molecular formula C13H17NO5 B12374771 (S,E)-TCO-NHS Ester

(S,E)-TCO-NHS Ester

Cat. No.: B12374771
M. Wt: 267.28 g/mol
InChI Key: IXECMLNTLPRCJD-DFVUYQKZSA-N
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Description

(S,E)-TCO-NHS Ester is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

[(1S,2E)-cyclooct-2-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate

InChI

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2/b6-4+/t10-/m1/s1

InChI Key

IXECMLNTLPRCJD-DFVUYQKZSA-N

Isomeric SMILES

C1CC/C=C/[C@H](CC1)OC(=O)ON2C(=O)CCC2=O

Canonical SMILES

C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (S,E)-TCO-NHS Ester for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,E)-TCO-NHS Ester is a pivotal amine-reactive building block extensively utilized in the field of bioconjugation and drug development.[1][2] As a key player in "click chemistry," it facilitates the precise and efficient labeling of biomolecules.[1] This guide provides a comprehensive technical overview of this compound, including its chemical properties, detailed experimental protocols, and applications, with a focus on quantitative data and practical guidance for researchers.

At its core, this compound is a bifunctional molecule comprising a trans-cyclooctene (TCO) moiety and a N-hydroxysuccinimide (NHS) ester. The NHS ester provides a reactive handle for covalent attachment to primary amines, such as the lysine residues found in proteins and antibodies.[3] The TCO group is the reactive partner in one of the fastest known bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine derivative.[4] The "(S,E)" designation refers to the specific axial diastereomer of the TCO ring, which exhibits significantly higher reactivity compared to the equatorial isomer.

Chemical Properties and Specifications

PropertyValueReference
Chemical Formula C₁₃H₁₇NO₅
Molecular Weight 267.28 g/mol
Appearance White to slightly grey crystalline solid
Purity >95% (HPLC)
Solubility Soluble in organic solvents such as DMSO and DMF
Storage Store at -20°C, desiccated

Reaction Mechanism and Kinetics

The utility of this compound lies in a two-step bioconjugation strategy. The first step involves the acylation of a primary amine on a target biomolecule by the NHS ester. The second, bioorthogonal step is the rapid ligation of the introduced TCO moiety with a tetrazine-functionalized molecule.

Step 1: Amine Labeling with this compound

The NHS ester of this compound reacts with primary amines in a pH-dependent manner to form a stable amide bond.

G cluster_0 Step 1: Amine Labeling TCO_NHS This compound TCO_Protein TCO-labeled Biomolecule TCO_NHS->TCO_Protein pH 7.2-9.0 Protein_NH2 Biomolecule with Primary Amine (e.g., Protein-Lys) Protein_NH2->TCO_Protein NHS N-hydroxysuccinimide (byproduct)

Caption: Amine labeling with this compound.

A critical consideration in this step is the hydrolysis of the NHS ester, which competes with the aminolysis reaction. The rate of hydrolysis is significantly influenced by pH and temperature.

pHTemperature (°C)Half-life of NHS Ester HydrolysisReference
7.004-5 hours
8.6410 minutes

To maximize labeling efficiency, it is crucial to perform the reaction in an amine-free buffer at a slightly alkaline pH (7.2-9.0) and to use a freshly prepared solution of the this compound.

Step 2: TCO-Tetrazine Ligation

The TCO group introduced onto the biomolecule readily undergoes an iEDDA cycloaddition with a tetrazine derivative. This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding efficiently in aqueous environments without the need for a catalyst.

G cluster_1 Step 2: Bioorthogonal Ligation TCO_Protein TCO-labeled Biomolecule Conjugate Bioconjugate TCO_Protein->Conjugate Extremely fast Tetrazine_Molecule Tetrazine-functionalized Molecule (e.g., Fluorophore, Drug) Tetrazine_Molecule->Conjugate N2 Nitrogen Gas (byproduct)

Caption: TCO-Tetrazine bioorthogonal ligation.

The reaction rate is dependent on the specific structures of the TCO and tetrazine. The axial conformation of this compound contributes to its high reactivity. The table below presents second-order rate constants for the reaction of TCO with various tetrazine derivatives.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
3,6-di-(2-pyridyl)-s-tetrazineTCO-OH (axial)(13 ± 0.08) x 10³PBS, 37°C
Hydrogen substituted tetrazinesTCOup to 30,000PBS, 37°C
Methyl-substituted tetrazinesTCO~1000Aqueous media
Diphenyl-s-tetrazined-TCO520MeOH, 25°C

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general procedure for the covalent attachment of the TCO moiety to proteins.

Materials:

  • Protein of interest (1-5 mg/mL)

  • This compound

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve or buffer exchange the protein into the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein solution contains primary amines (e.g., Tris or glycine), it must be removed by buffer exchange.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting spin column or dialysis against a suitable buffer (e.g., PBS). The TCO-labeled protein is now ready for the subsequent ligation reaction or storage.

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.

  • Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-functionalized molecule. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification (Optional): If necessary, the final bioconjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

Protocol 3: Determination of the Degree of Labeling (DOL)

The DOL, or the average number of TCO molecules per protein, can be determined using UV-Vis spectroscopy or mass spectrometry.

UV-Vis Spectroscopy Method: This method is suitable if the TCO-NHS ester contains a chromophore or if a fluorescent tetrazine is used in a subsequent reaction. The DOL is calculated from the absorbance of the protein (typically at 280 nm) and the chromophore/fluorophore at its maximum absorbance wavelength (λ_max).

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λ_max of the dye (A_max).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε_protein is the molar extinction coefficient of the protein.

  • Calculate the dye concentration:

    • Dye Concentration (M) = A_max / ε_dye

    • where ε_dye is the molar extinction coefficient of the dye.

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Mass Spectrometry Method: Mass spectrometry provides a more direct and accurate determination of the DOL. By comparing the mass of the unlabeled protein with that of the TCO-labeled protein, the number of attached TCO moieties can be calculated.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

This compound is a valuable tool for the construction of ADCs. An antibody can be labeled with TCO moieties, followed by the attachment of a tetrazine-derivatized cytotoxic drug. This bioorthogonal approach allows for the precise control over the drug-to-antibody ratio (DAR) and can be performed under mild conditions that preserve the antibody's integrity and binding affinity.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound can be used as a versatile linker in the modular synthesis of PROTACs. For instance, a ligand for the protein of interest can be functionalized with a tetrazine, while the E3 ligase ligand is modified with a TCO group (or vice versa), and the two can be linked via the TCO-tetrazine click reaction.

G cluster_2 PROTAC Assembly via TCO-Tetrazine Ligation cluster_3 PROTAC Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand-Tetrazine PROTAC PROTAC POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand-(S,E)-TCO E3_Ligand->PROTAC PROTAC_active PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC_active->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: PROTAC assembly and mechanism of action.

Troubleshooting

ProblemPossible CauseSolutionReference
Low or no labeling with this compound Hydrolysis of NHS esterAllow the reagent vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Buffer contains primary aminesUse an amine-free buffer such as PBS, HEPES, or borate buffer.
Suboptimal pHPerform the labeling reaction in a buffer with a pH between 7.2 and 9.0.
Low protein concentrationIncrease the protein concentration to favor the labeling reaction over hydrolysis.
Slow or incomplete TCO-tetrazine ligation Low reactivity of the tetrazine/TCO pairSelect a more reactive tetrazine derivative (e.g., hydrogen-substituted).
Incorrect stoichiometryOptimize the molar ratio of the reactants; a slight excess of one component can drive the reaction to completion.
Degradation of reactantsVerify the integrity of the TCO-labeled protein and the tetrazine derivative, as they can be susceptible to degradation.

Conclusion

This compound is a powerful and versatile reagent for the precise and efficient modification of biomolecules. Its high reactivity, specificity, and biocompatibility make it an invaluable tool in a wide range of applications, from fundamental research in chemical biology to the development of next-generation therapeutics such as ADCs and PROTACs. By understanding the underlying chemistry and optimizing the experimental conditions as outlined in this guide, researchers can effectively harness the potential of this compound to advance their scientific and drug discovery endeavors.

References

(S,E)-TCO-NHS Ester: A Technical Guide to Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, experimental protocols, and quantitative data associated with (S,E)-TCO-NHS Ester, a key reagent in the field of bioorthogonal chemistry. This powerful tool enables the precise and efficient labeling of biomolecules, facilitating advancements in drug development, in-vivo imaging, and our fundamental understanding of biological processes.

Core Mechanism of Action

The utility of this compound lies in its dual-functionality, enabling a two-step labeling strategy. This process begins with the covalent attachment of the trans-cyclooctene (TCO) moiety to a biomolecule of interest, followed by a highly specific and rapid bioorthogonal reaction with a tetrazine-functionalized probe.

Step 1: Amine-Reactive Labeling via NHS Ester Chemistry

The N-hydroxysuccinimide (NHS) ester component of the molecule facilitates its covalent attachment to biomolecules containing primary amines, such as the lysine residues and N-termini of proteins.[1][2] This reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl group of the NHS ester.[3] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][3] The efficiency of this reaction is highly dependent on pH, with an optimal range of 7.2 to 8.5. In this pH range, the primary amines are sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester. However, at higher pH values, the rate of hydrolysis of the NHS ester increases, which can compete with the desired labeling reaction and reduce conjugation efficiency.

Step 2: Bioorthogonal Ligation via Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

Once the TCO group is attached to the target biomolecule, it can undergo an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-containing molecule. This reaction is exceptionally fast and highly selective, proceeding rapidly in complex biological environments without the need for a catalyst. The high ring strain of the trans-cyclooctene makes it a potent dienophile for the electron-deficient tetrazine diene. The reaction involves a [4+2] cycloaddition to form a highly strained bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction with the expulsion of nitrogen gas (N₂) to form a stable dihydropyridazine product. This bioorthogonal "click" reaction forms the basis for attaching a wide array of probes, such as fluorophores, affinity tags, or therapeutic agents, to the TCO-labeled biomolecule.

Quantitative Data

The following tables summarize key quantitative parameters for the reactions involving this compound, providing a basis for experimental design and comparison.

ParameterValueConditionsReference
NHS Ester Reaction
Optimal pH Range7.2 - 8.5Aqueous Buffer
Half-life of NHS Ester at pH 7.0, 0°C4 - 5 hoursAqueous Solution
Half-life of NHS Ester at pH 8.6, 4°C10 minutesAqueous Solution
Labeling Efficiency on sdAb~65-85%0.1 M borate buffer, pH 8.5
TCO-Tetrazine IEDDA Reaction
Second-Order Rate Constant (k₂)~2000 - 30,000 M⁻¹s⁻¹Aqueous Media
Reaction Time30 minutes - 2 hoursRoom Temperature or 37°C
Labeling Efficiency> 99%Mild Buffer Conditions

Experimental Protocols

The following section provides detailed methodologies for the key experimental steps involved in using this compound for biomolecule labeling.

Protocol 1: Labeling of Proteins with this compound

This protocol outlines the general procedure for conjugating this compound to a protein of interest.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5-8.5; or 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into an amine-free reaction buffer at a concentration of 1-5 mg/mL. Ensure that the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the labeling reaction.

  • TCO-NHS Ester Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar excess may need to be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice, with gentle mixing. Protect the reaction from light if the TCO reagent is light-sensitive.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester and byproducts by using a desalting spin column or dialysis against a suitable buffer (e.g., PBS).

  • Storage: Store the TCO-labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: Tetrazine Ligation to TCO-Labeled Biomolecules

This protocol describes the bioorthogonal reaction between a TCO-labeled biomolecule and a tetrazine-functionalized probe.

Materials:

  • TCO-labeled biomolecule (from Protocol 1)

  • Tetrazine-functionalized probe (e.g., tetrazine-fluorophore)

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled biomolecule in the desired reaction buffer. Dissolve the tetrazine-functionalized probe in a compatible solvent (e.g., DMSO or water).

  • Ligation Reaction: Add the tetrazine-probe to the TCO-labeled biomolecule. A 1.05- to 1.5-fold molar excess of the tetrazine reagent is often recommended.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The progress of the reaction can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine-probe using an appropriate method such as size-exclusion chromatography.

Visualizations

The following diagrams illustrate the core mechanism of action and experimental workflows.

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack TCO_NHS This compound TCO_NHS->Intermediate TCO_Protein TCO-Labeled Protein (Stable Amide Bond) Intermediate->TCO_Protein NHS Release NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS

Diagram 1: NHS Ester Reaction with a Primary Amine.

IEDDA_Reaction TCO_Protein TCO-Labeled Protein Cycloadduct Unstable Bicyclic Intermediate TCO_Protein->Cycloadduct [4+2] Cycloaddition Tetrazine_Probe Tetrazine-Probe Tetrazine_Probe->Cycloadduct Final_Product Labeled Protein (Dihydropyridazine) Cycloadduct->Final_Product Retro-Diels-Alder Nitrogen N₂ Gas Cycloadduct->Nitrogen

Diagram 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

Experimental_Workflow Start Start: Protein of Interest Buffer_Exchange 1. Buffer Exchange to Amine-Free Buffer (pH 7.2-8.5) Start->Buffer_Exchange Labeling 3. Add TCO-NHS Ester to Protein (10-20x molar excess) Buffer_Exchange->Labeling Prepare_TCO 2. Prepare TCO-NHS Ester Stock Solution (DMSO/DMF) Prepare_TCO->Labeling Incubate1 4. Incubate (1-4h, RT) Labeling->Incubate1 Quench 5. Quench Reaction (Tris Buffer) Incubate1->Quench Purify1 6. Purify TCO-Labeled Protein (Desalting Column) Quench->Purify1 TCO_Labeled_Protein TCO-Labeled Protein Purify1->TCO_Labeled_Protein Ligation_Step 7. React with Tetrazine-Probe TCO_Labeled_Protein->Ligation_Step Incubate2 8. Incubate (0.5-2h, RT or 37°C) Ligation_Step->Incubate2 Purify2 9. Purification (Optional) Incubate2->Purify2 Final_Product Final Labeled Conjugate Purify2->Final_Product End End: Analysis Final_Product->End

Diagram 3: Experimental Workflow for TCO-Labeling and Tetrazine Ligation.

References

An In-depth Technical Guide to (S,E)-TCO-NHS Ester Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, (S,E)-TCO-NHS Ester click chemistry represents a powerful tool for the precise and efficient bioorthogonal conjugation of molecules. This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with this advanced ligation technique.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

At the heart of this compound click chemistry lies the inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal reaction occurs between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety. The this compound is a reagent used to introduce the TCO group onto a molecule of interest, typically a biomolecule containing primary amines, such as proteins or antibodies.[1][2]

The "click" reaction itself is a two-step process:

  • Initial Cycloaddition: The electron-poor tetrazine reacts rapidly with the strained trans-cyclooctene, which is the dienophile.[3]

  • Retro-Diels-Alder Elimination: This is followed by a retro-Diels-Alder reaction that eliminates nitrogen gas (N₂), forming a stable dihydropyridazine product. This irreversible process drives the reaction to completion.[3][4]

This ligation chemistry is renowned for its exceptional kinetics and high specificity, proceeding efficiently in complex biological media without the need for cytotoxic copper catalysts. This makes it an ideal choice for in vivo studies, live-cell imaging, and the development of antibody-drug conjugates (ADCs).

Quantitative Data Summary

The efficiency and speed of the TCO-tetrazine ligation are key advantages. The following tables summarize important quantitative parameters to consider when designing experiments.

Table 1: Reaction Kinetics and Efficiency
ParameterValueConditionsSource(s)
Second-Order Rate Constant (k₂) Up to 1 x 10⁶ M⁻¹s⁻¹Dependent on TCO and tetrazine derivatives
> 800 M⁻¹s⁻¹Not specified
~2000 M⁻¹s⁻¹3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene in 9:1 methanol:water
Reaction Efficiency > 99%Under mild buffer conditions
Effective Concentration Range Nanomolar to micromolarDue to high reactivity
Table 2: Experimental Conditions for Protein Labeling and Ligation
ParameterRecommended Range/ValueNotesSource(s)
TCO-NHS Ester Molar Excess (for protein labeling) 10 to 20-foldFor protein concentrations of 1-5 mg/mL
20 to 50-foldFor protein concentrations < 5 mg/mL
Tetrazine Molar Excess (for ligation) 1.05 to 2-foldRelative to the TCO-functionalized molecule
Reaction pH (NHS Ester Labeling) 7.2 - 9.0Balances amine reactivity and NHS ester hydrolysis
Reaction pH (TCO-Tetrazine Ligation) 6.0 - 9.0Robust over a wide pH range
Reaction Temperature Room Temperature (20-25°C) or 37°CHigher temperatures can accelerate the reaction
Incubation Time (NHS Ester Labeling) 30 - 60 minutesAt room temperature
Incubation Time (TCO-Tetrazine Ligation) 10 - 60 minutesTypically complete within this timeframe at room temperature

Mandatory Visualizations

To further elucidate the chemical processes and experimental workflows, the following diagrams are provided.

G cluster_reactants Reactants cluster_products Products TCO (S,E)-Trans-Cyclooctene Intermediate Unstable Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine Tetrazine->Intermediate Dihydropyridazine Stable Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Intermediate->Dihydropyridazine Retro-Diels-Alder (N₂ Elimination) Intermediate->Nitrogen

Mechanism of the TCO-Tetrazine inverse-electron-demand Diels-Alder reaction.

G cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein with Primary Amines (e.g., Lysine) Reaction1 Incubate at RT, pH 7.2-9.0 Protein->Reaction1 TCO_NHS This compound TCO_NHS->Reaction1 TCO_Protein TCO-Modified Protein Reaction1->TCO_Protein Purification1 Purify (e.g., Desalting Column) TCO_Protein->Purification1 Reaction2 Incubate at RT, pH 6.0-9.0 Purification1->Reaction2 TCO-Modified Protein Tz_Molecule Tetrazine-Functionalized Molecule (e.g., Fluorophore, Drug) Tz_Molecule->Reaction2 Conjugate Final Bioconjugate Reaction2->Conjugate Purification2 Purify (Optional) Conjugate->Purification2

Experimental workflow for protein conjugation using this compound and a tetrazine partner.

Experimental Protocols

The following are detailed methodologies for the key experimental steps.

Protocol 1: Modification of Proteins with this compound

This protocol outlines the labeling of primary amines on a protein with a TCO-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin columns or dialysis equipment

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If the buffer contains primary amines like Tris or glycine, perform a buffer exchange.

    • The protein concentration should ideally be between 1-5 mg/mL.

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and can hydrolyze, so it is crucial to let the vial come to room temperature before opening to prevent condensation.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 5-15 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted TCO-NHS ester using a desalting spin column or by dialysis.

    • The TCO-labeled protein is now ready for the subsequent ligation step or can be stored at 4°C.

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified protein in the desired reaction buffer.

    • Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction:

    • Mix the TCO-modified protein and the tetrazine-labeled molecule. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often recommended.

    • Incubate the reaction for 10-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from the excess tetrazine reagent by methods such as size-exclusion chromatography or dialysis.

Stability and Considerations

  • TCO Stability: While generally stable in aqueous buffers, TCO groups can isomerize to their unreactive cis-cyclooctene (CCO) form. This isomerization can be accelerated by the presence of thiols or copper. More strained and therefore more reactive TCO derivatives may exhibit lower stability. It is important to note that the half-life of TCO can be short as it naturally isomerizes, and long-term storage is not recommended.

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation. The rate of hydrolysis increases with higher pH. For instance, the half-life of an NHS ester can decrease from 4-5 hours at pH 7.0 (0°C) to just 10 minutes at pH 8.6 (4°C). Therefore, stock solutions of TCO-NHS ester should be prepared fresh in anhydrous solvent.

By understanding the fundamental principles, quantitative parameters, and detailed protocols outlined in this guide, researchers can effectively leverage the power of this compound click chemistry for a wide range of applications in drug development, diagnostics, and fundamental biological research.

References

An In-depth Technical Guide to the Inverse Electron Demand Diels-Alder (iEDDA) Reaction: Core Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly become a cornerstone of bioorthogonal chemistry, offering an exceptional combination of rapid reaction kinetics, high specificity, and biocompatibility.[1][2] This powerful ligation technique, which proceeds efficiently in complex biological environments without the need for a catalyst, has found widespread applications in fields ranging from biological imaging and diagnostics to targeted drug delivery and materials science.[1][3] This technical guide provides a comprehensive overview of the core principles of the iEDDA reaction, detailed experimental protocols, and a summary of key quantitative data to facilitate its implementation by researchers, scientists, and drug development professionals.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[4] This is in contrast to the classical Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The unique reactivity of the iEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

Mechanism: The reaction is initiated by a [4+2] cycloaddition to form an unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a small molecule, typically nitrogen gas when a tetrazine is used as the diene, to form a stable dihydropyridazine product. This product can then be oxidized to a pyridazine. The release of nitrogen gas serves as a thermodynamic driving force for the reaction, rendering it irreversible.

Key Features:

  • Extraordinarily Fast Kinetics: The iEDDA reaction is recognized as the fastest known bioorthogonal reaction to date, with second-order rate constants that can reach up to 10^6 M⁻¹s⁻¹.

  • High Selectivity: The reactants in iEDDA chemistry are highly selective for each other and are inert to the vast array of functional groups present in biological systems.

  • Biocompatibility: The reaction proceeds efficiently in aqueous media, across a range of physiological temperatures and pH values, and does not require cytotoxic catalysts.

  • Bioorthogonality: The participating functional groups are abiotic, meaning they do not interfere with native biological processes.

Common Reactants in iEDDA Chemistry

The judicious selection of the diene and dienophile is critical for the success of an iEDDA reaction, influencing both the reaction rate and the stability of the reactants and products.

Dienes: Electron-deficient dienes are essential for the iEDDA reaction. The most commonly employed dienes are 1,2,4,5-tetrazines due to their exceptional reactivity and stability. The reactivity of the tetrazine can be tuned by the substituents at the 3 and 6 positions; electron-withdrawing groups increase the reaction rate by lowering the LUMO energy of the tetrazine. Other classes of dienes include oxo- and aza-butadienes.

Dienophiles: Electron-rich dienophiles are the counterparts to the electron-deficient dienes. Key factors influencing their reactivity include:

  • Electron-Donating Groups: These groups increase the HOMO energy of the dienophile, leading to a smaller HOMO-LUMO gap and faster reaction rates.

  • Ring Strain: Highly strained dienophiles, such as trans-cyclooctenes (TCOs) and cyclopropenes, exhibit significantly enhanced reactivity due to the relief of ring strain in the transition state. The reactivity generally follows the order: cyclopropene > cyclobutene > cyclopentene > cyclohexene > cyclooctene.

Common classes of dienophiles include vinyl ethers, vinyl acetals, enamines, alkynes, and strained olefins like norbornenes and TCOs.

Quantitative Data: Reaction Kinetics

The rate of the iEDDA reaction is typically described by a second-order rate constant (k₂), which is dependent on the specific diene and dienophile pair, as well as the reaction conditions such as solvent and temperature. The following tables summarize key kinetic data for common iEDDA reaction pairs.

DieneDienophilek₂ (M⁻¹s⁻¹)SolventReference
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazinetrans-cyclooctene (TCO)20009:1 MeOH/water
Water-soluble dipyridyl-tetrazineaxial-TCO80200Water
Water-soluble dipyridyl-tetrazineequatorial-TCO22600Water
3,6-diphenyl-s-tetrazineTCO>27-fold enhancement over original TCONot Specified
Tetrazine-modified dyeNorbornene-modified 2'-deoxyuridine1.05H₂O/DMSO (99:1)
Tetrazine-modified dyeCyclopropene-modified 2'-deoxyuridine0.077H₂O/DMSO (99:1)
Tetrazine-modified dyeHomallyl-modified 2'-deoxyuridine0.0015H₂O/DMSO (99:1)
Not SpecifiedNorbornene1.9Not Specified

Note: Reaction rates can vary significantly based on the specific substituents on both the diene and dienophile, as well as the experimental conditions.

Experimental Protocols

The following are representative protocols for the synthesis of a common tetrazine diene and a general workflow for iEDDA-mediated bioconjugation.

4.1. Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol outlines a common procedure for the synthesis of a widely used tetrazine derivative.

Materials:

  • 2-cyanopyridine

  • Anhydrous hydrazine

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Ethanol

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol. Stir the reaction at room temperature or gently heat (e.g., to 78°C) for 30 minutes to several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add an aqueous solution of sodium nitrite, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically turn a vibrant pink or red, indicating the formation of the tetrazine.

  • Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified directly by column chromatography on silica gel. The final product is typically a colored solid.

4.2. General Workflow for iEDDA Bioconjugation

This protocol describes the general steps for labeling a biomolecule, such as an antibody, with a dienophile and subsequent ligation with a tetrazine-functionalized molecule.

Materials:

  • Biomolecule of interest (e.g., antibody)

  • Dienophile-NHS ester (e.g., TCO-NHS ester)

  • Tetrazine-functionalized molecule (e.g., fluorescent dye-tetrazine)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Spin desalting column

Procedure:

  • Biomolecule Preparation: Prepare a solution of the biomolecule at a concentration of approximately 1-5 mg/mL in the reaction buffer.

  • Dienophile Labeling: Add the dienophile-NHS ester to the biomolecule solution. The molar ratio of the dienophile to the biomolecule will depend on the desired degree of labeling. Incubate the reaction for a specified time (e.g., 1-2 hours) at room temperature or 4°C.

  • Purification of Dienophile-labeled Biomolecule: Remove the excess, unreacted dienophile-NHS ester using a spin desalting column according to the manufacturer's instructions.

  • iEDDA Ligation: Add the tetrazine-functionalized molecule to the purified dienophile-labeled biomolecule. The reaction is typically rapid and can be incubated for a period ranging from minutes to a few hours at room temperature.

  • Analysis: The resulting bioconjugate can be analyzed by various techniques, such as SDS-PAGE, mass spectrometry, or fluorescence spectroscopy, to confirm successful ligation.

Visualizations

5.1. Reaction Mechanism

iEDDA_Mechanism cluster_reactants Reactants cluster_transition [4+2] Cycloaddition cluster_intermediate Intermediate cluster_retro Retro-Diels-Alder cluster_products Products Diene Electron-Deficient Diene (e.g., Tetrazine) TS Transition State Diene->TS + Dienophile Electron-Rich Dienophile (e.g., TCO) Dienophile->TS + Intermediate Unstable Bicyclic Intermediate TS->Intermediate Retro_label Elimination of N₂ Intermediate->Retro_label Product Stable Dihydropyridazine Product Retro_label->Product + N2 N₂ Gas Retro_label->N2 + iEDDA_Workflow Start Start: Biomolecule of Interest Step1 Step 1: Labeling with Dienophile (e.g., TCO-NHS ester) Start->Step1 Step2 Step 2: Purification (e.g., Spin Desalting Column) Step1->Step2 Step3 Step 3: iEDDA Ligation with Tetrazine-Functionalized Molecule Step2->Step3 Step4 Step 4: Analysis of Conjugate (e.g., SDS-PAGE, Mass Spec) Step3->Step4 End End: Purified Bioconjugate Step4->End

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to NHS Ester Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters have long been the reagent of choice for bioconjugation, serving as a fundamental tool for covalently linking molecules to proteins, antibodies, oligonucleotides, and other biomolecules.[1][2] Their enduring popularity stems from a combination of high reactivity, selectivity towards primary amines, and the formation of exceptionally stable amide bonds under aqueous conditions.[2][3][4] This technical guide provides a comprehensive overview of NHS ester chemistry, detailing the reaction mechanism, critical parameters, quantitative data, and detailed protocols essential for successful bioconjugation in research, diagnostics, and therapeutic development.

The Chemical Principle: Amine-Reactive Chemistry

The utility of NHS esters lies in their ability to efficiently and selectively react with primary aliphatic amines (–NH₂), such as those found on the N-terminus of a polypeptide chain and the ε-amino group of lysine residues. The reaction is a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a benign leaving group and forming a stable, covalent amide bond.

While highly selective for primary amines, NHS esters can exhibit reactivity towards other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups, but the resulting ester and thioester linkages are significantly less stable and can be easily hydrolyzed or displaced by amines.

G

Figure 1. Mechanism of NHS ester reaction with a primary amine.

Critical Reaction Parameters

The success and efficiency of NHS ester conjugation are critically dependent on several parameters. Careful control of these factors is paramount to maximize yield and minimize side reactions.

The Decisive Role of pH

The pH of the reaction buffer is the single most important factor. A delicate balance must be struck:

  • Nucleophilicity: Primary amines must be in their unprotonated state (-NH₂) to be nucleophilic. At acidic pH, they are protonated (-NH₃⁺) and unreactive.

  • Hydrolysis: NHS esters are susceptible to hydrolysis, where water acts as a competing nucleophile. The rate of this hydrolysis reaction increases significantly with pH.

This dynamic establishes an optimal pH range for most NHS ester reactions between pH 7.2 and 8.5 . A common choice is a phosphate or bicarbonate buffer at pH 8.3-8.5. While the reaction is slower at lower pH (e.g., 7.4), the rate of hydrolysis is also reduced, which can be advantageous for sensitive proteins, albeit requiring longer incubation times.

The Competing Reaction: Hydrolysis

Hydrolysis is the primary competing reaction that deactivates the NHS ester, converting it into an unreactive carboxylic acid. The stability of an NHS ester in an aqueous solution is inversely proportional to the pH and temperature. Understanding the half-life of the specific NHS ester under the planned reaction conditions is crucial for optimizing incubation times and reagent concentrations.

Quantitative Data for Bioconjugation Design

NHS Ester Stability

The following table summarizes the approximate half-life of typical NHS esters in aqueous solutions at various pH values and temperatures, highlighting the critical window of reactivity.

pHTemperatureApproximate Half-life
7.00°C - 4°C4 - 5 hours
8.0Room Temp.~1 hour
8.64°C~10 minutes
8.6Room Temp.<10 minutes
Data compiled from multiple sources. Actual half-life can vary based on the specific molecule.
NHS vs. Sulfo-NHS Esters

A key consideration is the solubility of the NHS ester reagent. Standard NHS esters are hydrophobic and must be dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction. In contrast, Sulfo-NHS esters contain a sulfonate group (–SO₃) that renders them water-soluble, allowing for a completely aqueous reaction and making them impermeable to cell membranes. This makes Sulfo-NHS esters the ideal choice for cell surface labeling.

FeatureNHS EsterSulfo-NHS Ester
Solubility Insoluble in aqueous buffers; requires DMSO or DMF.Soluble in aqueous buffers.
Membrane Permeability Permeable to cell membranes.Impermeable to cell membranes.
Applications General bioconjugation, intracellular labeling.General bioconjugation, cell surface labeling.
Stability Generally lower in aqueous solution.Slightly higher stability in aqueous solution.

G start Start: Choose NHS Ester Reagent q_solubility Is the target biomolecule sensitive to organic solvents? start->q_solubility q_location Is the target on the cell surface? q_solubility->q_location No res_sulfo_nhs Use Sulfo-NHS Ester q_solubility->res_sulfo_nhs Yes q_location->res_sulfo_nhs Yes res_nhs Use NHS Ester (dissolved in DMSO/DMF) q_location->res_nhs No note_sulfo Restricts labeling to the cell exterior. res_sulfo_nhs->note_sulfo note_nhs Allows for intracellular labeling. res_nhs->note_nhs

Figure 2. Decision workflow for selecting NHS vs. Sulfo-NHS esters.

Experimental Protocols

General Workflow for Protein Labeling

A typical bioconjugation experiment follows a structured workflow to ensure optimal labeling and purification of the final conjugate.

G A 1. Protein Preparation B 2. NHS Ester Reagent Prep A->B Ensure amine-free buffer (e.g., PBS, pH 7.2-8.5) C 3. Conjugation Reaction B->C Add ester to protein (e.g., 10-20x molar excess) D 4. Quench Reaction C->D Incubate 1-2h RT or 2-4h 4°C E 5. Purification D->E Add Tris or Glycine F 6. Characterization E->F Size-Exclusion Chrom. or Dialysis

Figure 3. General experimental workflow for protein bioconjugation.
Detailed Protocol: Antibody Biotinylation with Biotin-NHS Ester

This protocol provides a detailed method for labeling an IgG antibody with a standard Biotin-NHS ester.

A. Materials and Reagents:

  • Antibody: IgG to be labeled (1-10 mg/mL). Must be in an amine-free buffer (e.g., PBS).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.

  • Biotin-NHS Ester: e.g., EZ-Link™ NHS-Biotin.

  • Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).

  • Storage Buffer: PBS, pH 7.4 with a suitable preservative (e.g., sodium azide).

B. Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer (e.g., PBS, pH 7.4) via dialysis or a desalting column.

    • Adjust the final antibody concentration to 2.0 - 2.5 mg/mL in the Reaction Buffer. For a 1 mg/mL antibody solution, add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.3) to raise the pH.

  • Biotin-NHS Stock Solution Preparation:

    • Immediately before use, allow the vial of Biotin-NHS ester to warm to room temperature to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount of Biotin-NHS in anhydrous DMSO. For example, dissolve 2.44 mg of EZ-Link™ Sulfo-NHS-Biotin (MW 443.4) in 550 µL of water to make a 10 mM solution. Vortex to ensure it is fully dissolved.

    • Note: NHS ester solutions are not stable in DMSO, especially if any moisture is present. Prepare this solution fresh and use it immediately. Do not store for later use.

  • Conjugation Reaction:

    • Calculate the volume of Biotin-NHS stock solution needed to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of biotin to antibody is recommended. For a 1 mg/mL solution of IgG (approx. 6.67 µM), adding 13.4 µL of 10 mM Biotin-NHS per mL of antibody solution yields a 20-fold molar excess.

    • While gently stirring or vortexing the antibody solution, add the calculated volume of Biotin-NHS stock solution in a dropwise fashion.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. For example, add 50 µL of 1 M Tris-HCl per 1 mL of reaction mixture.

    • Incubate for an additional 15-30 minutes at room temperature. This step consumes any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove unreacted biotin and byproducts by applying the quenched reaction mixture to a size-exclusion chromatography (desalting) column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the purified, biotinylated antibody, which will elute in the void volume. Monitor the elution using a spectrophotometer at 280 nm.

    • Alternatively, the conjugate can be purified by dialysis against PBS (3 changes of 2 liters of buffer) for 24-48 hours.

  • Characterization and Storage:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • The degree of labeling (DOL) can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

    • Store the purified biotinylated antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Add a preservative like 0.1% sodium azide if desired.

Conclusion

NHS ester chemistry is a robust and versatile method for bioconjugation that forms the basis of countless applications, from fundamental research tools like fluorescently labeled antibodies to the development of complex therapeutics such as antibody-drug conjugates. By understanding the core reaction mechanism and carefully controlling key parameters—most notably pH—researchers can achieve efficient, specific, and reproducible conjugation. The strategic choice between standard and sulfonated NHS esters further expands the utility of this chemistry, enabling tailored approaches for intracellular and cell-surface targets. Adherence to detailed, optimized protocols is essential for harnessing the full potential of this foundational bioconjugation technique.

References

(S,E)-TCO-NHS Ester structure and reactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (S,E)-TCO-NHS Ester: Structure, Reactivity, and Applications

Introduction

(S,E)-trans-Cyclooctene-N-hydroxysuccinimidyl ester (this compound) is a bifunctional crosslinking reagent integral to the field of bioconjugation and chemical biology. It serves as a critical tool for covalently linking molecules, particularly for the modification of proteins and other biomolecules. This guide provides a comprehensive overview of its structure, dual-reactivity, and detailed protocols for its application, tailored for researchers and professionals in drug development and life sciences.

The molecule's utility stems from its two distinct reactive moieties: the N-hydroxysuccinimide (NHS) ester and the trans-cyclooctene (TCO) group. The NHS ester facilitates the straightforward labeling of biomolecules containing primary amines, while the TCO group enables an exceptionally fast and selective bioorthogonal "click" reaction with tetrazine-modified molecules. This dual functionality allows for a powerful two-step labeling strategy, which is widely employed in applications ranging from cellular imaging to the development of antibody-drug conjugates (ADCs).

Molecular Structure and Core Properties

The this compound molecule is characterized by three key components:

  • trans-Cyclooctene (TCO) Ring: This is a highly strained eight-membered ring containing a trans double bond. The significant ring strain is the driving force behind its rapid reactivity in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions. The axial diastereomer of TCO, in particular, has been reported to exhibit significantly higher reactivity compared to its equatorial counterpart, with up to a 10-fold increase in reaction rates.[1] However, this increased reactivity can be accompanied by a faster rate of cis-trans isomerization, which deactivates the molecule.[1]

  • N-Hydroxysuccinimide (NHS) Ester: This functional group is one of the most common reagents for modifying primary amines, such as the side chain of lysine residues in proteins or the N-terminus of polypeptides.[2] It reacts with nucleophilic amines in a pH-dependent manner to form a stable and covalent amide bond.[2]

  • Stereochemistry ((S,E)-): The specific stereoisomerism of the TCO ring influences its stability and reactivity. The molecule is supplied as a single diastereomer to ensure consistent performance in conjugation reactions.[1]

The molecular formula for (4E)-TCO-NHS ester is C₁₃H₁₇NO₅, and its molecular weight is approximately 267.28 g/mol .

Reactivity and Reaction Mechanisms

The utility of TCO-NHS Ester lies in its two distinct and orthogonal reaction capabilities: amine conjugation via the NHS ester and bioorthogonal ligation via the TCO group.

Amine Conjugation via NHS Ester

The first step in a typical workflow involves the reaction of the TCO-NHS Ester with a biomolecule containing primary amines.

  • Mechanism: The NHS ester undergoes nucleophilic acyl substitution with a primary amine (R-NH₂). The reaction results in the formation of a stable amide bond, covalently attaching the TCO moiety to the target molecule, with NHS being released as a leaving group.

  • Reaction Conditions: This reaction is highly pH-sensitive. The aminolysis reaction is most efficient at a slightly basic pH of 7.2 to 8.5. At this pH, a sufficient fraction of the primary amines on the protein are deprotonated and thus nucleophilic.

  • Competing Hydrolysis: A significant challenge in NHS ester chemistry is the competing hydrolysis reaction, where the ester reacts with water instead of the target amine. This hydrolysis reaction is also accelerated at a higher pH, rendering the reagent inactive. Therefore, careful control of pH and reaction time is crucial for efficient labeling. High protein concentrations are often preferred to favor the aminolysis reaction over hydrolysis. The use of anhydrous solvents like DMSO or DMF for preparing stock solutions is critical, as NHS esters are moisture-sensitive.

TCO_NHS TCO-NHS Ester TCO_Protein TCO-Labeled Protein (Stable Amide Bond) TCO_NHS->TCO_Protein Aminolysis (pH 7.2-8.5) Hydrolyzed_TCO Hydrolyzed TCO (Inactive) TCO_NHS->Hydrolyzed_TCO Competing Reaction Protein_NH2 Protein-NH₂ (e.g., Lysine) Water H₂O (Hydrolysis)

Caption: NHS Ester Reactivity: Aminolysis vs. Hydrolysis.

Bioorthogonal TCO-Tetrazine Ligation

Once the TCO moiety is attached to the molecule of interest, it can be reacted with a tetrazine-functionalized partner in a bioorthogonal "click" reaction.

  • Mechanism: This reaction is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The electron-poor tetrazine (diene) reacts rapidly and specifically with the strained TCO (dienophile) to form a stable dihydropyridazine linkage.

  • Key Advantages:

    • Exceptional Kinetics: The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants (k₂) that can exceed 800 M⁻¹s⁻¹ and can even reach up to 30,000 M⁻¹s⁻¹ depending on the tetrazine structure. This allows for efficient labeling at very low concentrations.

    • Biocompatibility: The reaction proceeds rapidly under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for a toxic catalyst (like copper in CuAAC).

    • High Selectivity: The TCO and tetrazine groups are highly selective for each other and do not react with other functional groups present in complex biological systems, preventing off-target reactions.

Quantitative Data

NHS Ester Hydrolysis Rates

The stability of the NHS ester is critically dependent on pH and temperature. The half-life decreases dramatically as the pH increases.

pHTemperatureHalf-life of NHS EsterReference
7.00°C4-5 hours
8.64°C10 minutes
TCO-Tetrazine Reaction Kinetics

The reaction rate is highly dependent on the specific structures of both the TCO and the tetrazine derivative.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂)ConditionsReference
Hydrogen substituted tetrazinesTCOup to 30,000 M⁻¹s⁻¹PBS, 37°C
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~2000 M⁻¹s⁻¹Not specified
Methyl-substituted tetrazinesTCO~1000 M⁻¹s⁻¹Aqueous media

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general guideline for labeling a protein with primary amines (e.g., an antibody).

Materials:

  • Protein to be labeled (e.g., antibody at 1-5 mg/mL)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Buffer Exchange: Prepare the protein in an amine-free reaction buffer (e.g., PBS, pH 7.5) at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.

  • Prepare TCO-NHS Ester Stock: Immediately before use, allow the TCO-NHS Ester vial to equilibrate to room temperature to prevent moisture condensation. Dissolve the ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS Ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. Protect from light if using a fluorescently-tagged molecule.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 5-15 minutes.

  • Purification: Remove excess, unreacted TCO-NHS Ester and byproducts by running the reaction mixture through a desalting column appropriate for the molecular weight of the protein. The purified TCO-labeled protein is now ready for the click reaction or storage.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the reaction between a TCO-labeled protein and a tetrazine-labeled molecule.

Materials:

  • Purified TCO-labeled protein

  • Tetrazine-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Prepare the TCO-labeled protein and the tetrazine-containing molecule in the reaction buffer.

  • Click Reaction: Add the tetrazine-containing molecule to the TCO-labeled protein. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine reagent is often recommended to ensure complete consumption of the labeled protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics.

  • Analysis and Purification: The resulting conjugate is now ready for downstream applications. If necessary, the final conjugate can be purified from any unreacted starting materials using standard methods like size-exclusion chromatography (SEC).

Visualization of Workflows and Pathways

cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation Protein Antibody (with Lysine -NH₂) TCO_Ab TCO-Labeled Antibody Protein->TCO_Ab pH 7.2-8.5 TCO_NHS TCO-NHS Ester Final_Conjugate Final Bioconjugate TCO_Ab->Final_Conjugate iEDDA Click Reaction (Physiological Conditions) Tetrazine_Probe Tetrazine-Probe (e.g., Fluorophore, Drug)

Caption: Two-step bioconjugation workflow using TCO-NHS Ester.

TCO_Antibody TCO-Labeled Targeting Antibody Tumor_Cell Tumor Cell (Antigen Expression) TCO_Antibody->Tumor_Cell Step 1: Pre-targeting (Antibody binds to antigen) Localization Payload Accumulation at Tumor Site Tetrazine_Payload Tetrazine-Labeled Imaging Agent / Drug Tetrazine_Payload->Localization Step 2: Bioorthogonal Ligation (in vivo 'Click')

Caption: Pre-targeted imaging/therapy signaling pathway.

References

The Nexus of Bioorthogonal Chemistry and TCO Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological systems, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field that employs chemical reactions that do not interfere with or are interfered by biological processes, has emerged as a powerful tool to achieve this. At the heart of many of these sophisticated applications lies the trans-cyclooctene (TCO) linker, a key player in one of the fastest and most efficient bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines. This technical guide provides an in-depth exploration of the core principles of TCO-tetrazine ligation, quantitative data on TCO derivatives, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The utility of TCO in bioorthogonal chemistry is centered on its rapid and highly specific reaction with 1,2,4,5-tetrazines.[1] This reaction, often referred to as the TCO-tetrazine ligation, proceeds through an IEDDA cycloaddition, which is then followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in a stable dihydropyridazine product.[1][2]

Key characteristics of this ligation include:

  • Exceptional Reaction Kinetics: The TCO-tetrazine reaction is renowned for its extraordinary speed, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[1][3] This allows for efficient conjugation even at the low concentrations typically encountered in biological systems.

  • Biocompatibility: The reaction proceeds readily in aqueous media under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic catalysts like copper, which is often required for other "click chemistry" reactions.

  • High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups in biomolecules, such as amines, thiols, or carboxylates. This ensures that the conjugation is highly specific and minimizes off-target reactions.

  • Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, providing a stable linkage for various applications.

The driving force behind the rapid ligation is the high internal strain of the double bond within the TCO ring. The stereochemistry of substituents on the TCO ring also significantly influences reactivity, with axial isomers generally exhibiting faster reaction rates than their equatorial counterparts. Furthermore, the reactivity of TCOs can be enhanced by increasing ring strain, often achieved by fusing additional rings to the cyclooctene core.

Quantitative Data on TCO Derivatives

The choice of TCO linker can significantly impact the efficiency and outcome of a bioorthogonal reaction. Factors such as reaction kinetics, stability, and hydrophilicity are critical considerations. The following tables summarize quantitative data for various TCO derivatives.

Table 1: Reaction Kinetics of TCO Derivatives with Tetrazines
TCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
trans-Cyclooctene (TCO)~2,000The original and most basic TCO structure.
axial-5-hydroxy-trans-cyclooctene (a-TCO)~150,000Increased reactivity due to steric effects. Diol-derivatized a-TCO shows a rate constant of (150 ± 8) × 10³ M⁻¹s⁻¹.
s-TCOup to 3,300,000Conformationally strained TCO with significantly enhanced reactivity.
d-TCO (syn-diastereomer)(366 ± 15) × 10³Dioxolane-fused TCO with improved stability and hydrophilicity.
d-TCO (anti-diastereomer)(318 ± 3) × 10³Dioxolane-fused TCO with improved stability and hydrophilicity.
oxo-TCO-Oxygen-containing isomer with improved hydrophilicity.

Rate constants are typically measured with a common tetrazine partner, such as 3,6-di-(2-pyridyl)-s-tetrazine.

Table 2: Hydrophilicity and Stability of TCO Derivatives
TCO DerivativecLogPStability Notes
TCO1.95Susceptible to thiol-promoted isomerization.
oxo-TCO1.33 / 0.51-
d-TCO1.76 / 0.94Improved stability compared to s-TCO; no decomposition in aqueous solutions at room temperature. No degradation or isomerization in phosphate-buffered D₂O for up to 14 days.
a-TCO1.11-
amTCO-Conjugates are less hydrophobic than those derived from TCO-OH.

Visualizing the Chemistry: Mechanisms and Workflows

Diagrams are essential for understanding the underlying processes in bioorthogonal chemistry. The following Graphviz diagrams illustrate the TCO-tetrazine ligation mechanism and a general experimental workflow.

TCO_Tetrazine_Ligation Mechanism of TCO-Tetrazine Bioorthogonal Ligation cluster_reactants Reactants cluster_products Products TCO Trans-Cyclooctene (TCO) (Strained Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Cycloaddition (IEDDA) Tetrazine Tetrazine (Electron-Deficient Diene) Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder Elimination N2 Nitrogen Gas (N₂) Intermediate->N2

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Experimental_Workflow General Workflow for Biomolecule Labeling cluster_tco_modification Step 1: TCO Functionalization cluster_ligation Step 2: Bioorthogonal Ligation cluster_analysis Step 3: Analysis/Purification Biomolecule Biomolecule of Interest (e.g., Antibody, Protein) TCO_Biomolecule TCO-Functionalized Biomolecule Biomolecule->TCO_Biomolecule Reaction with TCO-NHS Ester TCO_NHS TCO-NHS Ester Labeled_Biomolecule Labeled Biomolecule Conjugate TCO_Biomolecule->Labeled_Biomolecule Reaction with Tetrazine Probe Tetrazine_Probe Tetrazine-Labeled Probe (e.g., Fluorophore, Drug) Purification Purification (e.g., SEC, Dialysis) Labeled_Biomolecule->Purification Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis

References

An In-depth Technical Guide to Amine-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amine-reactive crosslinkers are indispensable chemical tools in modern life sciences and drug development, enabling the covalent linkage of two or more biomolecules. These reagents contain at least two reactive groups that target primary amines (-NH₂), which are abundantly found on the N-terminus of proteins and the side chains of lysine residues. This reactivity allows for the stable conjugation of proteins, peptides, antibodies, and other biomolecules for a myriad of applications, from elucidating protein-protein interactions to constructing sophisticated antibody-drug conjugates (ADCs).[1] This technical guide provides a comprehensive overview of amine-reactive crosslinkers, detailing their chemical diversity, reaction mechanisms, and practical applications. It further offers detailed experimental protocols and quantitative data to empower researchers in harnessing the full potential of these versatile reagents.

The Chemistry of Amine-Reactive Crosslinkers

The fundamental principle behind amine-reactive crosslinkers lies in the nucleophilic nature of primary amines. The lone pair of electrons on the nitrogen atom of a primary amine readily attacks electrophilic centers within the crosslinker, resulting in the formation of a stable covalent bond.[1] The most prevalent classes of amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters, imidoesters, aldehydes, and isocyanates.[1][2]

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine Chemistry

NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.[1] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

This reaction is most efficient at a physiological to slightly alkaline pH of 7.2 to 8.5. This pH range ensures that a sufficient proportion of the primary amines on the target molecule are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester. Common buffers used for this reaction include phosphate, carbonate-bicarbonate, HEPES, and borate buffers. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the crosslinker.

A significant consideration when working with NHS esters is their susceptibility to hydrolysis in aqueous environments. The rate of hydrolysis increases with pH. For instance, the half-life of an NHS-ester can be several hours at pH 7.0 and 0°C, but this decreases to approximately 10 minutes at pH 8.6 and 4°C.

Imidoesters

Imidoester crosslinkers react with primary amines to form amidine bonds. These reactions are most efficient at alkaline pH, typically between 8 and 10. As the pH increases, both the reactivity with amines and the half-life of the imidoester increase. A key feature of the resulting amidine bond is that it retains a positive charge at physiological pH, similar to the original primary amine. This property can be advantageous for preserving the native isoelectric point of a protein after modification.

Other Amine-Reactive Chemistries
  • Aldehydes: Aldehyde-containing crosslinkers react with primary amines to form a Schiff base (imine). This bond can be subsequently reduced to a more stable secondary amine using a reducing agent like sodium cyanoborohydride.

  • Isocyanates: Isocyanates react with primary amines to form stable urea linkages. They exhibit broader reactivity and can also react with hydroxyl groups, which can be a consideration for selectivity.

Classification of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers are broadly categorized based on the nature of their reactive ends.

Homobifunctional Crosslinkers

These crosslinkers possess two identical amine-reactive groups. They are primarily used in one-step reactions to crosslink molecules with similar functional groups, for applications such as:

  • Studying Protein-Protein Interactions: Capturing interacting proteins by covalently linking them.

  • Polymerization: Creating polymers from monomers.

  • Intramolecular Crosslinking: Linking different domains within the same protein.

A potential drawback of homobifunctional crosslinkers is the risk of self-conjugation and polymerization.

Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers possess two different reactive groups, for example, an amine-reactive group and a sulfhydryl-reactive group (e.g., a maleimide). This allows for more controlled, two-step conjugation reactions, minimizing unwanted side reactions. Common applications include:

  • Antibody-Drug Conjugation: Linking a cytotoxic drug to an antibody.

  • Enzyme-Antibody Conjugates: Creating reagents for immunoassays.

  • Surface Immobilization: Attaching proteins to a solid support.

Physicochemical Properties and Data

The choice of crosslinker is often dictated by its physicochemical properties. The following tables summarize key quantitative data for a selection of common amine-reactive crosslinkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers

CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Cleavable?Water-Soluble?Membrane Permeable?
Bis(sulfosuccinimidyl) suberateBS3572.4311.4NoYesNo
Disuccinimidyl suberateDSS368.3511.4NoNoYes
Disuccinimidyl glutarateDSG326.267.7NoNoYes
Dithiobis(succinimidyl propionate)DSP404.4212.0Yes (Disulfide)NoYes
Dimethyl adipimidateDMA245.159.2NoYesYes
Dimethyl pimelimidateDMP259.1711.3NoYesYes

Data compiled from multiple sources.

Table 2: Heterobifunctional Amine-Reactive Crosslinkers

CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive EndsCleavable?Water-Soluble?Membrane Permeable?
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCC334.328.3NHS ester, MaleimideNoNoYes
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCC436.378.3Sulfo-NHS ester, MaleimideNoYesNo
N-succinimidyl (4-iodoacetyl)aminobenzoateSIAB428.1810.6NHS ester, IodoacetamideNoNoYes
Succinimidyl 3-(2-pyridyldithio)propionateSPDP312.366.8NHS ester, PyridyldisulfideYes (Disulfide)NoYes

Data compiled from multiple sources.

Experimental Protocols

Detailed and optimized protocols are critical for successful crosslinking experiments. Below are representative protocols for common applications.

Protocol 1: General Protein-Protein Crosslinking using DSS

This protocol is a general guideline for crosslinking interacting proteins in solution.

Materials:

  • Protein sample in a compatible buffer (e.g., PBS, HEPES, bicarbonate/carbonate) at pH 7.2-8.5.

  • DSS (Disuccinimidyl suberate) stock solution (e.g., 25 mM in anhydrous DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • Sample Preparation: Prepare the protein sample in the reaction buffer. Ensure the buffer does not contain primary amines.

  • Crosslinker Addition: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically a 10- to 50-fold molar excess of crosslinker to protein). For protein concentrations greater than 5 mg/mL, a 10-fold molar excess is often sufficient, while more dilute samples may require a 20- to 50-fold molar excess. The final concentration of the crosslinker is typically in the range of 0.25-5 mM.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Incubation: Incubate for an additional 15 minutes at room temperature to ensure complete quenching of the unreacted crosslinker.

  • Analysis: The crosslinked sample is now ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Two-Step Antibody-Drug Conjugation using Sulfo-SMCC

This protocol outlines the conjugation of a sulfhydryl-containing drug to an antibody.

Materials:

  • Antibody solution (1-10 mg/mL) in a buffer free of primary amines (e.g., PBS, pH 7.2-7.5).

  • Sulfo-SMCC.

  • Sulfhydryl-containing drug.

  • Desalting column.

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

Procedure:

Step 1: Activation of the Antibody

  • Antibody Preparation: Prepare the antibody in the reaction buffer.

  • Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in water or the reaction buffer to a concentration of approximately 10 mg/mL.

  • Activation Reaction: Add a 5- to 20-fold molar excess of the dissolved Sulfo-SMCC to the antibody solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the reaction buffer.

Step 2: Conjugation to the Sulfhydryl-Containing Drug

  • Drug Preparation: Dissolve the sulfhydryl-containing drug in an appropriate buffer.

  • Conjugation Reaction: Add the sulfhydryl-containing drug to the maleimide-activated antibody.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting antibody-drug conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted drug and other byproducts.

Visualizing Workflows and Mechanisms

Diagrams created using the DOT language can effectively illustrate complex biological and experimental workflows.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Primary Amine Primary Amine Stable Amide Bond Stable Amide Bond Primary Amine->Stable Amide Bond Nucleophilic Attack NHS Ester Crosslinker NHS Ester Crosslinker NHS Ester Crosslinker->Stable Amide Bond NHS Byproduct NHS Byproduct NHS Ester Crosslinker->NHS Byproduct Leaving Group

Mechanism of NHS ester reaction with a primary amine.

Protein_Crosslinking_Workflow A Prepare Protein Sample (Amine-free buffer, pH 7.2-8.5) B Add Homobifunctional Crosslinker (e.g., DSS) A->B C Incubate (30 min @ RT or 2h @ 4°C) B->C D Quench Reaction (e.g., Tris buffer) C->D E Analyze Crosslinked Products (SDS-PAGE, Mass Spec) D->E

General workflow for protein-protein crosslinking.

ADC_Development_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation A Antibody in Amine-free Buffer B Add Heterobifunctional Crosslinker (e.g., Sulfo-SMCC) A->B C Incubate and Purify (Remove excess crosslinker) B->C D Maleimide-Activated Antibody C->D E Add Sulfhydryl- Containing Drug D->E F Incubate and Purify ADC E->F

Workflow for Antibody-Drug Conjugate (ADC) development.

Conclusion

Amine-reactive crosslinkers are powerful and versatile reagents that have become cornerstones of modern biological research and therapeutic development. A thorough understanding of their underlying chemistry, coupled with careful consideration of their physicochemical properties and the optimization of reaction conditions, is paramount for their successful application. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to effectively utilize these essential tools in their endeavors.

References

Methodological & Application

Application Notes and Protocols for (S,E)-TCO-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the bioconjugation of proteins using (S,E)-TCO-NHS Ester. The protocols outlined below leverage the highly efficient and bioorthogonal reaction between a trans-cyclooctene (TCO) group and a tetrazine moiety, a cornerstone of modern "click chemistry". This method is particularly valuable for the precise and stable labeling of proteins for various applications, including live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[1]

The overall strategy involves a two-step process:

  • Protein Modification: The protein of interest is first functionalized with a TCO group. This is typically achieved by reacting the primary amines (e.g., the ε-amino group of lysine residues) on the protein surface with an N-hydroxysuccinimide (NHS) ester of TCO.[1]

  • Bioorthogonal "Click" Reaction: The TCO-modified protein is then reacted with a molecule of interest that has been conjugated to a tetrazine (Tz). This inverse-electron-demand Diels-Alder cycloaddition is exceptionally fast and selective, proceeding rapidly under physiological conditions without the need for a toxic copper catalyst.[1][2]

Key Advantages of TCO-Tetrazine Ligation:

  • Biocompatibility: The reaction is bioorthogonal, meaning it does not interfere with native biological processes.[2]

  • Exceptional Kinetics: The reaction rates are among the fastest of any bioorthogonal reaction, enabling efficient conjugation even at low concentrations.

  • High Selectivity: TCO and tetrazine react specifically with each other, ensuring precise labeling.

  • Stability: The resulting covalent bond is highly stable.

Experimental Protocols

Protocol 1: Protein Modification with this compound

This protocol details the initial step of labeling a protein with the TCO moiety.

Materials:

  • Protein of interest

  • This compound (or a PEGylated version like TCO-PEG4-NHS Ester for improved solubility)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5-8.5; or 100 mM sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette for purification

Procedure:

  • Buffer Exchange:

    • Ensure the protein is in an amine-free buffer. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the recommended reaction buffer.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Prepare TCO-NHS Ester Solution:

    • Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive, so allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Labeling Reaction:

    • Add a 10 to 50-fold molar excess of the TCO-NHS ester solution to the protein solution. A 20-fold excess is a common starting point. The optimal ratio may need to be determined empirically for each protein.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 hours on ice. Gentle mixing during incubation is recommended.

  • Quench Reaction:

    • Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 5-15 minutes at room temperature.

  • Purification of TCO-labeled Protein:

    • Remove the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or by dialysis against the desired storage buffer (e.g., PBS).

  • Storage:

    • The purified TCO-labeled protein can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: TCO-Tetrazine "Click" Reaction

This protocol describes the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-labeled protein

  • Tetrazine-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Prepare Reactants:

    • Prepare the TCO-labeled protein in the desired reaction buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).

  • Click Reaction:

    • Add the tetrazine-functionalized molecule to the TCO-labeled protein. A slight molar excess (1.1 to 2.0-fold) of the more abundant reagent is often recommended.

    • Incubate the reaction mixture for 10 minutes to 2 hours at room temperature. Incubation at 4°C may require longer reaction times (30-120 minutes). The reaction progress can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional):

    • For many applications, the reaction is clean, and no further purification is required.

    • If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC).

Data Presentation

Table 1: Recommended Reaction Parameters for Protein Labeling with TCO-NHS Ester

ParameterRecommended RangeTypical ValueNotes
Protein Concentration 1 - 10 mg/mL2 - 5 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of TCO-NHS Ester 10 - 50 fold20 foldMay require optimization for specific proteins.
Reaction Buffer Amine-free buffers100 mM Sodium Phosphate, 150 mM NaClAvoid Tris and glycine buffers.
pH 7.0 - 9.08.3 - 8.5pH is critical for efficient reaction with primary amines.
Reaction Time 30 - 120 minutes60 minutesLonger times do not always improve efficiency and may increase hydrolysis.
Temperature Room Temperature or 4°CRoom TemperatureReaction proceeds efficiently at room temperature.
Quenching Agent Tris or Glycine1 M Tris-HCl, pH 8.0Final concentration of 50-100 mM.

Table 2: TCO-Tetrazine Ligation Parameters

ParameterRecommended RangeTypical ValueNotes
Molar Ratio (Tetrazine:TCO) 1.1 - 5.0 fold excess1.5 - 2.0 fold excessA slight excess of one component can drive the reaction to completion.
Reaction Time 10 - 120 minutes30 - 60 minutesReaction is typically very fast.
Temperature 4°C - 37°CRoom TemperatureReaction proceeds well at various temperatures.
pH 6.0 - 9.07.4Tolerant of a wide pH range.

Visualizations

Caption: Experimental workflow for protein bioconjugation.

TCO_NHS_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) TCO_Protein Protein-NH-CO-TCO (Stable Amide Bond) Protein->TCO_Protein pH 8.3-8.5 TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Protein NHS_LG NHS (Leaving Group) TCO_NHS->NHS_LG

Caption: TCO-NHS ester reaction with a primary amine.

References

TCO-NHS Ester Labeling: A Detailed Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the labeling of proteins and other amine-containing molecules using trans-cyclooctene (TCO)-N-hydroxysuccinimide (NHS) esters. This bioorthogonal labeling technique is a cornerstone of modern bioconjugation, enabling the precise and efficient formation of stable covalent bonds for applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).[1]

Introduction

The TCO-NHS ester labeling strategy is a two-step process that leverages the highly efficient and selective inverse-electron-demand Diels-Alder cycloaddition reaction between a TCO group and a tetrazine (Tz) moiety.[1] The first step involves the modification of a biomolecule with a TCO group using an amine-reactive TCO-NHS ester. The NHS ester reacts with primary amines, such as the side chain of lysine residues on proteins, to form a stable amide bond.[1] The TCO-functionalized molecule can then be specifically reacted with a tetrazine-labeled probe in a "click chemistry" reaction that is rapid and bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[1]

Core Principles

The TCO-NHS ester labeling process is governed by two key chemical reactions:

  • Amine Acylation: The NHS ester of the TCO reagent reacts with primary amines on the target molecule (e.g., protein) to form a stable amide bond, releasing NHS as a byproduct. This reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and nucleophilic.[2]

  • Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDDA): The TCO group on the labeled molecule reacts with a tetrazine-functionalized partner in a [4+2] cycloaddition. This reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for in vivo applications.

Quantitative Data Summary

The efficiency and kinetics of TCO-NHS ester labeling and the subsequent click reaction are crucial for successful bioconjugation. The following tables summarize key quantitative parameters.

ParameterValueConditionsReference(s)
TCO-Tetrazine Reaction Kinetics
Second-Order Rate Constant (k₂)~800 - 30,000 M⁻¹s⁻¹Dependent on TCO and tetrazine structure
Reaction Time30-60 minutesAt low protein concentrations (5-10 µM)
Conjugation Efficiency>99%Under mild buffer conditions
NHS Ester Stability
Half-life of NHS Ester Hydrolysis4-5 hourspH 7.0, 0°C
10 minutespH 8.6, 4°C
TCO Stability
In Aqueous Buffer (pH 7.5)Stable for weeks4°C
In Serum25% deactivation in 24 hoursIn vivo

Table 1: Key quantitative parameters for TCO-NHS ester labeling and subsequent click chemistry.

ProteinTCO ReagentMolar Excess of TCO ReagentDegree of Labeling (DOL)Analytical MethodReference(s)
Single-domain antibody (sdAb) 2Rs15dTCO-GK-PEG₄-NHS esterNot specified1-2MALDI-TOF MS
sdAb 2Rs15dTCO-PEG₄-NHS esterNot specified~1MALDI-TOF MS
Anti-c-myc AntibodyUV-Tracer TCO-NHS ester5-15 equivalentsNot specifiedUV-Vis Spectroscopy
Rituximab (IgG)DEPC6-fold excess3.5LC-MS
NISTmAb (IgG)DEPC6-fold excess4.1LC-MS

Table 2: Examples of TCO-NHS ester labeling with reported Degree of Labeling (DOL). Note: DEPC is a different amine-reactive reagent, included for comparison of labeling on antibodies.

Experimental Protocols

This section provides detailed methodologies for the key steps in TCO-NHS ester labeling.

Protocol 1: TCO-NHS Ester Labeling of Proteins

This protocol describes the modification of a protein with a TCO group using an NHS ester derivative.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • TCO-PEGn-NHS ester (the PEG linker can be varied to improve solubility and reduce steric hindrance)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL. It is crucial that the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the NHS ester reaction.

  • TCO-NHS Ester Stock Solution Preparation:

    • Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, protected from light.

  • Quenching Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted TCO-NHS ester.

  • Purification of TCO-Labeled Protein:

    • Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting column or dialysis.

    • Equilibrate the desalting column with the desired storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions containing the labeled protein.

    • For dialysis, perform against the storage buffer at 4°C with at least three buffer changes.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL, or the average number of TCO molecules per protein, can be determined using mass spectrometry or UV-Vis spectroscopy if the TCO reagent contains a chromophore.

A. Mass Spectrometry (MALDI-TOF or LC-MS):

  • Analyze both the unlabeled and TCO-labeled protein samples.

  • The mass difference between the labeled and unlabeled protein corresponds to the mass of the incorporated TCO-NHS ester.

  • The DOL can be calculated by dividing the total mass shift by the molecular weight of the TCO-NHS ester. A distribution of species with different numbers of labels is often observed.

B. UV-Vis Spectroscopy (for TCO reagents with a chromophore):

  • Measure the absorbance of the purified TCO-labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the TCO chromophore (A_max).

  • Calculate the protein concentration using the following formula, correcting for the absorbance of the chromophore at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where CF is the correction factor (A₂₈₀ of the chromophore / A_max of the chromophore) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the TCO moiety:

    • TCO Concentration (M) = A_max / ε_TCO

    • Where ε_TCO is the molar extinction coefficient of the TCO chromophore at its λ_max.

  • Calculate the DOL:

    • DOL = TCO Concentration / Protein Concentration

Protocol 3: TCO-Tetrazine Click Reaction

This protocol describes the reaction of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-labeled protein

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-labeled protein in the reaction buffer.

    • Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Click Reaction:

    • Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A 1.1- to 2.0-fold molar excess of the tetrazine reagent is often recommended.

    • Incubate the reaction for 10-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from the excess tetrazine reagent using size-exclusion chromatography or dialysis.

Visualizations

The following diagrams illustrate the key processes involved in TCO-NHS ester labeling.

TCO_NHS_Ester_Labeling_Chemistry cluster_labeling Step 1: Amine Labeling Protein Protein (with Primary Amines) Labeled_Protein TCO-Labeled Protein Protein->Labeled_Protein Reaction at pH 7.2-8.5 TCO_NHS TCO-NHS Ester TCO_NHS->Labeled_Protein NHS NHS (byproduct) Labeled_Protein->NHS

Figure 1. Chemical principle of TCO-NHS ester labeling of a protein.

TCO_Labeling_Workflow start Start prep_protein 1. Prepare Protein (Amine-free buffer, 1-10 mg/mL) start->prep_protein labeling 3. Labeling Reaction (10-50x molar excess, RT, 30-60 min) prep_protein->labeling prep_tco 2. Prepare TCO-NHS Ester (10-20 mM in DMSO/DMF) prep_tco->labeling quench 4. Quench Reaction (50-100 mM Tris, RT, 15 min) labeling->quench purify 5. Purify Labeled Protein (Desalting column or Dialysis) quench->purify analyze 6. Analyze DOL (Mass Spec or UV-Vis) purify->analyze click_reaction 7. Click Reaction with Tetrazine Probe analyze->click_reaction end End click_reaction->end

Figure 2. Experimental workflow for TCO-NHS ester labeling and subsequent click reaction.

Logical_Relationship cluster_factors Key Factors Influencing Labeling Efficiency cluster_outcomes Desired Outcomes pH Reaction pH (Optimal: 7.2-8.5) High_DOL Optimal Degree of Labeling pH->High_DOL Molar_Ratio Molar Ratio (TCO-NHS : Protein) Molar_Ratio->High_DOL Protein_Conc Protein Concentration High_Yield High Yield of Labeled Protein Protein_Conc->High_Yield Buffer_Comp Buffer Composition (Amine-free) Buffer_Comp->High_Yield Preserved_Activity Preserved Protein Activity High_DOL->Preserved_Activity (can be inversely related)

References

Application Notes and Protocols for (S,E)-TCO-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical component, ensuring the stability of the ADC in circulation and enabling the efficient release of the payload at the tumor site.

This document provides detailed application notes and protocols for the use of (S,E)-TCO-NHS Ester, a key reagent in the construction of ADCs through bioorthogonal click chemistry. The use of the inverse electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) moiety offers a highly efficient and specific method for conjugating a drug payload to an antibody. This compound is an amine-reactive building block that allows for the straightforward introduction of the TCO group onto the antibody surface via reaction with lysine residues.

The subsequent "click" reaction with a tetrazine-modified payload is extremely fast and proceeds under mild, physiological conditions, making it an ideal strategy for the synthesis of well-defined and stable ADCs.[1][2][3][4] This guide will cover the essential protocols for antibody modification, the click conjugation reaction, and the characterization of the resulting ADC, providing researchers with the necessary information to effectively utilize this technology.

Data Presentation

Table 1: Recommended Reaction Conditions for Antibody Modification with this compound
ParameterRecommended Value/RangeNotes
Antibody Concentration 2-5 mg/mL[5]Higher concentrations can improve reaction efficiency.
Reaction Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the NHS ester and should be avoided.
Reaction pH 8.0 - 8.5A slightly alkaline pH is optimal for the reaction between the NHS ester and primary amines. Higher pH increases the rate of hydrolysis of the NHS ester.
Molar Excess of TCO-NHS Ester 10 to 20-foldThe optimal ratio may need to be determined empirically for each specific antibody to achieve the desired Degree of Labeling (DOL).
Reaction Temperature Room Temperature (20-25°C) or 4°CIncubation at room temperature is typically faster (1-2 hours), while 4°C can be used for longer reactions (e.g., overnight) to potentially minimize side reactions.
Reaction Time 1 - 2 hours at room temperatureThe reaction progress can be monitored to determine the optimal time.
Quenching Reagent 1 M Tris-HCl, pH 8.0Added to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester.
Table 2: Typical Conditions for TCO-Tetrazine Click Reaction for ADC Synthesis
ParameterRecommended Value/RangeNotes
Reactants TCO-modified Antibody and Tetrazine-modified PayloadThe tetrazine moiety can be incorporated into the payload-linker construct.
Molar Ratio (Antibody:Payload) 1 : 1.5A slight excess of the tetrazine-payload can help drive the reaction to completion.
Reaction Buffer PBS, pH 7.4The click reaction is efficient in a variety of aqueous buffers under physiological conditions.
Reaction Temperature Room Temperature (20-25°C) or 4°CThe reaction is typically fast at room temperature.
Reaction Time 10 - 60 minutes at room temperatureThe reaction can be monitored by the disappearance of the characteristic color of the tetrazine.
Purification Method Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)These methods are used to remove unreacted drug-linker and other impurities.

Experimental Protocols

Protocol 1: Antibody Preparation and Buffer Exchange

This protocol describes the necessary steps to prepare the antibody for conjugation by removing any interfering substances from the storage buffer.

Materials:

  • Antibody in storage buffer

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Amicon Ultra Centrifugal Filter Unit (10K MWCO) or PD-10 Desalting Column

  • Centrifuge

Methodology:

  • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be exchanged into an amine-free buffer like PBS.

  • Using a Centrifugal Filter Unit: a. Add the antibody solution to the filter unit and fill it up to the maximum volume with PBS. b. Centrifuge according to the manufacturer's instructions (e.g., 4000 x g for 10 minutes). c. Discard the flow-through. d. Repeat the wash step by adding more PBS and centrifuging again. Perform a total of 3-4 washes. e. After the final wash, recover the purified antibody by inverting the filter unit and centrifuging at 1000 x g for 2 minutes.

  • Using a Desalting Column: a. Equilibrate the PD-10 desalting column with PBS according to the manufacturer's instructions. b. Apply the antibody solution to the column. c. Elute the antibody with PBS. The antibody will elute in the void volume.

  • Measure the concentration of the purified antibody using a NanoDrop spectrophotometer at 280 nm (A280).

  • Adjust the antibody concentration to 2-5 mg/mL in PBS.

Protocol 2: Modification of Antibody with this compound

This protocol details the procedure for labeling the antibody with the TCO moiety.

Materials:

  • Purified antibody in PBS

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5)

  • 1 M Tris-HCl, pH 8.0

  • PD-10 Desalting Column or equivalent for purification

Methodology:

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use. Let the vial come to room temperature before opening to avoid moisture condensation.

  • Transfer the desired amount of antibody to a reaction tube and adjust the buffer to the reaction buffer (e.g., by adding 1/10th volume of 1 M sodium bicarbonate, pH 8.3-8.5).

  • Calculate the required volume of the TCO-NHS ester stock solution to achieve a 10- to 20-fold molar excess relative to the antibody.

  • Add the calculated volume of the TCO-NHS ester solution to the antibody solution while gently vortexing. Ensure the final DMSO concentration is below 10% (v/v) to avoid antibody precipitation.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the reaction by adding 1/10th volume of 1 M Tris-HCl, pH 8.0, and incubate for an additional 15-30 minutes at room temperature.

  • Purify the TCO-modified antibody by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS to remove unreacted TCO-NHS ester.

  • Measure the concentration of the purified TCO-modified antibody.

Protocol 3: Synthesis of the ADC via TCO-Tetrazine Click Reaction

This protocol describes the conjugation of the TCO-modified antibody with a tetrazine-modified payload.

Materials:

  • TCO-modified antibody in PBS

  • Tetrazine-modified payload

  • PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system for purification

Methodology:

  • Dissolve the tetrazine-modified payload in a suitable solvent (e.g., DMSO) to a known concentration.

  • In a reaction tube, mix the TCO-modified antibody with the tetrazine-modified payload at a desired molar ratio (e.g., 1:1.5 antibody:payload).

  • Incubate the reaction mixture for 1-4 hours at room temperature. The reaction can be monitored by observing the disappearance of the pink/red color of the tetrazine.

  • Purify the resulting ADC using an SEC system to separate the ADC from unreacted payload and other impurities.

  • Collect the fractions corresponding to the ADC and buffer exchange into a suitable formulation buffer.

  • Characterize the final ADC for parameters such as drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 4: Characterization of the ADC

This protocol outlines common methods for characterizing the final ADC product.

Methodology:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectrophotometry: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength corresponding to the maximum absorbance of the payload. The DAR can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the antibody and the payload.

    • Mass Spectrometry (MS): Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the ADC and its individual light and heavy chains. This allows for the precise determination of the distribution of different drug-loaded species.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): Analyze the ADC by SEC to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates or fragments.

    • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Run the ADC on a gel under reducing and non-reducing conditions to assess its integrity and purity.

  • Functional Characterization:

    • Antigen Binding Affinity: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR) to confirm that the conjugation process has not adversely affected the antibody's ability to bind to its target antigen.

    • In Vitro Cytotoxicity Assays: Evaluate the potency of the ADC on target-expressing cancer cell lines.

Mandatory Visualization

G cluster_workflow ADC Development Workflow Ab 1. Antibody Preparation TCO_Mod 2. TCO Modification (Antibody + TCO-NHS Ester) Ab->TCO_Mod Amine-free buffer, pH 8.0-8.5 Pur_TCO_Ab 3. Purification of TCO-Antibody TCO_Mod->Pur_TCO_Ab Quench with Tris Click_Rxn 4. Click Reaction (TCO-Ab + Tz-Payload) Pur_TCO_Ab->Click_Rxn Desalting/SEC Pur_ADC 5. ADC Purification Click_Rxn->Pur_ADC PBS, pH 7.4 Char_ADC 6. ADC Characterization Pur_ADC->Char_ADC SEC/TFF

Caption: ADC Development Workflow using TCO-NHS Ester.

G cluster_reaction iEDDA Click Chemistry TCO_Ab TCO-modified Antibody ADC Antibody-Drug Conjugate TCO_Ab->ADC plus + Tz_Payload Tetrazine-modified Payload Tz_Payload->ADC Tz_Payload->ADC [4+2] Cycloaddition

Caption: Inverse Electron Demand Diels-Alder (iEDDA) Reaction.

G cluster_pathway Mechanism of Amine Modification Ab_Lys Antibody-Lysine (R-NH2) Intermediate Reaction Intermediate Ab_Lys->Intermediate plus1 + TCO_NHS This compound TCO_NHS->Intermediate TCO_Ab TCO-modified Antibody (Stable Amide Bond) Intermediate->TCO_Ab NHS_LG NHS Leaving Group Intermediate->NHS_LG plus2 +

Caption: Antibody Modification with TCO-NHS Ester.

References

Application Notes and Protocols: Fluorescent Labeling of Cells using (S,E)-TCO-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the fluorescent labeling of live cells using (S,E)-TCO-NHS Ester. This reagent is a key component in a two-step bioorthogonal labeling strategy, enabling the attachment of a trans-cyclooctene (TCO) moiety to the cell surface for subsequent reaction with a fluorescently-labeled tetrazine.

This compound is an amine-reactive compound that covalently attaches the TCO group to primary amines, such as those found on lysine residues of cell surface proteins.[1][2][3] This process, known as bioorthogonal chemical reporting, allows for the precise and stable labeling of cellular components. The subsequent reaction of the TCO-tagged cells with a tetrazine-conjugated fluorophore is a highly specific and rapid "click chemistry" reaction, known as the inverse-electron-demand Diels-Alder cycloaddition, which possesses exceptional kinetics.[1][4] This method is particularly advantageous for live-cell imaging due to its high efficiency, selectivity, and biocompatibility.

Principle of the Method

The cell labeling strategy involves two main stages:

  • Cell Surface Modification: Live cells are incubated with this compound. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on the cell surface proteins, forming stable amide bonds and presenting the TCO group on the cell surface.

  • Fluorescent Labeling: The TCO-modified cells are then treated with a tetrazine-conjugated fluorescent dye. The TCO and tetrazine moieties rapidly and specifically react via a bioorthogonal click reaction, resulting in fluorescently labeled cells.

Experimental Protocols

Materials Required
  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Live cells in suspension or adherent culture

  • Phosphate-Buffered Saline (PBS), sterile

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or glycine solution (45 mg/mL in water)

  • Tetrazine-conjugated fluorescent dye

  • Cell culture medium appropriate for the cell line

Preparation of Reagents

1. This compound Stock Solution (10 mM):

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare the stock solution immediately before use.

  • Dissolve the required amount of this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Note: NHS esters are moisture-sensitive. Use high-quality anhydrous solvents. Store any remaining stock solution at -20°C or -80°C, desiccated and protected from light.

2. Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5):

  • Prepare a 0.1 M solution of sodium bicarbonate in ultrapure water.

  • Adjust the pH to 8.3-8.5 using a calibrated pH meter. The optimal pH for the NHS ester reaction with primary amines is in this range.

  • Sterile filter the buffer before use with cells.

3. Quenching Buffer:

  • Option A (Tris-based): Prepare a 1 M solution of Tris-HCl and adjust the pH to 8.0.

  • Option B (Glycine-based): Prepare a 45 mg/mL solution of glycine in ultrapure water.

Protocol 1: Labeling of Adherent Cells
  • Cell Preparation: Culture adherent cells on a suitable vessel (e.g., multi-well plate, petri dish) until they reach the desired confluency.

  • Washing: Gently aspirate the cell culture medium and wash the cells once with pre-warmed sterile PBS.

  • Labeling Reaction:

    • Prepare the labeling solution by diluting the 10 mM this compound stock solution in labeling buffer to the desired final concentration (refer to Table 1 for recommended ranges).

    • Add the labeling solution to the cells, ensuring the entire surface is covered.

    • Incubate for 2 minutes at room temperature in the dark.

  • Quenching: Add the quenching buffer directly to the labeling solution to a final concentration of 50-100 mM (for Tris-HCl) or add 50 µL of the glycine solution per 200 µL of labeling solution. Incubate for 5 minutes at room temperature.

  • Washing: Aspirate the labeling/quenching solution and wash the cells three times with sterile PBS.

  • Fluorescent Labeling:

    • Incubate the TCO-modified cells with the tetrazine-conjugated fluorescent dye in cell culture medium at a recommended concentration for 30 minutes to 2 hours at room temperature or 37°C.

    • The optimal concentration of the tetrazine-dye will depend on the specific fluorophore and cell type and should be determined empirically.

  • Final Washes and Imaging: Wash the cells three times with PBS and replace with fresh cell culture medium. The cells are now ready for fluorescence microscopy.

Protocol 2: Labeling of Suspension Cells
  • Cell Preparation: Harvest suspension cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Aspirate the supernatant and resuspend the cell pellet in pre-warmed sterile PBS. Repeat the centrifugation and resuspend in PBS again for a second wash.

  • Labeling Reaction:

    • Centrifuge the cells and resuspend the pellet in the labeling solution containing the desired concentration of this compound (refer to Table 1).

    • Incubate for 2 minutes at room temperature in the dark with gentle agitation.

  • Quenching: Add the quenching buffer to the cell suspension and incubate for 5 minutes at room temperature.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet three times with sterile PBS.

  • Fluorescent Labeling:

    • Resuspend the TCO-modified cells in cell culture medium containing the tetrazine-conjugated fluorescent dye.

    • Incubate for 30 minutes to 2 hours at room temperature or 37°C with gentle agitation.

  • Final Washes and Analysis: Centrifuge the cells, wash three times with PBS, and resuspend in fresh cell culture medium. The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Data Presentation

The following tables provide recommended starting concentrations and incubation times for the labeling protocols. Optimization may be required for specific cell types and experimental conditions.

Table 1: Recommended Reaction Conditions for Cell Surface Labeling

ParameterRecommended RangeNotes
This compound Concentration 0.1 - 1 mMStart with a lower concentration and titrate up to optimize labeling efficiency while minimizing potential cytotoxicity.
Incubation Time (TCO-NHS Ester) 2 - 5 minutesLonger incubation times may lead to increased non-specific labeling and cell death.
Labeling Buffer pH 8.3 - 8.5Crucial for efficient reaction with primary amines.
Tetrazine-Dye Concentration 1 - 10 µMHighly dependent on the specific dye and experimental setup. Titration is recommended.
Incubation Time (Tetrazine-Dye) 30 - 120 minutesThe reaction is typically fast, but longer incubation can ensure complete labeling.

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low/No Fluorescent Signal Hydrolysis of this compoundPrepare stock solution fresh in anhydrous DMSO/DMF.
Suboptimal pH of labeling bufferEnsure the pH is between 8.3 and 8.5.
Inefficient quenchingUse an adequate concentration of quenching reagent.
High Background Fluorescence Non-specific binding of tetrazine-dyeIncrease the number of washing steps after labeling.
Passive dye internalizationReduce incubation times.
Increased Cell Death High concentration of this compoundPerform a dose-response curve to determine the optimal concentration.
Prolonged incubationAdhere to the recommended short incubation times.

Visualizations

G cluster_0 Step 1: Cell Surface Modification cluster_1 Step 2: Fluorescent Labeling A Prepare Live Cells (Adherent or Suspension) B Wash with PBS A->B C Incubate with this compound in Labeling Buffer (pH 8.3-8.5) B->C D Quench Reaction (Tris or Glycine) C->D E Wash Cells with PBS D->E F Incubate TCO-Modified Cells with Tetrazine-Fluorophore E->F Proceed to Fluorescent Labeling G Wash Cells with PBS F->G H Analyze Labeled Cells (Microscopy, Flow Cytometry) G->H G cluster_0 Cell Surface Protein cluster_1 This compound cluster_2 TCO-Modified Protein cluster_3 Tetrazine-Fluorophore cluster_4 Fluorescently Labeled Protein P Protein-NH2 P_TCO Protein-NH-CO-TCO P->P_TCO + this compound (pH 8.3-8.5) TCO_NHS TCO-NHS P_Labeled Protein-Labeled P_TCO->P_Labeled + Tetrazine-Fluorophore (Click Reaction) Tz_F Tetrazine-Fluorophore

References

Application Notes and Protocols for Peptide Conjugation with (S,E)-TCO-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of (S,E)-TCO-NHS Ester to peptides. This bioorthogonal ligation strategy is a cornerstone in modern bioconjugation, enabling the precise and efficient labeling of peptides for a wide range of applications, including drug delivery, in vivo imaging, and diagnostics. The trans-cyclooctene (TCO) moiety, when paired with a tetrazine-functionalized molecule, undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently within complex biological milieus without interfering with native biochemical processes.[2][3] The N-hydroxysuccinimide (NHS) ester allows for the covalent attachment of the TCO group to primary amines, such as the N-terminus or the side chain of lysine residues, on a peptide.[4]

Principle of the Reaction

The conjugation process is a two-step procedure. First, the NHS ester of the (S,E)-TCO linker reacts with a primary amine on the peptide to form a stable amide bond. This reaction is a nucleophilic acyl substitution where the unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester and releasing N-hydroxysuccinimide (NHS) as a byproduct. The resulting TCO-labeled peptide can then be reacted with a tetrazine-containing molecule in a subsequent step for various applications.

Data Presentation: Key Reaction Parameters

The successful conjugation of this compound to a peptide is dependent on several critical parameters. The following table summarizes the recommended conditions based on established protocols for NHS ester conjugations.

ParameterRecommended Value/RangeNotes
pH 7.2 - 8.5The reaction of NHS esters with primary amines is pH-dependent. A slightly basic pH ensures that the primary amines are deprotonated and available for reaction.
Buffer Amine-free buffers such as PBS, HEPES, or borate buffer.Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the peptide for reaction with the NHS ester.
Peptide Concentration 1 - 10 mg/mLHigher concentrations of the peptide can favor the reaction with the NHS ester over hydrolysis.
This compound Stock Solution 10 mM in anhydrous DMSO or DMFThe NHS ester is moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before use.
Molar Excess of this compound 10- to 50-foldA molar excess of the NHS ester is used to drive the reaction to completion. The optimal ratio may need to be determined empirically.
Reaction Temperature Room temperature (20-25°C) or 4°CRoom temperature reactions are typically faster. Reactions at 4°C can be performed for sensitive peptides, but may require longer incubation times.
Reaction Time 30 minutes to 2 hoursThe reaction progress can be monitored by LC-MS.
Quenching Addition of Tris-HCl or glycine to a final concentration of 50-100 mM.Quenching stops the reaction by consuming any unreacted NHS ester.

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of this compound to a peptide.

Materials and Reagents
  • Peptide with at least one primary amine

  • This compound (e.g., TCO-PEG4-NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., desalting columns, HPLC)

  • Analytical instruments (e.g., LC-MS)

Step-by-Step Protocol
  • Peptide Preparation:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the peptide is stored in a buffer containing primary amines, it must be exchanged into the Reaction Buffer using a desalting column or dialysis.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the peptide solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rotation. For sensitive peptides, the reaction can be carried out at 4°C for a longer duration.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature to quench any unreacted this compound.

  • Purification of the TCO-Conjugated Peptide:

    • Remove the excess, unreacted this compound and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography (SEC).

    • For higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed.

  • Characterization of the Conjugate:

    • Confirm the successful conjugation and determine the molecular weight of the TCO-peptide conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Assess the purity of the final product by analytical RP-HPLC.

  • Storage:

    • Store the lyophilized TCO-conjugated peptide at -20°C or -80°C for long-term stability.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_downstream Purification & Analysis peptide_prep Peptide in Amine-Free Buffer (pH 7.2-8.5) conjugation Incubate at RT (30 min - 2 hr) peptide_prep->conjugation tco_prep This compound in anhydrous DMSO/DMF tco_prep->conjugation quench Quench with Tris or Glycine conjugation->quench purification Purification (Desalting/HPLC) quench->purification characterization Characterization (LC-MS) purification->characterization storage Storage (-20°C / -80°C) characterization->storage

Caption: Experimental workflow for conjugating this compound to peptides.

Signaling Pathways and Applications

TCO-conjugated peptides are versatile tools in drug development and chemical biology. While no specific signaling pathways are inherently dictated by the TCO moiety itself, the conjugated peptide can be designed to target specific cellular pathways. For instance, a TCO-labeled peptide antagonist could be used to block a particular receptor-ligand interaction, thereby inhibiting a signaling cascade. The bioorthogonal TCO handle allows for subsequent labeling with a tetrazine-modified entity, such as a fluorescent dye for imaging, a cytotoxic drug for targeted therapy, or a radiolabel for PET imaging.

The diagram below illustrates a logical relationship for a pre-targeting application, a common use for TCO-conjugated molecules.

pretargeting_strategy cluster_step1 Step 1: Targeting cluster_step2 Step 2: Bioorthogonal Ligation cluster_outcome Outcome tco_peptide TCO-Peptide (Targets specific cell/receptor) cell Target Cell tco_peptide->cell Binding cell_bound_tco Cell-Bound TCO-Peptide tetrazine_payload Tetrazine-Payload (e.g., Drug, Imaging Agent) tetrazine_payload->cell_bound_tco IEDDA Click Reaction labeled_cell Specifically Labeled Target Cell cell_bound_tco->labeled_cell

Caption: Logical workflow of a pre-targeting strategy using a TCO-conjugated peptide.

References

Application Notes and Protocols for Surface Modification using (S,E)-TCO-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (S,E)-TCO-NHS Ester in surface modification. The trans-cyclooctene (TCO) moiety is a key component in bioorthogonal chemistry, particularly for its rapid and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with tetrazines.[1][2] The N-hydroxysuccinimide (NHS) ester enables covalent conjugation to primary amine groups present on various surfaces, including proteins, nanoparticles, and functionalized materials.[3][4]

Introduction

This compound is an amine-reactive compound used to introduce the TCO functional group onto surfaces containing primary amines, such as the lysine residues of proteins or aminosilane-coated materials.[5] This process is the first step in a two-step labeling strategy. Once the surface is "TCO-activated," it can be specifically and efficiently conjugated with any molecule carrying a tetrazine moiety. This bioorthogonal reaction is exceptionally fast and occurs under mild, catalyst-free conditions, making it ideal for use in complex biological systems. The stable amide bond formed by the NHS ester and the dihydropyridazine linkage from the TCO-tetrazine reaction provide robustly modified surfaces for a wide range of applications, including targeted drug delivery, in vivo imaging, and advanced immunoassays.

Chemical Properties and Reaction Scheme

The this compound molecule consists of a strained trans-cyclooctene ring, which provides the high reactivity towards tetrazines, and an NHS ester group for amine conjugation. The axial configuration of the TCO derivative demonstrates significantly higher reactivity in the IEDDA reaction compared to its equatorial counterpart.

The modification process involves two key reactions:

  • Amine Acylation: The NHS ester reacts with primary amines (e.g., on a protein or a functionalized surface) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is typically carried out in an amine-free buffer at a pH of 7.2-8.5.

  • TCO-Tetrazine Ligation: The TCO-modified surface is then reacted with a tetrazine-functionalized molecule of interest. This IEDDA reaction is extremely fast and selective, forming a stable covalent bond.

Reaction Pathway for Surface Modification and Bioorthogonal Ligation

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Bioorthogonal Ligation Surface Amine-Containing Surface (-NH2) Activated_Surface TCO-Modified Surface Surface->Activated_Surface + This compound TCO_NHS This compound NHS_byproduct NHS (byproduct) Activated_Surface->NHS_byproduct - NHS Activated_Surface_2 TCO-Modified Surface Final_Product Covalently Modified Surface Activated_Surface_2->Final_Product + Tetrazine-Molecule Tetrazine_Molecule Tetrazine-labeled Molecule of Interest N2_gas N2 gas (byproduct) Final_Product->N2_gas - N2

Caption: Workflow of surface modification using this compound.

Quantitative Data Summary

Successful surface modification depends on several factors, including pH, reaction time, and the molar ratio of reactants. The following tables summarize key quantitative parameters for the labeling of proteins with TCO-NHS esters.

Table 1: Reaction Conditions for Protein Modification with TCO-NHS Ester

ParameterRecommended RangeNotes
pH 7.2 - 8.5Higher pH increases the rate of both amine reaction and NHS ester hydrolysis. A compromise is necessary.
Molar Excess of TCO-NHS Ester 10 to 30-foldThe optimal ratio depends on the protein concentration and the desired degree of labeling.
Protein Concentration 1 - 5 mg/mLHigher concentrations favor the reaction with amines over hydrolysis.
Reaction Time 30 - 60 minutesAt room temperature. Longer times may be needed at 4°C.
Temperature 4°C to Room TemperatureLower temperatures can help to minimize hydrolysis of the NHS ester.
Buffer Amine-free (e.g., PBS, Borate)Buffers containing primary amines like Tris or glycine will compete with the reaction.

Table 2: Stability of TCO and NHS Ester Moieties

MoietyConditionHalf-lifeNotes
NHS Ester pH 7.0, 0°C4 - 5 hoursHydrolysis is a competing reaction that reduces labeling efficiency.
NHS Ester pH 8.6, 4°C10 minutesThe rate of hydrolysis increases significantly with pH.
TCO Aqueous Buffer (pH 7.5), 4°CStable for weeksGenerally stable, but can isomerize to the unreactive cis-form in the presence of thiols or copper.

Experimental Protocols

Protocol 1: Modification of Proteins (e.g., Antibodies) with this compound

This protocol describes the general procedure for labeling proteins with this compound.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into the Reaction Buffer to a concentration of 1-5 mg/mL using a desalting column. This removes any interfering primary amines.

  • TCO-NHS Ester Solution Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS Ester solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 5-15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-NHS Ester by passing the reaction mixture through a desalting column.

    • The purified TCO-labeled protein is now ready for the subsequent reaction with a tetrazine-labeled molecule or for storage.

Experimental Workflow for Protein Modification

G start Start buffer_exchange 1. Buffer Exchange Protein (into amine-free buffer) start->buffer_exchange prepare_tco 2. Prepare TCO-NHS Ester (10 mM in DMSO/DMF) buffer_exchange->prepare_tco conjugate 3. Conjugation Reaction (Add TCO-NHS to protein, incubate 30-60 min) prepare_tco->conjugate quench 4. Quench Reaction (Add Tris buffer) conjugate->quench purify 5. Purify Conjugate (Desalting column) quench->purify end TCO-Modified Protein (Ready for use) purify->end

Caption: Step-by-step workflow for protein labeling with TCO-NHS Ester.

Protocol 2: Characterization of TCO-Labeled Proteins

The degree of labeling (DOL), which is the number of TCO molecules per protein, can be determined by reacting the TCO-labeled protein with a tetrazine-functionalized reporter molecule, such as a fluorescent dye.

Materials:

  • TCO-labeled protein

  • Tetrazine-functionalized fluorescent dye (e.g., Tetrazine-Oregon Green 488)

  • UV-Vis Spectrophotometer

  • Desalting columns

Procedure:

  • Reaction with Tetrazine-Dye:

    • React a known amount of the TCO-labeled protein with a molar excess (e.g., 250-fold) of the tetrazine-dye.

    • Incubate at room temperature for 3 hours.

  • Purification:

    • Remove the unreacted tetrazine-dye using a desalting column.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the dye.

  • Degree of Labeling (DOL) Calculation:

    • Calculate the protein concentration using its molar extinction coefficient at 280 nm, correcting for the dye's absorbance at this wavelength.

    • Calculate the dye concentration using its molar extinction coefficient at its λmax.

    • The DOL is the molar ratio of the dye to the protein.

Protocol 3: Modification of Amine-Functionalized Surfaces

This protocol outlines the modification of surfaces such as aminosilane-coated glass slides or nanoparticles.

Materials:

  • Amine-functionalized surface

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Washing Buffer: PBS or similar

  • Blocking Buffer (optional): e.g., BSA solution

Procedure:

  • Prepare TCO-NHS Ester Solution:

    • Prepare a solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.

  • Surface Activation:

    • Incubate the amine-functionalized surface with the TCO-NHS Ester solution for 1-2 hours at room temperature.

  • Washing:

    • Thoroughly wash the surface with the Reaction Buffer and then with the Washing Buffer to remove unreacted TCO-NHS Ester.

  • Blocking (Optional):

    • To prevent non-specific binding in subsequent steps, the surface can be blocked with a suitable blocking agent.

  • Reaction with Tetrazine-Molecule:

    • Incubate the TCO-activated surface with a solution of the tetrazine-labeled molecule of interest for 30-60 minutes at room temperature.

  • Final Washing:

    • Wash the surface extensively to remove any non-covalently bound molecules. The surface is now modified and ready for use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Hydrolysis of NHS esterWork quickly, use fresh DMSO/DMF, and consider performing the reaction at 4°C. Ensure the pH is not too high.
Presence of primary amines in the bufferEnsure all buffers are amine-free (e.g., no Tris or glycine). Perform buffer exchange of the protein.
Low protein concentrationIncrease the protein concentration to >1 mg/mL to favor the amine reaction over hydrolysis.
Loss of Protein Activity Modification of critical lysine residuesReduce the molar excess of TCO-NHS Ester to lower the degree of labeling.
Low Reactivity in TCO-Tetrazine Step Isomerization of TCO to cis-cycloocteneAvoid prolonged exposure to thiols or copper ions. Use TCO-modified proteins promptly.
Steric hindranceConsider using a TCO-NHS ester with a PEG spacer to increase the accessibility of the TCO group.

Conclusion

This compound is a powerful reagent for the modification of amine-containing surfaces, enabling robust and specific bioorthogonal conjugation. By following the detailed protocols and considering the key quantitative parameters outlined in these application notes, researchers can effectively implement this technology for a wide range of applications in drug development, diagnostics, and fundamental biological research.

References

Preparing TCO-Labeled Proteins for Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of trans-cyclooctene (TCO)-labeled proteins, priming them for highly efficient and specific conjugation via tetrazine-mediated click chemistry. This bioorthogonal ligation technique, predicated on the inverse-electron-demand Diels-Alder cycloaddition, is distinguished by its exceptional kinetics and selectivity. These characteristics make it an invaluable tool for the precise assembly of biomolecular conjugates in complex biological milieu, without the need for cytotoxic copper catalysts.[1][2] Such attributes are particularly advantageous for applications ranging from live-cell imaging and in vivo studies to the development of sophisticated bioconjugates like antibody-drug conjugates (ADCs).[2][3]

The fundamental methodology involves a two-step process:

  • Protein Modification : The protein of interest is first functionalized with a TCO moiety. A prevalent method to achieve this is by reacting the primary amines on the protein, such as the side chain of lysine residues, with a TCO-N-hydroxysuccinimide (NHS) ester.[1]

  • Click Reaction : The resultant TCO-modified protein is then reacted with a molecule of interest that has been conjugated to a tetrazine (Tz). This reaction is exceedingly fast and efficient, often achieving yields greater than 99%.

Quantitative Data Summary

The following tables summarize key quantitative parameters for TCO-tetrazine click chemistry, offering a foundation for experimental design and reagent comparison.

Table 1: Reaction Kinetics and Efficiency

This table underscores the rapid nature of the TCO-tetrazine ligation and the high efficiencies that can be achieved. The choice of tetrazine substituent can significantly influence the reaction rate.

ReactantsSystem/ConditionsParameterValueReference(s)
TCO & TetrazineGeneralSecond-Order Rate Constant (k)1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹
sTCO & Genetically Encoded Tetrazine Amino AcidEukaryotic SystemsSecond-Order Rate Constant (k)8 x 10⁴ M⁻¹s⁻¹
TCO-UAA & TAMRA-TzE. coliSecond-Order Rate Constant (k)35,000 M⁻¹s⁻¹
TCO-conjugated CC49 antibody & [¹¹¹In]In-labeled-TzPBS at 37 °CSecond-Order Rate Constant (k)(13 ± 0.08) x 10³ M⁻¹s⁻¹
TCO-protein & Tetrazine-moleculeMild Buffer ConditionsConjugation Efficiency> 99%
Cytochrome C & Tetrazine-5-fluoresceinHPLC quantificationLabeling Yield (CytC-PEG3-TCO)~90%
SST-Tetrazine & TCO-PEG12HPLC purificationConjugate Yield (SST-PEG12)95%
SST-Tetrazine & TCO-Cy5HPLC purificationConjugate Yield (SST-Cy5)90%

Table 2: Comparison of TCO and Tetrazine Reagents

The selection of specific TCO and tetrazine derivatives enables the fine-tuning of reaction properties to suit diverse experimental requirements.

ReagentKey FeatureAdvantageReference(s)
Methyl-substituted TetrazinesHigh stability in aqueous mediaReliable for protein labeling applications.
Hydrogen-substituted TetrazinesExtremely fast reaction kineticsIdeal for in vivo imaging where speed is critical.
TCO with PEG SpacerIncreased hydrophilicityImproves labeling efficiency, enhances water solubility, and minimizes steric hindrance.
sTCO (strained TCO)Increased ring strainLeads to even faster reaction rates.

Experimental Workflows and Signaling Pathways

Workflow for TCO-Labeling of Proteins

TCO_Labeling_Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification Protein Protein of Interest Buffer_Exchange Buffer Exchange (if in amine-containing buffer) Protein->Buffer_Exchange Incubate Incubate (1 hr, room temp) Buffer_Exchange->Incubate Add TCO-NHS (20x molar excess) TCO_NHS Prepare TCO-NHS Ester (10 mM in DMSO/DMF) TCO_NHS->Incubate Quench Quench Reaction (50-100 mM Tris) Incubate->Quench Purify Purify (Desalting Column/Dialysis) Quench->Purify Labeled_Protein TCO-Labeled Protein Purify->Labeled_Protein

Caption: Workflow for labeling proteins with TCO-NHS ester.

TCO-Tetrazine Click Chemistry Reaction

TCO_Tetrazine_Reaction cluster_reaction Click Reaction TCO_Protein TCO-Labeled Protein Mix Mix Reactants TCO_Protein->Mix Tetrazine_Molecule Tetrazine-Functionalized Molecule Tetrazine_Molecule->Mix Incubate Incubate (30-120 min, RT or 37°C) Mix->Incubate Conjugate Protein Conjugate Incubate->Conjugate

Caption: The TCO-tetrazine click chemistry ligation process.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester

This protocol outlines the functionalization of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative. This method targets primary amines, such as the side chains of lysine residues.

Materials:

  • Protein of interest

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • TCO-PEGn-NHS ester (e.g., n=4 or 12)

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Buffer Exchange: Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or by dialysis.

  • Storage: The TCO-labeled protein is now ready for the click reaction or can be stored at 4°C.

Protocol 2: TCO-Tetrazine Click Chemistry for Protein Conjugation

This protocol details the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Reaction Setup: Mix the TCO-labeled protein and the tetrazine-functionalized molecule. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C until further use.

Troubleshooting and Optimization

IssuePotential CauseRecommended SolutionReference(s)
Low or No Labeling with TCO-NHS Ester Hydrolysis of NHS esterAllow the TCO-NHS ester vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Presence of primary amines in the bufferEnsure the use of an amine-free buffer (e.g., PBS, HEPES) for the labeling reaction.
Suboptimal pHPerform the labeling reaction in a buffer with a pH between 7.2 and 9.0.
Low Yield in Click Reaction Suboptimal stoichiometryEmpirically optimize the molar ratio of TCO to tetrazine reactants. A slight excess of the tetrazine is often beneficial.
Steric hindranceUtilize TCO and tetrazine reagents with longer PEG spacers to reduce steric hindrance.
Insufficient incubation time or temperatureIncrease the incubation time (e.g., to 2-4 hours) or perform the reaction at 37°C.
Instability of TCO-labeled Protein Isomerization of TCO to the unreactive cis-cyclooctene (CCO)While generally stable, some reactive TCO derivatives can isomerize. Use freshly prepared TCO-labeled proteins for best results. Consider more stable TCO derivatives for long-term studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-hydroxysuccinimide (NHS) esters are among the most common and versatile reagents used in bioconjugation. They are highly valued for their ability to efficiently react with primary amino groups on biomolecules, such as the N-terminus of polypeptide chains and the side chains of lysine residues, to form stable, covalent amide bonds.[1] This reactivity, combined with their relative stability in aqueous solutions compared to other activated esters, makes them ideal for a wide range of applications, including protein labeling with fluorescent dyes, creating antibody-drug conjugates (ADCs), and functionalizing surfaces for immunoassays.[2] This document provides a detailed guide on the recommended buffers, pH, and protocols to ensure successful and efficient NHS ester conjugation reactions.

Reaction Mechanism and Kinetics

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide (NHS) leaving group and form a highly stable amide bond.

A critical factor governing the efficiency of this reaction is the competition between the desired aminolysis (reaction with the amine) and the hydrolysis of the NHS ester in the aqueous buffer. The rate of hydrolysis increases significantly with a rise in pH, which can reduce the overall yield of the conjugated product.

Figure 1: NHS Ester Reaction Mechanism.

Key Parameters for NHS Ester Reactions

pH Optimization

The pH of the reaction buffer is the most critical factor for successful NHS ester conjugation. The reaction is strongly pH-dependent because the primary amine must be in its unprotonated, nucleophilic state to react.

  • Low pH (<7.0): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive.

  • Optimal pH (7.2 - 8.5): This range provides a favorable balance between having a sufficient concentration of deprotonated amines for the reaction to proceed and minimizing the rate of NHS ester hydrolysis. For many applications, a more specific optimal pH of 8.3-8.5 is recommended to maximize the reaction rate.

  • High pH (>8.5): While the concentration of reactive amines is high, the rate of competing hydrolysis of the NHS ester increases dramatically, which can significantly lower the final conjugation yield.

pH_Optimization cluster_pH Effect of pH on NHS Ester Reaction cluster_outcomes Reaction Outcomes Low_pH Low pH (< 7.0) Protonated_Amine Amine is Protonated (-NH₃⁺) Non-nucleophilic No Reaction Low_pH->Protonated_Amine Optimal_pH Optimal pH (7.2 - 8.5) Balanced_Reaction Sufficient Nucleophilic Amine (-NH₂) Controlled Hydrolysis High Conjugation Yield Optimal_pH->Balanced_Reaction High_pH High pH (> 8.5) Rapid_Hydrolysis Rapid NHS Ester Hydrolysis Reduced Conjugation Yield High_pH->Rapid_Hydrolysis

Figure 2: Logical Flow of pH Optimization.
Recommended Buffers

The choice of buffer is crucial to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target molecule, reducing conjugation efficiency.

Table 1: Recommended Buffers for NHS Ester Reactions

Buffer Typical Concentration pH Range Notes
Phosphate Buffered Saline (PBS) 0.1 M Phosphate, 0.15 M NaCl 7.2 - 7.4 Common physiological buffer. The reaction is slower but so is hydrolysis, often requiring longer incubation.
Sodium Bicarbonate / Carbonate 0.1 M 8.0 - 9.0 A common and effective buffer for achieving the optimal pH of 8.3-8.5.
Borate 50 mM 8.0 - 9.0 An effective alternative to phosphate and carbonate buffers.

| HEPES | 0.1 M | 7.2 - 8.0 | A non-amine, non-phosphate buffer suitable for NHS ester reactions. |

Quantitative Data Summary

The stability of the NHS ester in an aqueous solution is a key factor in determining the efficiency of the conjugation. The primary competing reaction is hydrolysis, which is highly pH-dependent.

Table 2: Half-life of NHS Esters due to Hydrolysis at Various pH Values

NHS Ester Type pH Temperature Half-life Reference(s)
General NHS Ester 7.0 0°C 4 - 5 hours
General NHS Ester 8.6 4°C 10 minutes
Porphyrin-NHS (P3-NHS) 8.0 Room Temp 210 minutes
Porphyrin-NHS (P3-NHS) 8.5 Room Temp 180 minutes
Porphyrin-NHS (P3-NHS) 9.0 Room Temp 125 minutes
Porphyrin-NHS (P4-NHS) 8.0 Room Temp 190 minutes
Porphyrin-NHS (P4-NHS) 8.5 Room Temp 130 minutes

| Porphyrin-NHS (P4-NHS) | 9.0 | Room Temp | 110 minutes | |

Experimental Protocols

This section provides a general, detailed protocol for labeling a protein with an NHS ester.

Materials and Reagents
  • Protein of interest

  • NHS ester reagent

  • Amine-free reaction buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5 or 0.1 M Sodium Bicarbonate, pH 8.3)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.5)

  • Purification column (e.g., size-exclusion chromatography/desalting column)

Protocol Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post_reaction 3. Post-Reaction Prep_Protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) Add_NHS Add NHS Ester to Protein Solution (10-20 fold molar excess) Prep_Protein->Add_NHS Prep_NHS Prepare NHS Ester Stock (e.g., 10 mg/mL in DMSO/DMF) (Prepare immediately before use) Prep_NHS->Add_NHS Incubate Incubate (1-4h at RT or overnight at 4°C) Add_NHS->Incubate Quench Quench Reaction (Add Tris or Glycine, 20-50 mM final) Incubate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify

Figure 3: General Experimental Workflow.
Detailed Methodologies

  • Prepare Protein Solution:

    • Dissolve the protein to be labeled in an appropriate amine-free buffer (see Table 1) to a final concentration of 1-10 mg/mL.

    • If the protein is already in a buffer containing primary amines (like Tris), a buffer exchange must be performed using dialysis or a desalting column before proceeding.

  • Prepare NHS Ester Solution:

    • NHS esters are sensitive to moisture and should be stored in a desiccator at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the NHS ester reagent in a small volume of anhydrous, amine-free DMSO or DMF to create a stock solution (e.g., 10 mg/mL). Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.

  • Perform the Conjugation Reaction:

    • Add a calculated amount of the NHS ester stock solution to the protein solution while gently stirring or vortexing. A starting point is often a 10- to 20-fold molar excess of the NHS ester to the protein. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture. Typical incubation times are 1 to 4 hours at room temperature or overnight on ice or at 4°C. If labeling with a fluorescent dye, protect the reaction from light.

  • Quench the Reaction:

    • To stop the reaction and consume any unreacted NHS ester, add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted NHS ester reagent and the NHS byproduct from the labeled protein conjugate.

    • The most common method for macromolecules is size-exclusion chromatography (e.g., a desalting column). Dialysis can also be used.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the label at its maximum absorbance wavelength.

By carefully controlling the pH and buffer composition and following a structured protocol, researchers can achieve high-yield, reproducible results in their NHS ester conjugation reactions.

References

Molar Excess Calculations for (S,E)-TCO-NHS Ester Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the labeling of biomolecules using (S,E)-T-NHS Ester. The focus is on the critical aspect of molar excess calculation to achieve optimal labeling for subsequent bioorthogonal applications, such as antibody-drug conjugation and cellular imaging.

Introduction

(S,E)-TCO-NHS Ester is a chemical tool used in bioconjugation, a process that joins two molecules together.[1] It contains two key parts: an N-hydroxysuccinimide (NHS) ester and a trans-cyclooctene (TCO) group. The NHS ester reacts with primary amines, which are commonly found on proteins, like on the side chain of lysine residues.[2] This reaction forms a stable covalent bond.[2] The TCO group is part of a "click chemistry" system.[1] It can quickly and specifically react with a tetrazine-containing molecule in a process called an inverse electron demand Diels-Alder reaction (iEDDA).[1] This reaction is bioorthogonal, meaning it can happen in a biological environment without interfering with natural processes. This two-step process allows for the precise attachment of molecules of interest to proteins. This technique is used in various applications, including creating antibody-drug conjugates for targeted cancer therapy, developing fluorescent probes for tracking biological processes, and assembling complex biomaterials.

Quantitative Data Summary

The efficiency of labeling a biomolecule with this compound is highly dependent on the molar ratio of the ester to the biomolecule. The optimal ratio can vary based on the specific protein and the desired degree of labeling.

ParameterRecommended ValueExpected OutcomeReference
Molar Excess of TCO-NHS Ester
For Mono-labeling8-foldYields primarily mono-labeled product for many common proteins.
General Labeling5 to 20-foldAllows for adjustment to achieve the desired degree of labeling.
Antibody Labeling20-foldA common starting point for labeling antibodies.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction pH 8.3 - 8.5Optimal for the reaction between NHS esters and primary amines.
Reaction Time 1 - 4 hours at room temperature, or overnight at 4°CIncubation time for the labeling reaction.

Experimental Protocols

This section provides a detailed protocol for the labeling of a protein (e.g., an antibody) with this compound.

Materials
  • Protein of interest (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting spin column)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange) labeling Incubation (RT or 4°C) protein_prep->labeling Add Protein tco_prep TCO-NHS Ester Stock Solution Prep tco_prep->labeling Add TCO-NHS quench Quenching (Add Tris Buffer) labeling->quench purify Purification (Desalting Column) quench->purify analyze Analysis (e.g., Mass Spec) purify->analyze click_reaction_pathway cluster_reaction iEDDA Click Reaction tco_protein TCO-Labeled Protein cycloaddition Diels-Alder Cycloaddition tco_protein->cycloaddition tz_molecule Tetrazine-Functionalized Molecule tz_molecule->cycloaddition n2_elimination Nitrogen Gas Elimination cycloaddition->n2_elimination Rapid conjugated_product Stable Conjugate n2_elimination->conjugated_product Forms Stable Dihydropyridazine

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (S,E)-TCO-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S,E)-TCO-NHS Ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting and optimizing your experiments. Here, you will find answers to frequently asked questions and detailed guides to address common challenges, particularly in achieving high conjugation yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound reaction?

The this compound reaction is a two-step process used for bioconjugation. First, the N-hydroxysuccinimide (NHS) ester group reacts with primary amines (like the side chain of lysine residues on a protein) to form a stable amide bond.[1][2] This step introduces the trans-cyclooctene (TCO) moiety onto the biomolecule. The TCO group is a strained alkene that can then rapidly and specifically react with a tetrazine-labeled molecule in a bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (iEDDA).[3][4] This "click chemistry" reaction is known for its high speed and specificity, proceeding efficiently in biological media without the need for a catalyst.[5]

Q2: What is the most common reason for low yield in the initial TCO-NHS ester labeling step?

The most prevalent issue is the hydrolysis of the NHS ester. In an aqueous environment, water molecules can attack the NHS ester, converting it into an unreactive carboxylic acid. This reaction directly competes with the desired reaction with the primary amine on your target molecule. The rate of this hydrolysis is significantly influenced by the pH of the reaction buffer.

Q3: How does pH affect the efficiency of the TCO-NHS ester reaction?

The pH of the reaction buffer is a critical parameter. The reaction between the NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5. At a lower pH, primary amines are protonated (-NH3+), which makes them non-nucleophilic and thus unreactive. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases dramatically, which can significantly lower the yield of your desired conjugate.

Q4: Which buffers should I use for the TCO-NHS ester labeling reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers. Buffers to avoid include Tris and glycine.

Q5: My protein precipitates after adding the TCO-NHS ester solution. What could be the cause?

Protein precipitation can occur if the concentration of the organic solvent used to dissolve the TCO-NHS ester (typically DMSO or DMF) is too high in the final reaction mixture. It is recommended to keep the final concentration of the organic solvent below 10% of the total reaction volume. Over-labeling of the antibody or protein can also sometimes lead to precipitation.

Q6: What is the optimal molar excess of TCO-NHS ester to use for labeling my protein?

The optimal molar excess of the TCO-NHS ester can vary depending on the concentration of your protein and its number of accessible primary amines. A common starting point is a 10- to 20-fold molar excess of the labeling reagent to the antibody or protein. For protein concentrations below 5 mg/mL, a higher molar excess of 20- to 50-fold may be necessary to ensure efficient labeling and to outcompete the competing hydrolysis reaction.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues leading to low yields in this compound reactions.

Issue: Low or No Labeling with this compound
Potential CauseRecommended Solution
Hydrolysis of NHS Ester - Allow the TCO-NHS ester vial to warm to room temperature before opening to prevent condensation. - Prepare stock solutions of the TCO-NHS ester in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use. - Minimize the time the NHS ester is in an aqueous solution before the conjugation reaction.
Suboptimal pH - Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. - Verify the pH of your buffer immediately before the reaction. The release of N-hydroxysuccinimide during the reaction can cause a slight drop in pH.
Presence of Competing Nucleophiles - Use an amine-free buffer such as PBS, HEPES, or borate buffer. - If your protein was stored in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis prior to the labeling reaction.
Low Protein/Molecule Concentration - If possible, concentrate your protein solution before the labeling reaction. For protein concentrations below 5 mg/mL, a higher molar excess of the NHS ester is recommended.
Poor Solubility of TCO-NHS Ester - Ensure the TCO-NHS ester is fully dissolved in the organic solvent before adding it to the aqueous reaction mixture. - Consider using a TCO-NHS ester with a PEG linker to improve water solubility.
Steric Hindrance - The primary amines on your protein may be in sterically hindered locations. Consider using a TCO-NHS ester with a longer spacer arm to improve accessibility.
Inactive Reagents - Store the TCO-NHS ester desiccated at the recommended temperature (typically -20°C) and protected from light. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Quantitative Data Summary

Table 1: pH and its Effect on NHS Ester Hydrolysis
pHHalf-life of NHS EsterRecommendation
7.0 (at 0°C)4-5 hoursSlower reaction with amines, but more stable against hydrolysis.
8.0-8.5ModerateOptimal range for efficient amine reaction while managing hydrolysis.
8.6 (at 4°C)10 minutesVery rapid hydrolysis, leading to significantly reduced labeling efficiency. Not recommended.
Table 2: Recommended Molar Excess of TCO-NHS Ester
Protein ConcentrationRecommended Molar ExcessRationale
≥ 5 mg/mL10- to 20-foldSufficient protein concentration allows the desired reaction to proceed efficiently.
< 5 mg/mL20- to 50-foldHigher excess is needed to ensure the labeling reaction outcompetes hydrolysis at lower protein concentrations.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

1. Buffer Preparation and Protein Exchange:

  • Prepare an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5-8.0).

  • If your protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

  • Adjust the protein concentration to 2-5 mg/mL in the reaction buffer.

2. TCO-NHS Ester Solution Preparation:

  • Allow the vial of TCO-NHS ester to equilibrate to room temperature before opening.

  • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

3. Labeling Reaction:

  • Add the calculated amount of the TCO-NHS ester stock solution to your protein solution. A 10- to 20-fold molar excess is a common starting point.

  • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the TCO reagent is light-sensitive.

4. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the TCO-labeled Protein:

  • Remove the excess, unreacted TCO-NHS ester and quenching buffer using a desalting column (e.g., Zeba Spin Desalting Columns) or dialysis.

6. Characterization and Storage:

  • Determine the concentration of the purified TCO-labeled protein using a protein assay (e.g., NanoDrop at 280 nm).

  • The TCO-labeled protein is now ready for the subsequent ligation reaction with a tetrazine-modified molecule.

  • Store the labeled protein at 4°C for short-term use. For long-term storage, follow the recommended conditions for your specific protein.

Visual Guides

TCO_NHS_Ester_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer Mix Mix and Incubate (pH 7.2-8.5, RT, 1-2h) Protein->Mix TCO_NHS This compound in Anhydrous DMSO TCO_NHS->Mix Quench Quench Reaction (e.g., Tris Buffer) Mix->Quench Purify Purify (Desalting Column) Quench->Purify Final_Product TCO-Labeled Protein Purify->Final_Product

Caption: Experimental workflow for labeling a protein with this compound.

Reaction_and_Side_Reaction TCO_NHS This compound Desired_Product TCO-Protein Conjugate (Stable Amide Bond) TCO_NHS->Desired_Product Desired Reaction (Aminolysis) Side_Product Hydrolyzed TCO (Unreactive Carboxylic Acid) TCO_NHS->Side_Product Side Reaction (Hydrolysis) Protein_Amine Protein-NH2 (Primary Amine) Protein_Amine->Desired_Product Water H2O (Water) Water->Side_Product Troubleshooting_Tree Start Low Yield in TCO-NHS Reaction? Check_pH Is buffer pH 7.2 - 8.5? Start->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Solution_pH Adjust buffer pH. Check_pH->Solution_pH No Check_Reagent Was TCO-NHS ester handled properly? Check_Buffer->Check_Reagent Yes Solution_Buffer Perform buffer exchange. Check_Buffer->Solution_Buffer No Check_Concentration Is protein concentration > 2 mg/mL? Check_Reagent->Check_Concentration Yes Solution_Reagent Use fresh reagent; prepare stock solution immediately before use. Check_Reagent->Solution_Reagent No Solution_Concentration Increase molar excess of TCO-NHS ester. Check_Concentration->Solution_Concentration No

References

how to prevent hydrolysis of TCO-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-NHS esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of TCO-NHS esters, with a primary focus on preventing hydrolysis to ensure successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is a TCO-NHS ester and what is it used for?

A TCO-NHS ester is a heterobifunctional crosslinker containing a trans-cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester.[1] The TCO group participates in rapid and specific copper-free click chemistry reactions with tetrazine-modified molecules, a process known as inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] The NHS ester group reacts with primary amines, such as those found on the side chains of lysine residues or the N-terminus of proteins, to form stable amide bonds.[1][3] This dual reactivity makes it a powerful tool for bioconjugation, enabling the linkage of TCO-tagged molecules to amine-containing biomolecules for applications in protein and antibody labeling, probe development, and drug delivery research.

Q2: What is NHS ester hydrolysis and why is it a concern?

NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester and the formation of an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a significant issue because it directly competes with the desired reaction with primary amines on the target biomolecule. Once hydrolyzed, the TCO-NHS ester is no longer capable of reacting with your protein or molecule of interest, which results in low or no labeling efficiency.

Q3: What are the main factors that lead to the hydrolysis of TCO-NHS ester?

The primary factors influencing the rate of NHS ester hydrolysis are:

  • pH: The rate of hydrolysis significantly increases with a rise in pH.

  • Moisture: NHS esters are highly sensitive to moisture. Exposure to water in solvents or from condensation can lead to rapid hydrolysis.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis.

  • Buffer Composition: The presence of nucleophiles other than the target primary amine can interfere with the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.

Q4: How should I store TCO-NHS ester to maintain its reactivity?

Proper storage is crucial for preventing premature hydrolysis.

  • Solid Form: Store the solid TCO-NHS ester at -20°C in a sealed, moisture- and light-protected container, preferably in a desiccator. Some suppliers recommend storing it under nitrogen.

  • Stock Solutions: If you prepare a stock solution in an anhydrous organic solvent like DMSO or DMF, it should be used immediately. For short-term storage, some sources suggest that solutions in anhydrous DMF can be stored at -20°C for 1-2 months. However, it is always best practice to prepare stock solutions fresh before each experiment. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Labeling of Target Molecule Hydrolysis of TCO-NHS ester: The NHS ester is moisture-sensitive and has been rendered inactive by hydrolysis.- Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation. - Prepare stock solutions in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.
Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent. At low pH, the amine is protonated and less reactive. At high pH, hydrolysis is rapid.- Perform the labeling reaction in a buffer with a pH between 7.2 and 8.5. Common choices include phosphate-buffered saline (PBS), HEPES, or borate buffer. The optimal pH is often cited as 8.3-8.5.
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.- Ensure your reaction buffer is free of primary amines. Use buffers like PBS, HEPES, or sodium bicarbonate. Tris buffer can be used to quench the reaction after it is complete.
Low concentration of reactants: Dilute solutions of the target molecule can lead to inefficient labeling because the competing hydrolysis reaction becomes more favorable.- If possible, concentrate your protein or molecule solution before labeling (e.g., 1-5 mg/mL). - For lower concentrations, a higher molar excess of the TCO-NHS ester may be required.
Precipitation of TCO-NHS ester in aqueous buffer Poor aqueous solubility: Some TCO-NHS esters have limited solubility in aqueous solutions.- Dissolve the TCO-NHS ester in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should be kept low (typically 0.5-10%).
Inconsistent Labeling Results Degradation of TCO-NHS ester stock solution: Stock solutions in organic solvents can degrade over time if not stored properly or if exposed to moisture.- Prepare fresh stock solutions of the TCO-NHS ester for each experiment. - If storing a stock solution, ensure the solvent is anhydrous and the container is tightly sealed and stored at -20°C or -80°C.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH. The half-life of the ester decreases significantly as the pH increases, indicating a faster rate of hydrolysis.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.0Not specified1 hour
8.64°C10 minutes

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Preparation of TCO-NHS Ester Stock Solution

Objective: To prepare a stock solution of TCO-NHS ester in an anhydrous organic solvent to minimize hydrolysis prior to the labeling reaction.

Materials:

  • TCO-NHS ester

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Micropipettes and tips

  • Vortex mixer

Methodology:

  • Allow the vial of solid TCO-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Prepare a 10 mM stock solution by dissolving the TCO-NHS ester in anhydrous DMSO or DMF. For example, to prepare 100 µL of a 10 mM solution of TCO-NHS ester (MW: 267.28 g/mol ), dissolve 0.267 mg in 100 µL of anhydrous DMSO.

  • Vortex the solution until the TCO-NHS ester is completely dissolved.

  • This stock solution should be used immediately for the best results.

Protocol 2: Labeling of a Protein with TCO-NHS Ester

Objective: To conjugate TCO-NHS ester to a primary amine-containing protein while minimizing hydrolysis.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Freshly prepared 10 mM TCO-NHS ester stock solution in anhydrous DMSO

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Methodology:

  • Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into a suitable reaction buffer.

  • Molar Excess Calculation: Determine the desired molar excess of TCO-NHS ester to the protein. A common starting point is a 10- to 20-fold molar excess. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.

  • Labeling Reaction: Add the calculated volume of the 10 mM TCO-NHS ester stock solution to the protein solution. Mix gently but thoroughly.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.

  • Purification: Remove the excess, unreacted TCO-NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography. The TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-modified molecule.

Visualizations

Hydrolysis_vs_Conjugation cluster_reactants Reactants cluster_products Products TCO_NHS TCO-NHS Ester (Active) TCO_Protein TCO-Protein Conjugate (Desired Product) TCO_NHS->TCO_Protein Conjugation (pH 7.2-8.5) TCO_Acid TCO-Carboxylic Acid (Inactive Hydrolysis Product) TCO_NHS->TCO_Acid Hydrolysis (Competing Reaction, Favored at High pH) H2O Water (H₂O) Protein_NH2 Protein-NH₂

Caption: Competing reactions of TCO-NHS ester: Conjugation vs. Hydrolysis.

Experimental_Workflow start Start prep_reagents 1. Prepare Reagents - Equilibrate TCO-NHS ester to RT - Prepare fresh stock in anhydrous DMSO start->prep_reagents prep_protein 2. Prepare Protein - Buffer exchange to amine-free buffer (pH 7.2-8.5) - Adjust concentration (1-5 mg/mL) prep_reagents->prep_protein reaction 3. Labeling Reaction - Add TCO-NHS ester (10-50x molar excess) - Incubate at RT (30-60 min) or 4°C (2h) prep_protein->reaction quench 4. Quench Reaction - Add Tris buffer (50-100 mM final) - Incubate for 15 min reaction->quench purify 5. Purify Conjugate - Remove excess reagent via desalting column/dialysis quench->purify end TCO-Labeled Protein (Ready for Click Reaction) purify->end

Caption: Workflow for labeling proteins with TCO-NHS ester.

References

common side reactions of NHS esters and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of NHS esters in bioconjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during NHS ester conjugation experiments in a question-and-answer format.

Question: Why is my conjugation yield consistently low?

Answer: Low conjugation yield is a common problem that can be attributed to several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.

Potential Causes and Solutions:

Potential Cause Explanation Solution
NHS Ester Hydrolysis The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which is a primary competing reaction to the desired amine conjugation.[1][2] The rate of hydrolysis increases significantly with pH.[3][4][5]- Prepare your stock solution of the NHS ester in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. - Ensure the solvent is anhydrous, as even small amounts of water can lead to hydrolysis. - Control the reaction time; do not let the NHS ester sit in an aqueous buffer for extended periods before the reaction.
Suboptimal Reaction pH The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5. At a lower pH, the amine groups are protonated and less reactive, while a pH that is too high will accelerate the hydrolysis of the NHS ester.- Carefully adjust the pH of your amine-containing solution to the optimal range (typically 8.3-8.5 as a starting point) before adding the NHS ester. - Use non-nucleophilic buffers such as sodium bicarbonate or sodium borate to maintain the pH.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris or glycine) or other nucleophilic contaminants will compete with your target molecule for reaction with the NHS ester, significantly reducing your yield.- Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffers. - If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to the reaction.
Poor Solubility of NHS Ester Some NHS esters, particularly those with hydrophobic linkers or labels, have low solubility in aqueous buffers. If the NHS ester is not fully dissolved, the reaction cannot proceed efficiently.- Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
Steric Hindrance The primary amines on your target molecule may be sterically hindered or buried within the molecule's three-dimensional structure, slowing down the reaction rate and allowing more time for hydrolysis of the NHS ester to occur.- Consider using an NHS ester with a longer spacer arm to overcome steric hindrance. - If the native conformation of the protein is not essential for your application, you could consider gentle denaturation.
Low Protein Concentration In dilute protein solutions, the competing hydrolysis reaction can be more significant than the bimolecular conjugation reaction.- Increase the concentration of the protein in the reaction mixture. A concentration of 1-10 mg/mL is often recommended.
Degraded NHS Ester Reagent NHS esters are sensitive to moisture and can degrade over time if not stored properly.- Store NHS esters in a desiccated environment at -20°C. - Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of NHS esters?

A1: The most significant side reaction is the hydrolysis of the NHS ester group in the presence of water. This reaction competes with the desired amine reaction, leading to the formation of a non-reactive carboxylic acid and reducing the efficiency of the conjugation. The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.

Q2: What is the stability of NHS esters in aqueous solutions?

A2: The stability of NHS esters decreases as the pH increases. The half-life of an NHS ester is the time it takes for half of the reactive ester to hydrolyze.

pH Temperature (°C) Half-life
7.004 - 5 hours
8.6410 minutes
7.0Room Temperature~7 hours
9.0Room Temperatureminutes

Q3: Can NHS esters react with other functional groups on a protein besides primary amines?

A3: Yes, while NHS esters are highly selective for primary amines, they can have side reactions with other nucleophilic groups, although the reactivity is generally lower. These include:

  • Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.

  • Sulfhydryl groups: Cysteine residues can react to form thioesters, which are also less stable than the amide bond.

  • Imidazole groups: The imidazole ring of histidine can also show some reactivity.

To minimize these side reactions, it is recommended to work within the optimal pH range of 7.2-8.5.

Q4: Which buffers should I use for NHS ester reactions?

A4: It is crucial to use amine-free buffers to avoid competition with your target molecule. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • Borate

  • Bicarbonate/Carbonate

Q5: Which buffers should I avoid?

A5: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with NHS ester reactions and should be avoided.

Q6: How should I store and handle NHS ester reagents?

A6: NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C. To prevent condensation, always allow the reagent vial to equilibrate to room temperature before opening. For water-insoluble NHS esters that require an organic solvent like DMSO or DMF, use an anhydrous (dry) solvent. It is best to prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for labeling a protein with an NHS ester. Optimization may be required for specific applications.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange.

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Reaction:

    • Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. The optimal ratio should be determined empirically.

    • The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times (e.g., overnight on ice) can also be used.

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification:

    • Remove unreacted NHS ester and byproducts by using a desalting column, dialysis, or gel filtration.

Visualizations

NHS_Ester_Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Competing Side Reaction NHS_Ester NHS Ester Amide_Bond Stable Amide Bond (Conjugate) NHS_Ester->Amide_Bond Aminolysis Carboxylic_Acid Inactive Carboxylic Acid NHS_Ester->Carboxylic_Acid Hydrolysis Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Amide_Bond Water Water (H₂O) Water->Carboxylic_Acid

Caption: Desired aminolysis pathway versus the competing hydrolysis side reaction of NHS esters.

Troubleshooting_Workflow start Low Conjugation Yield q1 Is the NHS ester freshly prepared in anhydrous solvent? start->q1 s1 Prepare fresh NHS ester solution q1->s1 No q2 Is the reaction pH between 7.2 and 8.5? q1->q2 Yes end Re-run Experiment s1->end s2 Adjust pH of reaction buffer q2->s2 No q3 Is the buffer amine-free (e.g., PBS, HEPES)? q2->q3 Yes s2->end s3 Perform buffer exchange to an amine-free buffer q3->s3 No q4 Is the protein concentration adequate (≥1 mg/mL)? q3->q4 Yes s3->end s4 Increase protein concentration q4->s4 No q4->end Yes s4->end

Caption: A troubleshooting workflow for addressing low NHS ester conjugation yield.

Side_Reactions NHS_Ester NHS Ester Primary_Amine Primary Amine (Lysine, N-terminus) NHS_Ester->Primary_Amine High Reactivity Hydroxyl Hydroxyl (Serine, Threonine, Tyrosine) NHS_Ester->Hydroxyl Lower Reactivity Sulfhydryl Sulfhydryl (Cysteine) NHS_Ester->Sulfhydryl Lower Reactivity Imidazole Imidazole (Histidine) NHS_Ester->Imidazole Lower Reactivity Amide_Bond Stable Amide Bond Primary_Amine->Amide_Bond Unstable_Ester Unstable Ester Linkage Hydroxyl->Unstable_Ester Unstable_Thioester Unstable Thioester Sulfhydryl->Unstable_Thioester Less_Reactive Less Reactive Imidazole->Less_Reactive

Caption: Reactivity of NHS esters with different amino acid side chains.

References

improving solubility of TCO-NHS ester in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and handling of TCO-NHS esters in aqueous buffers for successful bioconjugation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TCO-NHS ester is not dissolving in my aqueous reaction buffer. What should I do?

A1: This is a common issue as TCO-NHS esters are often hydrophobic. Direct dissolution in aqueous buffers is generally not recommended. The standard procedure is to first prepare a concentrated stock solution in a water-miscible organic solvent and then add it to your aqueous reaction mixture.

  • Recommended Solvents: Anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the most common choices.[1][2][3]

  • Procedure:

    • Allow the vial of TCO-NHS ester to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[1][2]

    • Prepare a stock solution, typically at 10 mM, by dissolving the ester in anhydrous DMSO or DMF.

    • Add the required volume of this stock solution to your protein or biomolecule solution in an appropriate aqueous buffer. The final concentration of the organic solvent should ideally be kept below 10% of the total reaction volume to minimize potential negative effects on your protein.

Q2: I've dissolved the TCO-NHS ester in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?

A2: Precipitation upon addition to the aqueous buffer suggests that the final concentration of the TCO-NHS ester exceeds its solubility limit in the mixed solvent system.

  • Troubleshooting Steps:

    • Increase the Final Reaction Volume: By increasing the total volume of the aqueous buffer, you lower the final concentration of the TCO-NHS ester.

    • Use a Modified TCO-NHS Ester: Consider using a TCO-NHS ester that includes a hydrophilic polyethylene glycol (PEG) spacer (e.g., TCO-PEG4-NHS ester). These derivatives have enhanced solubility in aqueous buffers.

    • Optimize Co-solvent Percentage: While keeping the organic solvent percentage low is generally recommended, a slight, empirically determined increase might be necessary for particularly hydrophobic TCO-NHS esters.

Q3: What is the optimal pH for my reaction buffer, and why is it important?

A3: The optimal pH for NHS ester coupling reactions is a compromise between maximizing the reactivity of the target amine and minimizing the hydrolysis of the NHS ester.

  • Recommended pH Range: A pH between 7.2 and 8.5 is generally recommended. The optimal pH for many applications is around 8.3-8.5.

  • The Chemistry:

    • Amine Reactivity: The reaction targets primary amines (-NH₂). At lower pH, these amines are protonated (-NH₃⁺), making them non-nucleophilic and thus unreactive. As the pH increases, more of the amine is in its reactive, deprotonated state.

    • NHS Ester Stability: The NHS ester is susceptible to hydrolysis (reaction with water), which renders it inactive. The rate of this competing hydrolysis reaction increases significantly with higher pH.

Q4: Which buffers should I use, and which should I avoid?

A4: The choice of buffer is critical for a successful conjugation reaction.

  • Recommended Buffers: Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffers at a pH of 7.2-8.5 are suitable.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided during the conjugation step. These buffers will compete with your target molecule for reaction with the TCO-NHS ester, significantly reducing your conjugation efficiency. Tris can, however, be used to quench the reaction once it is complete.

Q5: My conjugation yield is low. What are the potential causes?

A5: Low yield can be attributed to several factors, many of which are related to the stability of the TCO-NHS ester.

  • Troubleshooting Checklist:

    • NHS Ester Hydrolysis: Was the TCO-NHS ester stored properly (desiccated at -20°C)? Was the vial warmed to room temperature before opening? Was the stock solution prepared immediately before use?

    • Incorrect pH: Is your reaction buffer within the optimal pH range of 7.2-8.5?

    • Buffer Composition: Does your buffer contain competing primary amines (e.g., Tris, glycine)?

    • Low Protein Concentration: Dilute protein solutions can lead to inefficient labeling due to the competing hydrolysis reaction. For protein concentrations below 5 mg/mL, a higher molar excess of the NHS ester (20- to 50-fold) may be required.

    • TCO Isomerization: While the TCO group is generally stable in aqueous buffers, it can isomerize to its unreactive cis-form, especially in the presence of thiols or certain metal ions. Ensure your buffers are free from such contaminants.

Quantitative Data Summary

Table 1: Influence of pH on the Stability of NHS Esters

pHTemperatureHalf-life of NHS Ester HydrolysisReference(s)
7.00°C4-5 hours
8.64°C10 minutes

This table highlights the critical importance of pH control. A seemingly small increase in pH from 7.0 to 8.6 results in a dramatic decrease in the stability of the NHS ester.

Table 2: Recommended Co-solvents and Buffers

ParameterRecommendationRationaleReference(s)
Co-solvents Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Dimethylformamide (DMF)Water-miscible organic solvents capable of dissolving hydrophobic TCO-NHS esters.
Recommended Buffers Phosphate-Buffered Saline (PBS), HEPES, Borate Buffer, Carbonate/Bicarbonate BufferThese buffers are free of primary amines that would compete with the target molecule for reaction with the NHS ester.
Buffers to Avoid Tris, GlycineThese buffers contain primary amines and will react with the NHS ester, quenching the desired reaction.
Optimal pH Range 7.2 - 8.5A compromise to ensure the target amine is sufficiently deprotonated and reactive while minimizing the rate of NHS ester hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a TCO-NHS Ester Stock Solution

  • Equilibration: Remove the vial containing the TCO-NHS ester from storage (-20°C) and allow it to sit at room temperature for at least 20 minutes before opening. This prevents water condensation on the cold powder, which would cause hydrolysis.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Mix by vortexing or pipetting until the solid is completely dissolved.

  • Immediate Use: This stock solution should be prepared immediately before use as the NHS-ester moiety readily hydrolyzes. Do not store stock solutions in aqueous buffers. Stock solutions in anhydrous solvents can be kept for a few days if stored properly (frozen and desiccated), but fresh preparation is always recommended.

Protocol 2: General Procedure for Labeling a Protein with TCO-NHS Ester

  • Protein Preparation: Your protein of interest should be in an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (like Tris), a buffer exchange must be performed using methods like dialysis or spin desalting columns.

  • Reagent Calculation: Determine the volume of the TCO-NHS ester stock solution needed to achieve the desired molar excess. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is often sufficient. For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary to favor the labeling reaction over hydrolysis.

  • Conjugation Reaction: Add the calculated volume of the TCO-NHS ester stock solution to the protein solution. Ensure the final volume of organic solvent does not exceed 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Incubation times may require optimization depending on the specific protein and reaction conditions.

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 15 minutes.

  • Purification: Remove the unreacted TCO-NHS ester and byproducts from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

Visual Guides

Troubleshooting_Solubility start Start: Dissolve TCO-NHS Ester dissolve_check Does it dissolve in aqueous buffer? start->dissolve_check use_cosolvent Action: Prepare 10 mM stock in anhydrous DMSO or DMF dissolve_check->use_cosolvent No add_to_buffer Add stock solution to aqueous buffer dissolve_check->add_to_buffer Yes (Unlikely) use_cosolvent->add_to_buffer precipitate_check Does it precipitate? add_to_buffer->precipitate_check success Success: Proceed with conjugation precipitate_check->success No troubleshoot Troubleshoot Precipitation precipitate_check->troubleshoot Yes increase_volume Option 1: Increase total reaction volume troubleshoot->increase_volume use_peg Option 2: Use PEGylated TCO-NHS ester troubleshoot->use_peg

A troubleshooting workflow for dissolving TCO-NHS ester.

Reaction_Factors cluster_reaction NHS Ester Conjugation pH Reaction pH (7.2 - 8.5) Amine Deprotonated Amine (-NH2) pH->Amine promotes (increases reactivity) Hydrolysis NHS Ester Hydrolysis (Inactive) pH->Hydrolysis promotes (decreases stability) Yield High Conjugation Yield Amine->Yield leads to Hydrolysis->Yield competes with

The relationship between pH, amine reactivity, and NHS ester hydrolysis.

References

Technical Support Center: (S,E)-TCO-NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protein labeling with (S,E)-TCO-NHS Ester. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when labeling proteins with this compound?

A1: The main challenge is the competition between the desired reaction with primary amines (e.g., lysine residues) on the protein and the hydrolysis of the NHS ester in aqueous buffer solutions.[1] Hydrolysis renders the TCO-NHS ester inactive, thus reducing labeling efficiency.[2]

Q2: What is the optimal pH for the labeling reaction?

A2: The optimal pH is a compromise. The reaction of NHS esters with primary amines is pH-dependent, with efficiency increasing at higher pH due to the deprotonation of the amine groups.[1][2] However, the rate of NHS ester hydrolysis also increases significantly at higher pH.[1] A pH range of 7.2 to 8.5 is generally recommended as a good starting point. For pH-sensitive proteins, a lower pH of 7.4 can be used, though this will require longer incubation times.

Q3: Which buffers should I avoid for the labeling reaction?

A3: It is crucial to avoid buffers containing primary amines, such as Tris and glycine. These buffer components will compete with the primary amines on your protein for reaction with the TCO-NHS ester, leading to significantly lower labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer.

Q4: How can I monitor the progress of the subsequent TCO-tetrazine click reaction?

A4: The progress of the TCO-tetrazine reaction can often be monitored visually or spectrophotometrically by the disappearance of the characteristic pink or reddish color of the tetrazine reactant.

Q5: Is a catalyst required for the TCO-tetrazine reaction?

A5: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This makes it ideal for applications in biological systems.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Protein Labeling Hydrolysis of TCO-NHS Ester: The reagent is sensitive to moisture and can hydrolyze before or during the reaction.- Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.- Prepare stock solutions in anhydrous DMSO or DMF immediately before use.- Avoid delays between dissolving the reagent and adding it to the protein solution.
Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated, non-reactive primary amines.- Ensure the reaction buffer pH is between 7.2 and 8.5.- For pH-sensitive proteins, consider a longer incubation time at a slightly lower pH (e.g., 7.4).
Presence of Competing Amines: The reaction buffer (e.g., Tris, glycine) or other sample components contain primary amines.- Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer prior to labeling.
Low Protein Concentration: Dilute protein solutions can lead to inefficient labeling due to the competing hydrolysis reaction.- If possible, concentrate the protein to 1-5 mg/mL.- For protein concentrations below 5 mg/mL, a higher molar excess (20- to 50-fold) of the TCO-NHS ester is recommended.
Protein Precipitation during/after Labeling High Protein Concentration: Some proteins are prone to aggregation at the higher concentrations required for efficient labeling.- Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL) and compensate with a higher molar excess of the TCO-NHS ester.
Hydrophobicity of TCO Moiety: The addition of the hydrophobic TCO group can decrease the overall solubility of the protein, leading to aggregation.- Consider using a TCO-NHS ester with a hydrophilic PEG spacer to improve the solubility of the labeled protein.
Loss of Protein Activity Modification of Critical Lysine Residues: The TCO-NHS ester may react with lysine residues located in the active site or binding interface of the protein.- Reduce the molar excess of the TCO-NHS ester to decrease the degree of labeling.- Perform trial experiments with varying molar ratios to find a balance between labeling efficiency and retained protein function.
Inconsistent Labeling Results Instability of TCO Moiety: Highly reactive TCO variants can be prone to isomerization or degradation, especially during storage or long-term incubation.- Store TCO-NHS esters under recommended conditions (desiccated at -20°C).- For applications requiring long-term stability, consider using more stable TCO variants.

Data Presentation

Table 1: pH Influence on NHS Ester Reaction

pH RangeAminolysis (Labeling) RateHydrolysis RateRecommendation
< 7.0Very Slow (amines are protonated)SlowNot recommended for efficient labeling.
7.2 - 8.0ModerateModerateA reasonable compromise, especially for pH-sensitive proteins.
8.0 - 8.5OptimalFastRecommended for most proteins to achieve a balance between labeling and reagent stability.
> 8.6FastVery Fast (half-life can be <10 minutes)Not recommended; hydrolysis significantly outcompetes the labeling reaction.

Table 2: Recommended Molar Excess of TCO-NHS Ester

Protein ConcentrationRecommended Molar Excess (TCO-NHS : Protein)Rationale
≥ 5 mg/mL10-fold to 20-foldHigher protein concentration favors the bimolecular labeling reaction over the unimolecular hydrolysis reaction.
< 5 mg/mL20-fold to 50-foldA higher excess of the NHS ester is needed to compensate for the slower labeling kinetics and competing hydrolysis at lower protein concentrations.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound
  • Buffer Exchange: Ensure your protein of interest (at a concentration of 1-5 mg/mL) is in an amine-free buffer, such as PBS (pH 7.4-8.0). If your current buffer contains amines (e.g., Tris), perform a buffer exchange using a desalting spin column or dialysis.

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add the calculated molar excess of the TCO-NHS ester stock solution to the protein solution. For example, add a 20-fold molar excess.

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice with gentle mixing.

  • Quench Reaction (Optional but Recommended): To stop the labeling reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis. The TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-modified molecule or can be stored at 4°C.

Visualizations

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification & Storage Protein Protein in Amine Buffer (e.g., Tris) Buffer_Exchange Buffer Exchange (Desalting Column) Protein->Buffer_Exchange Protein_PBS Protein in PBS (1-5 mg/mL, pH 7.4-8.0) Buffer_Exchange->Protein_PBS Mix Add TCO Solution to Protein (10-50x Molar Excess) Protein_PBS->Mix TCO_Ester This compound (Solid) Dissolve_TCO Dissolve in Anhydrous DMSO (Prepare 10 mM Stock) TCO_Ester->Dissolve_TCO TCO_Solution TCO-NHS Ester Solution Dissolve_TCO->TCO_Solution TCO_Solution->Mix Incubate Incubate (1 hr at RT or 2 hrs at 4°C) Mix->Incubate Quench Quench Reaction (50-100 mM Tris-HCl) Incubate->Quench Purify Purify (Desalting Column / Dialysis) Quench->Purify Final_Product Purified TCO-Labeled Protein Purify->Final_Product Store Store at 4°C or use immediately in Click Reaction Final_Product->Store

Caption: Experimental workflow for labeling proteins with TCO-NHS Ester.

G Start Low or No Labeling Detected Cause1 Was TCO-NHS ester stock prepared fresh in anhydrous solvent? Start->Cause1 Solution1_Yes Yes Cause1->Solution1_Yes Solution1_No No Cause1->Solution1_No [Primary Check] Cause2 Is the reaction buffer free of primary amines (e.g., Tris)? Solution1_Yes->Cause2 Fix1 Prepare fresh stock solution in anhydrous DMSO or DMF immediately before use. Solution1_No->Fix1 Success Problem Resolved Fix1->Success Solution2_Yes Yes Cause2->Solution2_Yes Solution2_No No Cause2->Solution2_No Cause3 Is the reaction pH between 7.2 and 8.5? Solution2_Yes->Cause3 Fix2 Perform buffer exchange into an amine-free buffer like PBS or HEPES. Solution2_No->Fix2 Fix2->Success Solution3_Yes Yes Cause3->Solution3_Yes Solution3_No No Cause3->Solution3_No Cause4 Is the molar excess of TCO-NHS ester sufficient? Solution3_Yes->Cause4 Fix3 Adjust buffer pH to the optimal range. Solution3_No->Fix3 Fix3->Success Solution4_Yes Yes Cause4->Solution4_Yes Solution4_No No Cause4->Solution4_No Solution4_Yes->Success Fix4 Increase molar excess, especially for dilute protein solutions (<5 mg/mL). Solution4_No->Fix4 Fix4->Success

References

impact of steric hindrance on TCO-tetrazine ligation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for TCO-Tetrazine Ligation. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for your bioorthogonal chemistry experiments.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during TCO-tetrazine ligation experiments, with a focus on the impact of steric hindrance.

Issue 1: Slow or Incomplete Reaction

Q: My TCO-tetrazine ligation is proceeding very slowly or not reaching completion. What are the potential causes and solutions?

A: Several factors can contribute to slow or incomplete reactions. Here are some common causes and recommended troubleshooting steps:

  • Steric Hindrance: Bulky substituents near the reacting moieties on either the TCO or the tetrazine can physically block their approach, slowing down the reaction rate.[1]

    • Solution: If you suspect steric hindrance is an issue, consider introducing a flexible spacer, such as a polyethylene glycol (PEG) linker, between the reactive group and the larger molecule.[2][3] This can increase the accessibility of the TCO and tetrazine to one another.

  • Low Reactivity of Reactants: The intrinsic reactivity of the specific TCO and tetrazine derivatives you are using plays a crucial role.

    • Solution: Select a more reactive pairing. For instance, hydrogen-substituted tetrazines are generally more reactive than those with methyl substituents.[2][4] Highly strained TCOs, like sTCO, also exhibit faster kinetics.

  • Suboptimal Reaction Conditions: While the TCO-tetrazine ligation is robust, reaction conditions can still influence the outcome.

    • Solution: Ensure the pH of your reaction medium is within the optimal range, typically between 6 and 9. While the reaction is largely pH-insensitive in this range for standard ligations, the stability of your biomolecules might be affected at extreme pHs.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction.

    • Solution: While a 1:1 stoichiometry is theoretically ideal, using a slight excess (1.5-2 fold) of one of the reactants can help drive the reaction to completion.

Issue 2: Low Product Yield

Q: I'm observing a low yield of my desired conjugate. What could be the reasons behind this?

A: Low product yield can be frustrating. Here are some potential culprits and how to address them:

  • Side Reactions: Impurities in your starting materials can lead to unwanted side reactions, consuming your reactants and lowering the yield of the desired product.

    • Solution: Ensure your TCO and tetrazine derivatives are of high purity. Purification of the reactants before starting the ligation can be beneficial.

  • Degradation of Reactants: TCOs and tetrazines can be susceptible to degradation under certain conditions.

    • Solution: Use freshly prepared solutions whenever possible. Store your stock solutions appropriately, protected from light and, for TCOs, from thiols. Some tetrazines may also be unstable in aqueous media, especially those with electron-withdrawing groups.

  • Precipitation of Reactants or Product: Poor solubility of the reactants or the final conjugate in the reaction buffer can lead to precipitation and a lower isolated yield.

    • Solution: To improve solubility, consider using PEGylated linkers on your TCO or tetrazine molecules. Alternatively, a small amount of a water-miscible organic co-solvent like DMSO or DMF can be added, but its compatibility with your experimental system must be verified.

Data Presentation: Impact of Steric Hindrance on Reaction Kinetics

The rate of the TCO-tetrazine ligation is highly dependent on the steric and electronic properties of the substituents on both the TCO and tetrazine. The following table summarizes the second-order rate constants for various TCO-tetrazine pairs, illustrating the impact of different substituents.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water
Methyl-substituted tetrazineTCO~1000Aqueous Media
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,400DPBS

Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Monitoring TCO-Tetrazine Ligation by UV-Vis Spectroscopy

This protocol allows for the kinetic analysis of the TCO-tetrazine ligation by monitoring the disappearance of the characteristic tetrazine absorbance.

  • Prepare Stock Solutions: Prepare stock solutions of your tetrazine and TCO derivatives in a suitable solvent such as DMSO or DMF.

  • Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of your tetrazine derivative at its maximum absorbance wavelength (typically between 510-550 nm) in the intended reaction buffer.

  • Initiate the Reaction: In a temperature-controlled cuvette, add the reaction buffer and the TCO solution. Begin absorbance measurements and then add the tetrazine solution to initiate the reaction, ensuring rapid and thorough mixing.

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.

  • Calculate Reaction Rate: The observed rate constant can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the relative concentrations of the reactants.

Protocol 2: General Procedure for Protein-Protein Conjugation

This protocol outlines a general workflow for conjugating two proteins using TCO-tetrazine ligation.

  • Functionalization of Proteins:

    • Separately functionalize Protein A with a TCO-NHS ester and Protein B with a tetrazine-NHS ester. This is typically done in an amine-free buffer (e.g., PBS) at a pH between 7 and 9.

    • Incubate the reactions for approximately 60 minutes at room temperature.

    • Remove the excess, unreacted NHS esters using a desalting column or dialysis.

  • Conjugation Reaction:

    • Mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in a suitable buffer, such as PBS. A slight molar excess of one of the proteins may be beneficial.

    • Incubate the mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Purification:

    • Purify the resulting protein-protein conjugate from any unreacted starting materials using size-exclusion chromatography.

  • Storage:

    • Store the purified conjugate at 4°C.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Slow TCO-Tetrazine Ligation Start Slow or Incomplete Reaction Check_Sterics Is Steric Hindrance a Possibility? Start->Check_Sterics Add_Spacer Incorporate a Flexible Spacer (e.g., PEG) Check_Sterics->Add_Spacer Yes Check_Reactivity Are Reactants Sufficiently Reactive? Check_Sterics->Check_Reactivity No Add_Spacer->Check_Reactivity Use_Fast_Reactants Select More Reactive TCO/Tetrazine Pair Check_Reactivity->Use_Fast_Reactants No Check_Conditions Are Reaction Conditions Optimal? Check_Reactivity->Check_Conditions Yes Use_Fast_Reactants->Check_Conditions Optimize_Conditions Optimize pH and Stoichiometry Check_Conditions->Optimize_Conditions No Success Reaction Complete Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: Troubleshooting workflow for slow TCO-tetrazine ligation.

cluster_mechanism Impact of Steric Hindrance on TCO-Tetrazine Ligation Reactants_Unhindered Unhindered TCO + Unhindered Tetrazine Transition_State_Unhindered Accessible Transition State Reactants_Unhindered->Transition_State_Unhindered Easy Approach Product_Unhindered Fast Reaction Transition_State_Unhindered->Product_Unhindered Low Activation Energy Reactants_Hindered Bulky Group on TCO + Bulky Group on Tetrazine Transition_State_Hindered Sterically Hindered Transition State Reactants_Hindered->Transition_State_Hindered Difficult Approach Product_Hindered Slow Reaction Transition_State_Hindered->Product_Hindered High Activation Energy

Caption: Steric hindrance raises the activation energy of the ligation.

References

Validation & Comparative

A Comparative Guide to Confirming Protein Bioconjugation: (S,E)-TCO-NHS Ester vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules to proteins is a critical step in the development of targeted therapeutics, diagnostic agents, and research tools. The choice of conjugation chemistry not only dictates the efficiency and stability of the final product but also the methods available for its confirmation. This guide provides an objective comparison of confirming protein conjugation using (S,E)-TCO-NHS Ester against two widely used alternatives: maleimide-thiol coupling and DBCO-azide click chemistry. We present supporting experimental data, detailed methodologies for confirmation, and visual workflows to aid in the selection and validation of your bioconjugation strategy.

The this compound is a heterobifunctional crosslinker that leverages two distinct chemical reactions. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine residues on a protein, to form a stable amide bond. The trans-cyclooctene (TCO) group is a strained alkene that undergoes a rapid and highly specific bioorthogonal reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, with a tetrazine-functionalized molecule. This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.

Comparison of Key Performance Metrics

The selection of a bioconjugation strategy hinges on several key parameters, including reaction selectivity, speed, stability of the resulting linkage, and the degree of labeling (DOL) that can be achieved. The following tables provide a quantitative comparison of this compound chemistry with maleimide-thiol and DBCO-azide chemistries.

Parameter This compound Maleimide-Thiol Chemistry DBCO-Azide Chemistry
Target Residue Primary Amines (Lysine, N-terminus)Thiols (Cysteine)Primary Amines (via NHS-DBCO)
Reaction Type Amine Acylation & iEDDAMichael AdditionStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Selectivity High for primary aminesHigh for thiols at pH 6.5-7.5[1]High (Bioorthogonal)
Reaction pH 7.2 - 8.5[2]6.5 - 7.5[1]7.2 - 8.0 (for NHS-DBCO)
Catalyst Required NoNoNo

Table 1: Comparison of Reaction Parameters for Common Bioconjugation Chemistries. This table outlines the fundamental differences in the reaction conditions and target specificities for the three compared methods.

Metric (S,E)-TCO-Tetrazine Maleimide-Thiol DBCO-Azide
Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] ~800 - 30,000~10² - 10³~1 - 2
Typical Degree of Labeling (DOL) 4-10 (Antibody)Variable, can be controlled by number of free thiols2-8 (Antibody)
Linkage Stability Stable DihydropyridazineThiosuccinimide ether (prone to retro-Michael addition)[3]Stable Triazole
Reported Efficiency >99% (Click Step)58-84%High

Table 2: Quantitative Comparison of Reaction Kinetics, Labeling Efficiency, and Linkage Stability. This table highlights the significant kinetic advantage of the TCO-tetrazine reaction and the superior stability of the triazole linkage formed in DBCO-azide chemistry.

Experimental Protocols for Confirmation of Conjugation

Accurate confirmation of successful conjugation is crucial. Below are detailed protocols for the key experiments used to validate protein modification for each of the discussed chemistries.

Method 1: Confirmation of this compound Conjugation

1. Mass Spectrometry (MS) for Mass Confirmation

  • Principle: The covalent attachment of the TCO-NHS ester to the protein results in a predictable mass increase.

  • Protocol:

    • Prepare the protein conjugate at a concentration of 0.1-1 mg/mL in a suitable buffer (e.g., PBS).

    • Desalt the sample using a desalting column to remove excess, unreacted TCO-NHS ester.

    • Analyze the intact protein conjugate using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the mass spectrum of the conjugated protein to that of the unmodified protein. The observed mass shift should correspond to the molecular weight of the TCO-NHS ester multiplied by the number of conjugated molecules (Degree of Labeling).

2. Functional Assay: Tetrazine-Fluorophore Reaction and SDS-PAGE Analysis

  • Principle: The reactivity of the conjugated TCO group is confirmed by its specific reaction with a tetrazine-linked fluorophore.

  • Protocol:

    • Incubate the TCO-modified protein (e.g., 1 mg/mL) with a 2-4 fold molar excess of a tetrazine-fluorophore (e.g., Tetrazine-Cy5) in PBS at room temperature for 30-60 minutes.

    • Run the reaction mixture on an SDS-PAGE gel alongside the unmodified protein and the TCO-modified protein that has not been reacted with the tetrazine-fluorophore.

    • Visualize the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • A fluorescent band at the molecular weight of the protein conjugate confirms the presence of a reactive TCO group. The absence of fluorescence in the control lanes is essential.

3. UV-Vis Spectroscopy for Degree of Labeling (DOL) Calculation (with UV-Tracer TCO)

  • Principle: If a TCO-NHS ester containing a chromophore (e.g., a "UV-Tracer") is used, the DOL can be calculated from the absorbance spectrum of the purified conjugate.

  • Protocol:

    • Purify the protein conjugate to remove all unreacted TCO-NHS ester.

    • Measure the absorbance of the conjugate solution at 280 nm (for protein concentration) and the λmax of the TCO-tracer (e.g., 350 nm).

    • Calculate the protein concentration using its extinction coefficient at 280 nm. A correction factor for the tracer's absorbance at 280 nm must be applied.

    • Calculate the concentration of the TCO-tracer using its extinction coefficient at its λmax.

    • The DOL is the molar ratio of the TCO-tracer to the protein.

Method 2: Confirmation of Maleimide-Thiol Conjugation

1. Mass Spectrometry (MS) for Mass Confirmation

  • Protocol: Follow the same general protocol as for TCO-NHS ester, looking for a mass shift corresponding to the mass of the maleimide-containing reagent.

2. Ellman's Test for Quantification of Free Thiols

  • Principle: This colorimetric assay quantifies the number of free sulfhydryl groups remaining after the conjugation reaction.

  • Protocol:

    • Measure the free thiol content of the protein before and after the conjugation reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a colored product with an absorbance maximum at 412 nm.

    • A decrease in the number of free thiols after the reaction indicates successful conjugation to cysteine residues.

3. SDS-PAGE Analysis

  • Protocol:

    • Run the maleimide-conjugated protein on an SDS-PAGE gel.

    • If the maleimide reagent is large enough (e.g., PEGylated), a shift in the molecular weight compared to the unmodified protein may be visible by Coomassie or silver staining.

    • If a fluorescent maleimide was used, the gel can be imaged on a fluorescence scanner.

Method 3: Confirmation of DBCO-Azide Conjugation

1. Mass Spectrometry (MS) for Mass Confirmation

  • Protocol: Follow the same general protocol as for TCO-NHS ester, looking for a mass shift corresponding to the mass of the DBCO-NHS ester.

2. UV-Vis Spectroscopy for Reaction Monitoring and DOL Calculation

  • Principle: DBCO has a characteristic absorbance around 309-310 nm, which is consumed during the click reaction with an azide.

  • Protocol:

    • To confirm the initial DBCO labeling of the protein, purify the DBCO-protein conjugate and measure its absorbance at 280 nm and ~310 nm. The DOL can be calculated using the extinction coefficients of the protein and DBCO.

    • To confirm the subsequent click reaction with an azide-containing molecule, monitor the decrease in absorbance at ~310 nm over time.

3. SDS-PAGE with a Fluorescent Azide

  • Protocol:

    • React the DBCO-modified protein with an azide-functionalized fluorophore.

    • Analyze the reaction mixture by SDS-PAGE and fluorescence scanning, similar to the TCO-tetrazine functional assay. A fluorescent band at the expected molecular weight confirms successful conjugation.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the conjugation and confirmation workflows for each chemistry.

TCO_NHS_Workflow cluster_conjugation Conjugation cluster_confirmation Confirmation Protein Protein (with primary amines) Reaction1 Reaction (pH 7.2-8.5) Protein->Reaction1 TCO_NHS This compound TCO_NHS->Reaction1 TCO_Protein TCO-Protein Conjugate Reaction1->TCO_Protein Purification1 Purification (Desalting) TCO_Protein->Purification1 Purified_TCO_Protein Purified TCO-Protein Purification1->Purified_TCO_Protein MS Mass Spectrometry (Mass Shift) Purified_TCO_Protein->MS Reaction2 Click Reaction Purified_TCO_Protein->Reaction2 Tetrazine_Fluor Tetrazine-Fluorophore Tetrazine_Fluor->Reaction2 SDS_PAGE SDS-PAGE & Fluorescence Scan Reaction2->SDS_PAGE

Caption: Workflow for this compound conjugation and confirmation.

Maleimide_Thiol_Workflow cluster_conjugation Conjugation cluster_confirmation Confirmation Protein_SH Protein (with free thiols) Reduction Reduction (optional) (e.g., TCEP) Protein_SH->Reduction Reaction1 Reaction (pH 6.5-7.5) Reduction->Reaction1 Maleimide Maleimide Reagent Maleimide->Reaction1 Maleimide_Protein Maleimide-Protein Conjugate Reaction1->Maleimide_Protein Purification1 Purification (Desalting) Maleimide_Protein->Purification1 Purified_Maleimide_Protein Purified Maleimide-Protein Purification1->Purified_Maleimide_Protein MS Mass Spectrometry (Mass Shift) Purified_Maleimide_Protein->MS Ellmans_Test Ellman's Test (Free Thiol Quantification) Purified_Maleimide_Protein->Ellmans_Test SDS_PAGE SDS-PAGE Analysis Purified_Maleimide_Protein->SDS_PAGE

Caption: Workflow for maleimide-thiol conjugation and confirmation.

DBCO_Azide_Workflow cluster_conjugation Conjugation cluster_confirmation Confirmation Protein Protein (with primary amines) Reaction1 Reaction (pH 7.2-8.0) Protein->Reaction1 DBCO_NHS DBCO-NHS Ester DBCO_NHS->Reaction1 DBCO_Protein DBCO-Protein Conjugate Reaction1->DBCO_Protein Purification1 Purification (Desalting) DBCO_Protein->Purification1 Purified_DBCO_Protein Purified DBCO-Protein Purification1->Purified_DBCO_Protein MS Mass Spectrometry (Mass Shift) Purified_DBCO_Protein->MS UV_Vis UV-Vis Spectroscopy (DOL Calculation) Purified_DBCO_Protein->UV_Vis Reaction2 Click Reaction Purified_DBCO_Protein->Reaction2 Azide_Fluor Azide-Fluorophore Azide_Fluor->Reaction2 SDS_PAGE SDS-PAGE & Fluorescence Scan Reaction2->SDS_PAGE

Caption: Workflow for DBCO-NHS ester conjugation and confirmation.

Troubleshooting and Considerations

Issue This compound Maleimide-Thiol Chemistry DBCO-Azide Chemistry
Low/No Conjugation Hydrolysis of NHS ester (use fresh, anhydrous DMSO/DMF for stock). Suboptimal pH.Oxidation of thiols to disulfides (degas buffers, consider adding EDTA). Maleimide hydrolysis (prepare fresh). Suboptimal pH.Hydrolysis of NHS-DBCO ester. Presence of sodium azide in buffers.
Poor Stability Isomerization of TCO to less reactive cis-isomer.Retro-Michael reaction leading to deconjugation, especially in the presence of other thiols like glutathione.[3]Generally very stable.
Non-specific Labeling Reaction with other nucleophiles at high pH.Reaction with amines at pH > 7.5.Low risk due to bioorthogonality.

Table 3: Common Troubleshooting Scenarios and their Potential Causes for Each Conjugation Method.

Conclusion

The confirmation of this compound conjugation to a protein is a multi-faceted process that should ideally combine mass spectrometry for direct mass evidence, and a functional assay to verify the reactivity of the incorporated TCO group. When compared to maleimide-thiol and DBCO-azide chemistries, the TCO-tetrazine click reaction offers unparalleled speed, which can be advantageous for rapid labeling at low concentrations. However, the stability of the thiosuccinimide linkage in maleimide conjugates is a significant consideration for in vivo applications. DBCO-azide chemistry, while slower than TCO-tetrazine, provides a highly stable and bioorthogonal linkage.

The choice of conjugation and confirmation strategy should be guided by the specific requirements of the application, including the desired site of modification, the required stability of the conjugate, and the analytical capabilities available. By understanding the principles and protocols outlined in this guide, researchers can confidently select and validate the most appropriate method for their protein bioconjugation needs.

References

A Researcher's Guide to Mass Spectrometry Analysis of TCO-Labeled Proteins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, the choice of labeling strategy is a critical determinant of experimental success. The emergence of bioorthogonal chemistries, such as the reaction between trans-cyclooctene (TCO) and tetrazine, has introduced powerful new tools for protein analysis. This guide provides an objective comparison of TCO-labeling with established quantitative proteomic techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), isobaric labeling (iTRAQ/TMT), and Label-Free Quantification (LFQ). By presenting experimental data, detailed methodologies, and visual workflows, this guide aims to equip researchers with the knowledge to select the most suitable method for their specific research questions.

A Comparative Overview of Quantitative Proteomic Labeling Strategies

The selection of a protein quantification strategy depends on various factors including the biological system under investigation, the desired depth of proteome coverage, quantitative accuracy and precision, multiplexing needs, and budget constraints. The following tables provide a summary of the key performance metrics for each of the discussed labeling methods.

FeatureTCO-LabelingSILACiTRAQ / TMTLabel-Free Quantification (LFQ)
Principle Bioorthogonal chemical labeling (in vitro/in vivo)Metabolic labeling (in vivo)Chemical labeling (in vitro)No label; relies on signal intensity or spectral counts
Labeling Stage Protein or peptide levelProtein level (during cell culture)Peptide level (post-digestion)N/A
Multiplexing Dependent on tag designTypically 2-plex or 3-plex[1]Up to 18-plex (TMT) or 8-plex (iTRAQ)[1]Unlimited
Proteome Coverage Potentially high (method-dependent)HighModerate to High[2]Highest[2]
Quantitative Accuracy High (low background)Very High[3]High (subject to ratio compression)Moderate to High
Precision (CV%) Not widely reported<15%<15%10-20%
Cost Moderate to HighHighHighLow
Sample Type AnyProliferating cells in cultureAnyAny

TCO-Labeling: Precision Through Bioorthogonality

The TCO-tetrazine ligation is a bioorthogonal reaction, meaning it occurs rapidly and specifically within a biological environment without interfering with native biochemical processes. This high degree of specificity is a key advantage, leading to low background and high accuracy in labeling experiments.

Principle and Workflow

The TCO-labeling strategy typically involves a two-step process. First, a protein of interest is functionalized with a TCO moiety, often by reacting primary amines (e.g., lysine residues) with a TCO-NHS ester. Subsequently, the TCO-modified protein is reacted with a molecule of interest that has been conjugated to a tetrazine. For quantitative proteomics, this could involve isotopically distinct tetrazine-containing tags to enable relative quantification.

TCO_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling Bioorthogonal Labeling cluster_ms_analysis Mass Spectrometry Protein Protein Sample Labeled_Protein TCO-Labeled Protein Protein->Labeled_Protein Amine Reaction TCO_NHS TCO-NHS Ester TCO_NHS->Labeled_Protein Final_Product Labeled Protein Complex Labeled_Protein->Final_Product TCO-Tetrazine Ligation Tetrazine_Tag Tetrazine-Isotope Tag Tetrazine_Tag->Final_Product Digestion Proteolytic Digestion Final_Product->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

TCO-Labeling Workflow

Advantages and Disadvantages
AdvantagesDisadvantages
High Specificity: Bioorthogonal reaction minimizes off-target labeling and background.Multi-step process: Requires sequential labeling and reaction steps.
Fast Kinetics: The TCO-tetrazine reaction is extremely rapid, enabling efficient labeling.Reagent Availability and Cost: Can be more expensive than traditional labeling reagents.
Versatility: Applicable to a wide range of sample types, including in vivo studies.Limited Quantitative Data: Fewer large-scale comparative studies are available.
Site-Specific Labeling: Can be combined with genetic code expansion to label specific sites.Potential for Incomplete Labeling: Efficiency depends on reaction conditions.

SILAC: The Gold Standard for Metabolic Labeling

SILAC is a powerful metabolic labeling technique that provides high accuracy and precision by incorporating stable isotope-labeled amino acids directly into proteins during cell growth.

Principle and Workflow

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of certain amino acids (commonly lysine and arginine). One population is grown in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium with isotope-labeled counterparts (e.g., ¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine). After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the light and heavy peptide pairs.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_ms_analysis Mass Spectrometry Light_Cells Cells in 'Light' Medium (e.g., ¹²C-Arg/Lys) Combine Combine Cell Populations Light_Cells->Combine Heavy_Cells Cells in 'Heavy' Medium (e.g., ¹³C-Arg/Lys) Heavy_Cells->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Proteolytic Digestion Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

SILAC Experimental Workflow

Advantages and Disadvantages
AdvantagesDisadvantages
High Accuracy and Precision: Samples are mixed early, minimizing experimental variability.Limited to Cell Culture: Not suitable for tissues or clinical samples.
In Vivo Labeling: Reflects the true biological state of the proteome.Requires Multiple Cell Divisions: Complete labeling can be time-consuming.
Robust Quantification: MS1-level quantification is less prone to interference.Cost of Isotope-Labeled Media: Can be expensive for large-scale experiments.
Well-Established Method: Widely used with extensive literature and support.Potential for Amino Acid Conversion: Arginine can be converted to proline, complicating analysis.

iTRAQ/TMT: High-Throughput Multiplexed Quantification

iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags) are chemical labeling techniques that enable the simultaneous identification and quantification of proteins from multiple samples.

Principle and Workflow

In this approach, peptides from different samples are labeled with isobaric tags. These tags have the same total mass, so the labeled peptides appear as a single peak in the MS1 scan. However, upon fragmentation in the mass spectrometer (MS/MS), the tags release reporter ions of different masses, and the intensity of these reporter ions corresponds to the relative abundance of the peptide in each sample. This allows for multiplexing, with TMT reagents capable of labeling up to 18 samples simultaneously.

TMT_iTRAQ_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isobaric Labeling cluster_ms_analysis Mass Spectrometry Sample1 Sample 1 (Protein Extraction & Digestion) Labeled1 Labeled Peptides 1 Sample1->Labeled1 Add Tag 1 SampleN Sample N (Protein Extraction & Digestion) LabeledN Labeled Peptides N SampleN->LabeledN Add Tag N Combine Combine Labeled Samples Labeled1->Combine LabeledN->Combine LCMS LC-MS/MS Analysis Combine->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

iTRAQ/TMT Experimental Workflow

Advantages and Disadvantages
AdvantagesDisadvantages
High Multiplexing Capability: Allows for the comparison of many samples in a single run.Ratio Compression: Co-isolation of peptides can lead to an underestimation of quantitative differences.
High Throughput: Reduces instrument time and increases experimental efficiency.Cost of Reagents: Isobaric tags can be expensive.
Wide Applicability: Can be used for a variety of sample types.Complex Data Analysis: Requires specialized software to interpret MS/MS spectra.
Good Sensitivity: Can detect low-abundance proteins.Labeling Efficiency: Incomplete labeling can affect quantification accuracy.

Label-Free Quantification: A Simple and Cost-Effective Approach

Label-Free Quantification (LFQ) is a method for determining the relative abundance of proteins in complex samples without the use of isotopic labels.

Principle and Workflow

LFQ methods rely on either measuring the signal intensity of peptides (peak area or height) in the mass spectrometer or counting the number of MS/MS spectra identified for a given protein. The underlying assumption is that a higher abundance of a protein will result in a more intense signal or a greater number of identified spectra. This approach is simple and cost-effective, as it does not require additional labeling steps.

LFQ_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Analysis Sample1 Sample 1 (Protein Extraction & Digestion) LCMS1 LC-MS/MS Run 1 Sample1->LCMS1 SampleN Sample N (Protein Extraction & Digestion) LCMSN LC-MS/MS Run N SampleN->LCMSN Data_Analysis Data Alignment & Quantification LCMS1->Data_Analysis LCMSN->Data_Analysis

Label-Free Quantification Workflow

Advantages and Disadvantages
AdvantagesDisadvantages
Cost-Effective: No need for expensive isotopic labels.Lower Reproducibility: Susceptible to variations in sample preparation and instrument performance.
Simple Workflow: No additional labeling steps are required.Requires More Replicates: Needed to achieve statistical power comparable to labeled methods.
Unlimited Sample Comparison: Not limited by the number of available labels.Difficulty in Detecting Low-Abundance Proteins: Can be challenging due to the dynamic range of the mass spectrometer.
Highest Proteome Coverage: Can identify a larger number of proteins.Complex Data Analysis: Requires sophisticated algorithms for peak alignment and normalization.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. Below are summaries of the key steps for each labeling method.

TCO-Labeling Protocol
  • Protein Preparation: Purify the protein of interest and ensure it is in an amine-free buffer (e.g., PBS).

  • TCO-NHS Ester Labeling: Add a molar excess of TCO-NHS ester to the protein solution and incubate at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl).

  • Purification: Remove excess TCO reagent using a desalting column or dialysis.

  • Tetrazine Ligation: Add the tetrazine-conjugated molecule to the TCO-labeled protein and incubate.

  • Sample Preparation for MS: Denature, reduce, alkylate, and digest the labeled protein with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry.

SILAC Protocol
  • Cell Culture: Grow cells for at least five doublings in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.

  • Experimental Treatment: Apply the desired experimental conditions to the cell populations.

  • Cell Harvesting and Mixing: Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio.

  • Protein Extraction and Digestion: Lyse the combined cells, extract the proteins, and digest them with trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by mass spectrometry.

iTRAQ/TMT Protocol
  • Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides using trypsin.

  • Peptide Labeling: Label each peptide sample with a different isobaric tag according to the manufacturer's protocol.

  • Sample Pooling: Combine the labeled peptide samples in equal amounts.

  • Fractionation (Optional): Fractionate the pooled sample using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze each fraction by mass spectrometry.

Label-Free Quantification Protocol
  • Protein Extraction and Digestion: Extract proteins from each individual sample and digest them into peptides.

  • LC-MS/MS Analysis: Analyze each sample separately by mass spectrometry. It is crucial to maintain consistent chromatography conditions between runs.

  • Data Analysis: Use specialized software to align the chromatograms, identify peptide features, and compare their intensities or spectral counts across the different runs.

Conclusion: Selecting the Right Tool for the Job

The choice of a quantitative proteomics strategy is a multifaceted decision that requires careful consideration of the specific research goals and available resources.

  • TCO-labeling offers unparalleled specificity and is an excellent choice for targeted protein analysis, in vivo labeling, and applications where minimizing off-target effects is critical. While it is a powerful technique, more extensive comparative data is needed to fully benchmark its performance against traditional methods in a global proteomics context.

  • SILAC remains the gold standard for quantitative accuracy in cell culture models. Its in vivo labeling approach and early sample pooling minimize experimental error, making it ideal for studying dynamic cellular processes.

  • iTRAQ and TMT are the methods of choice for high-throughput studies that require the comparison of multiple samples. Their high multiplexing capabilities are a significant advantage, although researchers must be mindful of the potential for ratio compression.

  • Label-Free Quantification provides the simplest and most cost-effective solution, offering the greatest proteome coverage. However, it requires rigorous experimental design and sophisticated data analysis to ensure reproducibility and accuracy.

By understanding the principles, strengths, and limitations of each of these powerful techniques, researchers can make informed decisions to unlock new insights into the complex world of the proteome.

References

A Head-to-Head Comparison of (S,E)-TCO-NHS Ester and DBCO-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal bioorthogonal ligation strategy.

In the rapidly advancing field of bioconjugation, the precise and efficient labeling of biomolecules is paramount. Among the most powerful tools in the chemist's arsenal are "click chemistry" reactions, which are prized for their high efficiency, specificity, and biocompatibility. Two of the most prominent catalyst-free click chemistry reactions are the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction. This guide provides a detailed comparison of two key reagents that enable these reactions: DBCO-NHS ester for SPAAC and (S,E)-TCO-NHS ester for iEDDA, empowering researchers to make informed decisions for their specific applications.

Introduction to the Contenders

Both DBCO-NHS ester and this compound are heterobifunctional linkers that contain an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines (such as those on lysine residues of proteins) and a bioorthogonal reactive group.

  • DBCO-NHS Ester (Dibenzocyclooctyne-NHS Ester) features a dibenzocyclooctyne (DBCO) group, a strained alkyne that readily reacts with azide-functionalized molecules via SPAAC.[1][2][3] This reaction is highly specific and proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1][4]

  • This compound ((S,E)-trans-Cyclooctene-NHS Ester) possesses a trans-cyclooctene (TCO) moiety, a strained alkene that participates in an extremely rapid iEDDA reaction with tetrazine-containing molecules. This reaction is noted for its exceptional speed, often orders of magnitude faster than SPAAC.

At a Glance: Key Performance Metrics

FeatureThis compoundDBCO-NHS Ester
Bioorthogonal Reaction Inverse-electron-demand Diels-Alder (iEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reactive Partner TetrazineAzide
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~800 - 30,000 (up to 2.7 x 10⁵ for highly reactive TCO derivatives)~1 - 45
Relative Hydrophobicity Less hydrophobic coreMore hydrophobic core
Stability of Bioorthogonal Moiety Can be prone to isomerization to the unreactive cis-isomer, potentially influenced by copper-containing proteins.Generally stable, but can exhibit degradation in harsh intracellular environments.
Stability of Conjugate Stable dihydropyridazine linkage formed.Stable triazole linkage formed.

Delving Deeper: A Comparative Analysis

Reaction Kinetics: A Need for Speed

The most striking difference between the two systems is the reaction speed. The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants typically in the range of 800 to 30,000 M⁻¹s⁻¹. In contrast, the SPAAC reaction of DBCO with azides is significantly slower, with rate constants generally in the range of 1 to 45 M⁻¹s⁻¹.

This kinetic advantage of the TCO-tetrazine ligation can be critical in applications where the concentration of reactants is low or when rapid labeling is required, such as in live-cell imaging or in vivo studies.

Hydrophilicity and Solubility: Mind the Environment

The core structures of the reactive moieties impart different physicochemical properties to the resulting bioconjugates. The DBCO group, with its multiple aromatic rings, is inherently more hydrophobic than the TCO moiety. This increased hydrophobicity of DBCO-labeled biomolecules can sometimes lead to aggregation, especially at high labeling densities.

For applications where solubility and aggregation are concerns, the less hydrophobic TCO linker may be advantageous. However, it is common practice to incorporate hydrophilic polyethylene glycol (PEG) spacers into both DBCO and TCO linkers to enhance water solubility and reduce steric hindrance.

Stability: A Balancing Act

Both TCO and DBCO moieties exhibit good stability under many physiological conditions. However, each has its own potential vulnerabilities.

  • TCO: The strained trans-cyclooctene can be susceptible to isomerization to its unreactive cis-cyclooctene form. This process can be influenced by factors such as interactions with copper-containing proteins. More sterically hindered TCO derivatives have been developed to improve stability against this isomerization.

  • DBCO: While generally robust, DBCO-labeled molecules have shown some susceptibility to degradation within the harsh environment of phagosomes in immune cells. For long-term storage of DBCO-labeled antibodies, it is recommended to store them at -20°C, as the DBCO group can lose reactivity over time.

The final conjugate stability for both reactions is excellent, with the formation of a stable dihydropyridazine bond in the TCO-tetrazine reaction and a stable triazole linkage in the DBCO-azide reaction.

Visualizing the Chemistries

cluster_TCO This compound Pathway cluster_DBCO DBCO-NHS Ester Pathway TCO_NHS (S,E)-TCO-NHS Ester Protein_TCO Protein-TCO TCO_NHS->Protein_TCO  + Protein-NH₂ (pH 7.2-8.5) Conjugate_TCO Protein-Probe (Dihydropyridazine linkage) Protein_TCO->Conjugate_TCO  + Tetrazine-Probe (iEDDA) Tetrazine Tetrazine-Probe DBCO_NHS DBCO-NHS Ester Protein_DBCO Protein-DBCO DBCO_NHS->Protein_DBCO  + Protein-NH₂ (pH 7.2-8.5) Conjugate_DBCO Protein-Probe (Triazole linkage) Protein_DBCO->Conjugate_DBCO  + Azide-Probe (SPAAC) Azide Azide-Probe cluster_TCO (S,E)-TCO Pathway cluster_DBCO DBCO Pathway start Start: Protein in Amine-Free Buffer (pH 7.2-8.5) prep_nhs Prepare 10 mM NHS Ester in Anhydrous DMSO start->prep_nhs add_tco Add this compound (10-20x molar excess) prep_nhs->add_tco add_dbco Add DBCO-NHS Ester (20-30x molar excess) prep_nhs->add_dbco incubate_tco Incubate 1 hr at Room Temp add_tco->incubate_tco quench_tco Quench (optional) with Tris/Glycine incubate_tco->quench_tco purify_tco Purify Protein-TCO (e.g., Desalting Column) quench_tco->purify_tco click_tco React with Tetrazine-Probe purify_tco->click_tco end_tco Final TCO Conjugate click_tco->end_tco incubate_dbco Incubate 1 hr at Room Temp add_dbco->incubate_dbco quench_dbco Quench (optional) with Tris/Glycine incubate_dbco->quench_dbco purify_dbco Purify Protein-DBCO (e.g., Desalting Column) quench_dbco->purify_dbco click_dbco React with Azide-Probe purify_dbco->click_dbco end_dbco Final DBCO Conjugate click_dbco->end_dbco

References

A Head-to-Head Comparison: TCO-NHS Ester vs. Other Amine-Reactive Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a conjugation chemistry is a critical step that profoundly influences the efficacy, stability, and reproducibility of their work. This guide provides an objective comparison of trans-cyclooctene-N-hydroxysuccinimidyl (TCO-NHS) ester with other conventional amine-reactive reagents. This comparison will explore their performance, supported by experimental data, and offer detailed protocols to guide your bioconjugation strategies.

The covalent modification of biomolecules is a cornerstone of numerous applications, from the development of antibody-drug conjugates (ADCs) to the preparation of diagnostic assays. The most common targets for such modifications are the primary amines found on the N-terminus of proteins and the side chains of lysine residues.[1][2] This abundance makes them readily accessible for labeling.[1] N-hydroxysuccinimide (NHS) esters have long been the reagent of choice for targeting these primary amines due to their ability to form stable amide bonds.[2][3]

TCO-NHS ester is a heterobifunctional crosslinker that combines the amine-reactivity of NHS esters with the bioorthogonal reactivity of trans-cyclooctene (TCO). This dual functionality allows for a two-step conjugation strategy, offering greater control and specificity in complex biological environments.

Performance Comparison: TCO-NHS Ester vs. Standard Amine-Reactive Reagents

The choice between TCO-NHS ester and other amine-reactive reagents depends on the specific experimental requirements, including the desired level of specificity, reaction kinetics, and the complexity of the biological system.

FeatureTCO-NHS EsterStandard NHS EsterSulfo-NHS EsterIsothiocyanates (e.g., FITC)
Target Specificity Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Reaction Chemistry Nucleophilic acyl substitution to form an amide bond, followed by a bioorthogonal inverse-electron-demand Diels-Alder cycloaddition with a tetrazine.Nucleophilic acyl substitution to form a stable amide bond.Nucleophilic acyl substitution to form a stable amide bond.Nucleophilic addition to form a thiourea linkage.
Reaction pH 7.2 - 9 for NHS ester reaction.7.2 - 97.2 - 9~9.0-9.5
Reaction Speed NHS ester reaction is rapid; the subsequent TCO-tetrazine reaction is exceptionally fast (k > 800 M⁻¹s⁻¹).Rapid, but can be outcompeted by hydrolysis at higher pH.Similar to NHS ester.Generally slower than NHS ester reactions.
Stability of Reagent NHS ester moiety is susceptible to hydrolysis, especially in aqueous solutions and at higher pH.Susceptible to hydrolysis.Generally more water-soluble and slightly more stable to hydrolysis than NHS esters.More stable to hydrolysis than NHS esters.
Resulting Linkage Stable amide bond from the initial reaction, and a stable dihydropyridazine from the subsequent click reaction.Stable amide bond.Stable amide bond.Thiourea bond (less stable than an amide bond).
Solubility Often requires an organic co-solvent (e.g., DMSO, DMF); PEGylated versions have improved aqueous solubility.Generally soluble in organic solvents like DMSO or DMF.Water-soluble.Varies depending on the specific reagent.
Key Advantage Enables a two-step, bioorthogonal labeling strategy, providing high specificity and the ability to conjugate in complex biological media.Simple, one-step conjugation to abundant functional groups.Water-solubility allows for direct use in aqueous buffers without organic solvents.Established and widely used for fluorescent labeling.
Key Disadvantage Requires a two-step process and the introduction of a tetrazine-modified molecule. The TCO group can be unstable over long-term storage.Can lead to heterogeneous products due to the presence of multiple lysine residues. The NHS ester is prone to hydrolysis.Similar potential for heterogeneity as NHS esters.The resulting thiourea linkage is less stable than the amide bond formed by NHS esters.

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below are generalized protocols for labeling proteins with TCO-NHS ester and a standard NHS ester.

Protocol 1: Protein Labeling with TCO-NHS Ester

This protocol describes the initial labeling of a protein with a TCO moiety using an NHS ester, which targets primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a spin desalting column.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column. The resulting TCO-labeled protein is now ready for the subsequent bioorthogonal reaction with a tetrazine-modified molecule.

Protocol 2: Protein Labeling with a Standard NHS Ester

This is a general protocol for labeling proteins with amine-reactive NHS esters.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • NHS ester of the desired label (e.g., a fluorescent dye)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex)

Procedure:

  • Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 2.5 mg/mL. The buffer should be free of primary amines. A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Reagent Preparation: Allow the vial of the NHS ester to come to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution in anhydrous DMSO.

  • Labeling Reaction: While gently vortexing the protein solution, add the NHS ester stock solution dropwise to achieve a desired molar excess (e.g., 10- to 20-fold).

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Add a quenching buffer to stop the reaction.

  • Purification: Separate the labeled protein from unreacted NHS ester and byproducts using a size-exclusion chromatography column.

Visualizing the Chemistry and Workflows

To further clarify the processes, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Reaction_Mechanism_TCO_NHS cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Bioorthogonal Click Reaction Protein_NH2 Protein-NH₂ TCO_Protein TCO-Labeled Protein Protein_NH2->TCO_Protein + TCO-NHS Ester TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Protein NHS NHS (leaving group) TCO_Protein_2 TCO-Labeled Protein Conjugate Stable Conjugate TCO_Protein_2->Conjugate + Tetrazine Tetrazine_Molecule Tetrazine-Molecule Tetrazine_Molecule->Conjugate N2 N₂ (gas)

Caption: Reaction mechanism of TCO-NHS ester conjugation.

Reaction_Mechanism_NHS Protein_NH2 Protein-NH₂ Labeled_Protein Labeled Protein Protein_NH2->Labeled_Protein + Label-NHS Ester Label_NHS Label-NHS Ester Label_NHS->Labeled_Protein NHS NHS (leaving group)

Caption: Reaction mechanism of a standard NHS ester.

Experimental_Workflow cluster_tco TCO-NHS Ester Workflow cluster_nhs Standard NHS Ester Workflow TCO_Start Start with Protein TCO_React_NHS React with TCO-NHS Ester TCO_Start->TCO_React_NHS TCO_Purify1 Purify TCO-Protein TCO_React_NHS->TCO_Purify1 TCO_React_Tetrazine React with Tetrazine-Molecule TCO_Purify1->TCO_React_Tetrazine TCO_Purify2 Purify Final Conjugate TCO_React_Tetrazine->TCO_Purify2 TCO_End Final Conjugate TCO_Purify2->TCO_End NHS_Start Start with Protein NHS_React React with Label-NHS Ester NHS_Start->NHS_React NHS_Purify Purify Labeled Protein NHS_React->NHS_Purify NHS_End Final Conjugate NHS_Purify->NHS_End

Caption: Comparative experimental workflows.

Conclusion

Both TCO-NHS esters and standard amine-reactive reagents like NHS and Sulfo-NHS esters are powerful tools for bioconjugation. Standard NHS esters offer a straightforward, one-step method for labeling proteins and are suitable for many applications where a degree of heterogeneity is acceptable.

In contrast, TCO-NHS esters introduce the versatility of bioorthogonal click chemistry. This two-step approach provides greater control and specificity, making it particularly advantageous for applications in complex biological environments or when precise control over the conjugation site is desired. The exceptional kinetics of the TCO-tetrazine reaction allow for efficient labeling even at low concentrations. The choice between these reagents should be guided by the specific goals of the research, the nature of the biomolecules involved, and the desired characteristics of the final bioconjugate.

References

A Comparative Guide to the Stability of TCO-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of the chemical linkages employed is of paramount importance. Trans-cyclooctene (TCO)-N-hydroxysuccinimidyl (NHS) ester conjugates are widely used reagents in bioorthogonal chemistry, enabling the precise attachment of molecules to proteins and other biomolecules. This guide provides an objective comparison of the stability of TCO-NHS ester conjugates, supported by experimental data, to inform the selection of appropriate reagents and reaction conditions.

The stability of a TCO-NHS ester conjugate is primarily influenced by two key components: the NHS ester, which is responsible for the initial conjugation to primary amines, and the TCO ring, which participates in the subsequent bioorthogonal "click" reaction with a tetrazine partner. The inherent properties of each of these functional groups dictate the overall stability of the conjugate under various experimental conditions.

Stability of the NHS Ester Moiety

The NHS ester is a highly reactive functional group that readily couples with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.[1][2] However, the NHS ester is also susceptible to hydrolysis in aqueous environments, a competing reaction that can significantly reduce conjugation efficiency.[2][3] The rate of this hydrolysis is highly dependent on the pH of the solution.[4]

Key Factors Influencing NHS Ester Stability:

  • pH: The rate of NHS ester hydrolysis increases significantly with increasing pH. This is a critical consideration when designing labeling experiments, as the reaction with primary amines is also pH-dependent, favoring a deprotonated amine at higher pH. A compromise pH, typically between 7.2 and 8.5, is often used to balance amine reactivity with NHS ester stability.

  • Temperature: Lower temperatures can help to decrease the rate of hydrolysis. For instance, the half-life of an NHS ester is significantly longer at 0°C compared to 4°C at the same pH.

  • Buffer Composition: Buffers containing primary amines, such as Tris, should be avoided during the conjugation reaction as they will compete with the target molecule for reaction with the NHS ester.

The following table summarizes the effect of pH on the half-life of a typical NHS ester.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.64°C10 minutes
Data sourced from multiple references.

Stability of the TCO Moiety

The trans-cyclooctene (TCO) group is the bioorthogonal reaction partner for tetrazines in the inverse-electron-demand Diels-Alder cycloaddition (iEDDA), a cornerstone of "click chemistry". While the TCO group is generally stable in aqueous buffers, its stability can be compromised under certain conditions.

Key Factors Influencing TCO Stability:

  • Isomerization: The reactive trans-isomer of cyclooctene can isomerize to the unreactive cis-isomer. This process can be accelerated by the presence of thiols and certain metal ions.

  • Structural Modifications: Different TCO derivatives exhibit varying degrees of stability. For example, axial TCO derivatives demonstrate higher reactivity in the iEDDA reaction but also undergo cis-trans deactivation at a faster rate compared to their equatorial counterparts. Conversely, d-TCO derivatives have been shown to have improved stability and can be stored as solids at room temperature.

  • Storage Conditions: For long-term storage, TCO reagents are best kept at -20°C and protected from moisture. Some studies suggest that storing TCO derivatives as stable silver(I) metal complexes can extend their shelf life.

Comparative Stability with Other Click Chemistry Reagents

The choice of a bioconjugation strategy often involves a trade-off between reaction kinetics and stability. The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known. The table below provides a qualitative comparison of TCO-NHS ester chemistry with other common bioconjugation methods.

Ligation ChemistryKey CharacteristicsStability Considerations
TCO-Tetrazine (iEDDA) Extremely fast kinetics, highly specific, and bioorthogonal.The NHS ester is prone to hydrolysis. The TCO group can isomerize to an unreactive form, particularly in the presence of thiols or certain metal ions.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Catalyst-free and bioorthogonal, but significantly slower than iEDDA.DBCO (a common cyclooctyne) has shown some instability in the presence of reducing agents like TCEP over extended periods.
Maleimide-Thiol Coupling Specific for thiols, with relatively fast kinetics.The maleimide group can undergo hydrolysis, and the resulting thioether bond can undergo exchange reactions with other thiols, such as glutathione, which is abundant in the cytoplasm.
NHS Ester-Amine Coupling A widely used and simple method for labeling primary amines.Not bioorthogonal and can react with any accessible primary amine. The NHS ester is highly susceptible to hydrolysis in aqueous solutions.

Experimental Protocols

Protocol 1: Assessing NHS Ester Hydrolysis via UV-Vis Spectrophotometry

This protocol allows for the determination of the hydrolytic stability of the NHS ester moiety in a specific buffer. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can be monitored by the increase in absorbance at 260 nm.

Materials:

  • TCO-NHS ester

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the TCO-NHS ester (e.g., 10 mM) in anhydrous DMSO.

  • Set up the spectrophotometer to measure absorbance at 260 nm.

  • Add the reaction buffer to a cuvette and use it to zero the spectrophotometer.

  • Add a small volume of the TCO-NHS ester stock solution to the buffer in the cuvette to a final concentration of approximately 0.5-1 mM. Mix quickly.

  • Immediately begin monitoring the absorbance at 260 nm over time (e.g., every minute for 1-2 hours).

  • To determine the absorbance corresponding to 100% hydrolysis, a parallel sample can be treated with a small amount of a strong base (e.g., 0.5 N NaOH) to force complete hydrolysis, followed by a prompt measurement of the maximal absorbance.

Protocol 2: General Procedure for Labeling Proteins with TCO-NHS Ester

This protocol describes a general method for labeling a protein with a TCO-NHS ester.

Materials:

  • Protein solution (1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5)

  • TCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or other purification method

Procedure:

  • Allow the vial of TCO-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Add a 5- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar excess may need to be determined empirically.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice. The reaction time can be optimized.

  • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.

  • Remove the excess, unreacted TCO-NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizing the Workflow

The following diagrams illustrate the key chemical reactions and a typical experimental workflow for TCO-NHS ester conjugation.

G cluster_0 NHS Ester Reaction with Primary Amine cluster_1 TCO-Tetrazine Click Reaction TCO_NHS TCO-NHS Ester TCO_Protein TCO-Protein Conjugate TCO_NHS->TCO_Protein + Protein-NH2 (pH 7.2-8.5) NHS NHS (byproduct) TCO_NHS->NHS - NHS Protein Protein-NH2 TCO_Protein_2 TCO-Protein Conjugate Final_Conjugate Final Conjugate TCO_Protein_2->Final_Conjugate + Tetrazine-Molecule Tetrazine Tetrazine-Molecule

Caption: Chemical reactions in TCO-NHS ester conjugation.

G start Start: Protein Solution (Amine-free buffer, pH 7.2-8.5) prepare_tco Prepare TCO-NHS Ester Stock Solution (DMSO) start->prepare_tco add_tco Add TCO-NHS Ester to Protein Solution prepare_tco->add_tco incubate Incubate (RT or on ice) add_tco->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., Desalting column) quench->purify click_reaction Perform Click Reaction with Tetrazine Partner purify->click_reaction final_product Final Bioconjugate click_reaction->final_product

Caption: Experimental workflow for TCO-NHS ester labeling.

References

Selecting the Right Crosslinker: A Comparative Guide to TCO-NHS and SMCC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of bioconjugates. This is particularly true in the development of cutting-edge therapeutics like antibody-drug conjugates (ADCs). This guide provides an in-depth, objective comparison of two prominent crosslinkers: the modern, bioorthogonal trans-cyclooctene-N-hydroxysuccinimide (TCO-NHS) ester and the conventional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

At the heart of their differences lies their chemical reactivity. TCO-NHS is a key component of bioorthogonal "click chemistry," a class of reactions known for their exceptional speed, specificity, and biocompatibility. In contrast, SMCC represents a more traditional approach to bioconjugation, relying on the reaction of an NHS ester with primary amines and a maleimide with thiols. While widely used, this method is associated with certain limitations, most notably the potential instability of the resulting maleimide-thiol linkage.

This guide will delve into a detailed comparison of their performance, supported by experimental data, and provide comprehensive protocols to assist researchers in selecting the most appropriate crosslinker for their specific application.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for TCO-NHS and SMCC, providing a clear overview of their respective strengths and weaknesses.

Table 1: Reaction Kinetics and Efficiency

ParameterTCO-NHS (with Tetrazine)SMCC (Maleimide-Thiol)Key Takeaway
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA) CycloadditionMichael AdditionTCO-NHS participates in a highly efficient "click chemistry" reaction.
Second-Order Rate Constant Up to 106 M-1s-1[1]~102 - 103 M-1s-1The TCO-tetrazine reaction is several orders of magnitude faster, enabling efficient conjugation at low concentrations.
Reaction Time to Completion Minutes to < 1 hour[2]Hours to overnight[3]TCO-NHS offers significantly faster conjugation, reducing experimental timelines.
Typical Conjugation Yield > 90%[2]Variable, often lower and requires optimizationTCO-NHS generally provides higher and more consistent yields.
Bioorthogonality Yes[4]NoThe TCO-tetrazine reaction is highly specific and does not interfere with native biological functional groups.

Table 2: Conjugate Stability

ParameterTCO-Tetrazine LinkageMaleimide-Thiol Linkage (from SMCC)Key Takeaway
Bond Type DihydropyridazineThioetherThe dihydropyridazine bond is exceptionally stable.
Stability in Plasma/Serum High; TCO moiety can show slow isomerization over extended periods (e.g., 10.5% loss of reactivity after 4 weeks at 4°C)Moderate to Low; susceptible to retro-Michael reaction leading to deconjugation. One study showed 38% degradation of an SMCC linker after 120 hours in mouse plasma.TCO-tetrazine conjugates exhibit significantly higher stability in biological media.
Half-life of ADC in vivo Generally longer due to linker stability.Can be shorter due to payload deconjugation. A study on an SMCC-based ADC showed a half-life of 9.9 days, which was comparable to a more stable linker in that specific context.The inherent instability of the maleimide-thiol bond can lead to a shorter in vivo half-life of the intact ADC.
Off-Target Reactions Minimal to none.Maleimide can react with other nucleophiles, such as the imidazole ring of histidine, especially at higher pH.The bioorthogonality of the TCO-tetrazine reaction minimizes off-target modifications.

Reaction Mechanisms and Workflows

The fundamental differences in the reaction chemistry of TCO-NHS and SMCC dictate their experimental workflows.

TCO-NHS: A Two-Step Bioorthogonal Approach

The use of TCO-NHS involves a two-step process. First, the TCO-NHS ester is reacted with primary amines (e.g., lysine residues) on a biomolecule, such as an antibody, to introduce the TCO functional group. This TCO-modified biomolecule is then reacted with a tetrazine-functionalized payload in a highly specific and rapid bioorthogonal "click" reaction.

TCO_NHS_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Bioorthogonal Ligation Antibody Antibody (-NH2) Antibody_TCO TCO-Modified Antibody Antibody->Antibody_TCO Reaction with primary amines TCO_NHS TCO-NHS Ester TCO_NHS->Antibody_TCO ADC Antibody-Drug Conjugate (ADC) Antibody_TCO->ADC IEDDA Click Reaction Tetrazine_Payload Tetrazine-Payload Tetrazine_Payload->ADC

TCO-NHS Experimental Workflow

The inverse-electron-demand Diels-Alder (IEDDA) reaction between the trans-cyclooctene and tetrazine is characterized by its exceptional speed and the formation of a highly stable dihydropyridazine bond, with the release of nitrogen gas as the only byproduct.

TCO_Tetrazine_Reaction TCO Trans-cyclooctene Transition_State [4+2] Cycloaddition (Transition State) TCO->Transition_State Tetrazine Tetrazine Tetrazine->Transition_State Intermediate Unstable Intermediate Transition_State->Intermediate Dihydropyridazine Stable Dihydropyridazine Intermediate->Dihydropyridazine Retro-Diels-Alder N2 N2 (gas) Intermediate->N2 SMCC_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Antibody Antibody (-NH2) Antibody_Maleimide Maleimide-Activated Antibody Antibody->Antibody_Maleimide NHS ester reaction with primary amines SMCC SMCC SMCC->Antibody_Maleimide ADC Antibody-Drug Conjugate (ADC) Antibody_Maleimide->ADC Michael Addition with thiol Thiol_Payload Thiol-Payload (-SH) Thiol_Payload->ADC Maleimide_Thiol_Reaction Maleimide Maleimide Thioether Stable Thioether Bond Maleimide->Thioether Thiol Thiol (-SH) Thiol->Thioether Michael Addition

References

A Comparative Guide to Analytical Techniques for Characterizing ADCs Made with TCO-NHS Ester Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust and well-characterized antibody-drug conjugates (ADCs) is paramount for their therapeutic success. The choice of conjugation chemistry significantly impacts the analytical strategies required to ensure product quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical techniques for characterizing ADCs synthesized using trans-cyclooctene (TCO)-N-hydroxysuccinimide (NHS) ester chemistry. This bioorthogonal "click chemistry" approach offers high specificity and rapid reaction kinetics, leading to the formation of stable amide bonds between the TCO-linker and primary amines on the antibody.

This guide will delve into the principles, experimental protocols, and comparative performance of essential analytical methods for assessing critical quality attributes (CQAs) of TCO-NHS ADCs, including Drug-to-Antibody Ratio (DAR), aggregation, and conjugation site analysis. We will also provide a comparative overview of TCO-NHS chemistry against a common alternative, maleimide-based conjugation.

Core Analytical Techniques for TCO-NHS ADC Characterization

A multi-faceted analytical approach is crucial for the comprehensive characterization of ADCs. The following techniques are routinely employed to assess the CQAs of TCO-NHS ADCs.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical parameter that directly influences the potency and therapeutic index of an ADC. Several techniques can be employed for its determination, each with its own advantages and limitations.

Comparison of DAR Determination Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Throughput
UV-Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for protein and a wavelength specific to the drug) to calculate the concentrations of the antibody and the conjugated drug.[][2][3][4]Simple, rapid, and requires minimal sample preparation.[]Assumes no interference between the chromophores of the antibody and the drug. Provides an average DAR value and no information on the distribution of drug-loaded species.High
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity of the antibody.Provides information on the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) and allows for the calculation of the average DAR. Analysis is performed under non-denaturing conditions.Resolution can be challenging for complex mixtures. Method development can be time-consuming.Medium
Native Mass Spectrometry (MS) Measures the mass of the intact ADC under non-denaturing conditions. The mass difference between the unconjugated antibody and the ADC is used to determine the number of conjugated drugs.Provides a direct measurement of the mass of each drug-loaded species, offering high accuracy and detailed information on the DAR distribution. Can be coupled with size-exclusion chromatography (SEC-MS) for online buffer exchange and analysis.Requires specialized instrumentation. Data analysis can be complex for heterogeneous samples.Low to Medium
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates the light and heavy chains of the ADC under denaturing and reducing conditions. The DAR can be calculated from the relative peak areas of the conjugated and unconjugated chains.High resolution and sensitivity.Destructive method as it involves denaturation and reduction of the antibody. Primarily applicable to cysteine-linked ADCs, but can be adapted for lysine-linked ADCs.Medium
Aggregation Analysis

ADC manufacturing processes can sometimes induce aggregation, which is a critical quality attribute to monitor as it can impact efficacy and immunogenicity.

Comparison of Aggregation Analysis Techniques

TechniquePrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute earlier than smaller molecules (monomers).Robust and widely used method for quantifying aggregates and fragments. Can be performed under native conditions.Secondary interactions between the ADC and the column matrix can sometimes lead to peak tailing and inaccurate quantification.
Analytical Ultracentrifugation (AUC) Measures the sedimentation rate of molecules in a centrifugal field. Different species (monomer, dimer, higher-order aggregates) will have different sedimentation coefficients.Provides detailed information on the size, shape, and distribution of aggregates. Does not rely on a stationary phase, avoiding potential column interactions.Requires specialized equipment and expertise. Lower throughput compared to SEC.
Conjugation Site Analysis

Identifying the specific sites of drug conjugation on the antibody is crucial for understanding the structure-activity relationship and ensuring consistency between batches.

Key Technique for Conjugation Site Analysis

TechniquePrincipleAdvantagesDisadvantages
Peptide Mapping The ADC is enzymatically digested (e.g., with trypsin) into smaller peptides. The resulting peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify the drug-conjugated peptides.Provides precise information on the specific lysine residues that have been conjugated with the TCO-linker. Can also be used to assess site occupancy.Can be a complex and time-consuming workflow, requiring careful optimization of the digestion and LC-MS conditions.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques discussed.

DAR Determination by UV-Vis Spectroscopy
  • Sample Preparation: Prepare solutions of the TCO-NHS ADC, the unconjugated antibody, and the free drug-linker in a suitable buffer (e.g., PBS, pH 7.4).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Measure the absorbance of the ADC solution at 280 nm (A280, ADC) and the wavelength of maximum absorbance for the drug (Aλmax, ADC).

    • Measure the absorbance of the unconjugated antibody at 280 nm (A280, mAb) and λmax (Aλmax, mAb).

    • Measure the absorbance of the free drug-linker at 280 nm (A280, drug) and λmax (Aλmax, drug).

  • Calculation: The average DAR can be calculated using the following formula, taking into account the extinction coefficients (ε) of the antibody and the drug at both wavelengths:

    • Corrected A280, ADC = A280, ADC - (Aλmax, ADC * (ε280, drug / ελmax, drug))

    • ConcentrationmAb = Corrected A280, ADC / ε280, mAb

    • Corrected Aλmax, ADC = Aλmax, ADC - (ConcentrationmAb * ελmax, mAb)

    • Concentrationdrug = Corrected Aλmax, ADC / ελmax, drug

    • DAR = Concentrationdrug / ConcentrationmAb

DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
  • HPLC System: A biocompatible HPLC system equipped with a UV detector.

  • Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).

  • Sample Preparation: Dilute the TCO-NHS ADC sample in Mobile Phase A.

  • Injection and Analysis: Inject the sample onto the equilibrated column and monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, etc.). The average DAR is calculated as the weighted average of the DAR values for each peak.

Aggregation Analysis by Size-Exclusion Chromatography (SEC)
  • HPLC System: A biocompatible HPLC system with a UV detector.

  • Column: An SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A physiological buffer such as phosphate-buffered saline (PBS), pH 7.4. The addition of organic solvents or salts may be necessary to minimize secondary interactions.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Sample Preparation: Dilute the TCO-NHS ADC sample in the mobile phase.

  • Injection and Analysis: Inject the sample and monitor the chromatogram at 280 nm.

  • Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the main peak (monomer), and any low molecular weight species (fragments). The percentage of aggregation is calculated as the area of the aggregate peaks divided by the total peak area.

Conjugation Site Analysis by Peptide Mapping
  • Denaturation and Reduction: Denature the TCO-NHS ADC in a denaturing buffer (e.g., 6 M guanidine HCl) and reduce the disulfide bonds with a reducing agent like dithiothreitol (DTT).

  • Alkylation: Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (IAM) to prevent disulfide bond reformation.

  • Digestion: Exchange the buffer to a digestion-compatible buffer and digest the protein with a protease, typically trypsin, overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using a reversed-phase C18 column on an LC system.

    • Analyze the eluting peptides using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to search the MS/MS data against the antibody sequence to identify the peptides. The presence of a mass shift corresponding to the TCO-linker-drug on specific lysine-containing peptides confirms the conjugation site.

TCO-NHS Ester vs. Alternative Chemistries: A Comparative Overview

While TCO-NHS ester chemistry offers significant advantages, it is important to understand its performance in the context of other commonly used conjugation methods, such as maleimide chemistry.

FeatureTCO-NHS Ester ChemistryMaleimide Chemistry
Target Residue Primary amines (e.g., Lysine residues, N-terminus).Free thiols (e.g., Cysteine residues).
Reaction Type Bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (after initial NHS ester reaction).Michael addition.
Specificity High for primary amines.Highly specific for thiols at pH 6.5-7.5.
Reaction Speed Very fast.Fast.
Stability of Linkage Forms a stable amide bond.The resulting thioether bond can be subject to retro-Michael reactions, leading to drug deconjugation.
Antibody Pre-treatment Generally not required.Requires reduction of interchain disulfide bonds to generate free thiols.
Heterogeneity Can lead to a heterogeneous mixture of positional isomers due to multiple accessible lysine residues.Can produce a more homogeneous product if engineered cysteines are used for site-specific conjugation.

Visualizing the Workflow and Concepts

To further clarify the experimental processes and relationships, the following diagrams have been generated using the DOT language.

TCO_NHS_Conjugation_Workflow cluster_modification Antibody Modification cluster_conjugation Drug Conjugation Antibody Antibody TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody Reaction with primary amines TCO_NHS_Ester TCO-NHS Ester TCO_NHS_Ester->TCO_Antibody ADC Antibody-Drug Conjugate (ADC) TCO_Antibody->ADC Bioorthogonal Click Reaction Drug_Tetrazine Drug-Tetrazine Drug_Tetrazine->ADC

TCO-NHS Ester ADC Conjugation Workflow.

Analytical_Techniques_Workflow cluster_analysis Characterization ADC_Sample TCO-NHS ADC Sample DAR_Analysis DAR Analysis ADC_Sample->DAR_Analysis Aggregation_Analysis Aggregation Analysis ADC_Sample->Aggregation_Analysis Conjugation_Site_Analysis Conjugation Site Analysis ADC_Sample->Conjugation_Site_Analysis UV_Vis UV-Vis DAR_Analysis->UV_Vis HIC HIC DAR_Analysis->HIC Native_MS Native MS DAR_Analysis->Native_MS RP_HPLC RP-HPLC DAR_Analysis->RP_HPLC SEC SEC Aggregation_Analysis->SEC AUC AUC Aggregation_Analysis->AUC Peptide_Mapping Peptide Mapping Conjugation_Site_Analysis->Peptide_Mapping

Analytical Techniques for ADC Characterization.

Logic_Comparison cluster_attributes Key Attributes TCO_NHS TCO-NHS Ester Chemistry Target Target Residue TCO_NHS->Target Primary Amines (Lys) Bond Resulting Bond TCO_NHS->Bond Amide Stability Linkage Stability TCO_NHS->Stability High Homogeneity Product Homogeneity TCO_NHS->Homogeneity Heterogeneous (Positional Isomers) Maleimide Maleimide Chemistry Maleimide->Target Thiols (Cys) Maleimide->Bond Thioether Maleimide->Stability Potentially Lower (Retro-Michael) Maleimide->Homogeneity Can be Homogeneous (Site-Specific)

Comparison of Conjugation Chemistries.

References

Safety Operating Guide

Personal protective equipment for handling (S,E)-TCO-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal protocols for (S,E)-TCO-NHS Ester. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to prevent skin and eye irritation, respiratory tract irritation, and potential harm from accidental ingestion or inhalation.[1] The following personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesTight-sealing to protect against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended. Ensure compatibility with solvents.
Body Protection Laboratory CoatStandard laboratory coat. For larger quantities or risk of splashing, consider a chemical-resistant apron or disposable coveralls.
Respiratory Protection RespiratorRequired when ventilation is insufficient or when handling the powder form, to avoid breathing dust.[2]

Glove Chemical Resistance for Common Solvents

It is critical to select gloves that are resistant to the solvents used to dissolve this compound, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

SolventRecommended Glove Material
Dimethyl Sulfoxide (DMSO) Nitrile
N,N-Dimethylformamide (DMF) Neoprene

Note: Always consult the glove manufacturer's specific chemical resistance chart for detailed information on breakthrough times and permeation rates.

Handling and Operational Plan

Adherence to proper handling procedures is essential for maintaining the integrity of the reagent and ensuring the safety of laboratory personnel.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_disposal Disposal A Equilibrate vial to room temperature B Prepare anhydrous solvent (e.g., DMSO, DMF) A->B Prevent condensation C Weigh powder in a fume hood D Dissolve in prepared solvent C->D E Add to reaction mixture (pH 7.2-8.5) D->E F Quench unreacted ester E->F Post-reaction G Collect in designated hazardous waste container F->G

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive NHS ester.

  • Weighing: Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Dissolution: Prepare stock solutions by dissolving the ester in an anhydrous, amine-free solvent such as DMSO or DMF immediately before use.

  • Reaction Conditions: For reactions with primary amines, maintain a pH between 7.2 and 8.5 for optimal reactivity. Be aware that NHS esters will hydrolyze in aqueous solutions, with the rate of hydrolysis increasing with higher pH.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental release and ensure laboratory safety. All waste is to be considered chemical waste.

Waste Neutralization and Disposal Workflow

cluster_waste_streams Waste Streams cluster_treatment Treatment cluster_collection Collection A Unused/Expired Solid D Hydrolyze with basic solution (e.g., sodium bicarbonate) A->D B Contaminated Labware (tips, tubes) E Collect solid waste in a labeled, sealed container B->E C Aqueous Solutions C->D F Collect neutralized aqueous waste in a labeled, sealed container D->F

Caption: Disposal workflow for this compound waste.

Experimental Protocol for Disposal of Unreacted this compound:

This protocol details the quenching of the reactive NHS ester through hydrolysis before disposal.

  • Prepare Quenching Solution: In a designated chemical fume hood, prepare a 1 M solution of sodium bicarbonate in water.

  • Hydrolysis of Solid Waste: For every 1 mg of solid this compound waste, add 1 mL of the 1 M sodium bicarbonate solution.

  • Hydrolysis of Solutions: For solutions of the ester in organic solvents like DMSO or DMF, add the 1 M sodium bicarbonate solution in a volume at least 10 times greater than the organic solvent volume.

  • Incubation: Stir the mixture at room temperature for a minimum of 4 hours to ensure complete hydrolysis of the NHS ester.

  • Waste Collection:

    • Neutralized Liquid Waste: Transfer the resulting solution to a clearly labeled hazardous waste container designated for aqueous chemical waste.

    • Solid Waste: Collect all contaminated labware, such as pipette tips, microcentrifuge tubes, and gloves, in a separate, clearly labeled hazardous waste container for solid chemical waste.[4]

  • Final Disposal: Dispose of all hazardous waste containers through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.